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  • Product: 6-(Piperidin-3-yl)nicotinamide dihydrochloride
  • CAS: 1361112-64-2

Core Science & Biosynthesis

Foundational

Unlocking the NAD+ Metabolic Axis: In Vitro Mechanism of Action of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The reprogramming of cellular metabolism and the ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The reprogramming of cellular metabolism and the exploitation of DNA repair vulnerabilities are two of the most successful paradigms in modern targeted oncology. 6-(Piperidin-3-yl)nicotinamide dihydrochloride represents a highly specialized pharmacophore designed to exploit these exact vulnerabilities. By modifying the endogenous nicotinamide structure with a piperidin-3-yl moiety at the 6-position, this compound acts as a dual-node modulator within the NAD+ metabolic and DNA repair network.

This whitepaper provides an in-depth technical deconstruction of its in vitro mechanism of action (MOA), focusing on its role as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) polymerase 1 (PARP-1) . Furthermore, we outline self-validating experimental workflows to rigorously quantify its pharmacological effects in preclinical cell models.

Structural Rationale and Pharmacophore Dynamics

To understand the causality behind the compound's activity, one must analyze its structural components:

  • The Nicotinamide Core: Nicotinamide is the natural substrate for NAMPT and a feedback inhibitor of PARP-1. The unmodified nicotinamide ring serves as the primary recognition motif (pharmacophore) that anchors the molecule into the NAD+-binding pockets of these enzymes [1, 2].

  • The 6-(Piperidin-3-yl) Substitution: Unmodified nicotinamide is rapidly consumed by the salvage pathway. Substituting the 6-position with a bulky, basic piperidine ring prevents the transfer of the phosphoribosyl group by NAMPT, converting a natural substrate into a potent competitive inhibitor. In the context of PARP-1, the piperidine ring extends into the adenine-ribose binding cleft, enhancing binding affinity and promoting "PARP trapping" on DNA [3].

  • Dihydrochloride Salt Formulation: The free base of piperidine is highly lipophilic. The dihydrochloride salt ensures optimal aqueous solubility and stability in standard in vitro culture media (e.g., DMEM/RPMI), preventing compound precipitation and ensuring accurate dose-response kinetics.

Mechanism of Action: The NAMPT / PARP-1 Synthetic Lethality Axis

The efficacy of 6-(Piperidin-3-yl)nicotinamide dihydrochloride is driven by a synergistic, two-pronged assault on cellular homeostasis:

  • Node 1: NAMPT Inhibition (Metabolic Starvation): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. By competitively occupying the NAMPT active site, the compound halts the conversion of nicotinamide to nicotinamide mononucleotide (NMN). This leads to a rapid depletion of the intracellular NAD+ pool, causing bioenergetic collapse in highly metabolic cancer cells [1, 4].

  • Node 2: PARP-1 Inhibition (Genomic Instability): PARP-1 requires NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit DNA repair effectors to single-strand breaks (SSBs). The compound directly binds the PARP-1 catalytic domain. Concurrently, the NAMPT-induced depletion of NAD+ starves any uninhibited PARP-1 of its necessary substrate. This dual blockade forces SSBs to degenerate into lethal double-strand breaks (DSBs) during replication, triggering apoptosis—particularly in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants) [2, 4].

MOA Compound 6-(Piperidin-3-yl)nicotinamide NAMPT NAMPT Inhibition Compound->NAMPT Blocks Salvage Pathway PARP1 PARP-1 Inhibition Compound->PARP1 Nicotinamide Pharmacophore NAD NAD+ Depletion NAMPT->NAD Decreased NMN DNA_Repair Impaired DNA Repair (BER) PARP1->DNA_Repair Decreased PARylation NAD->PARP1 Substrate Starvation Apoptosis Synthetic Lethality / Apoptosis DNA_Repair->Apoptosis Unrepaired DSBs

Fig 1: Dual-node mechanism of action targeting the NAD+ salvage pathway and DNA repair.

In Vitro Experimental Workflows & Protocols

To establish a self-validating data package, researchers must prove both target engagement (NAD+ depletion/PARylation decrease) and phenotypic outcome (cell death). The following protocols are designed to confirm causality.

Workflow Seed 1. Cell Seeding (BRCA Mut vs WT) Treat 2. Compound Treatment (0.1 - 10 µM) Seed->Treat Assay1 3a. LC-MS/MS (NAD+/NMN Quant) Treat->Assay1 Assay2 3b. Western Blot (PARylation) Treat->Assay2 Assay3 3c. Viability Assay (Rescue with NA) Treat->Assay3

Fig 2: Orthogonal in vitro workflow for validating NAMPT/PARP-1 inhibition.

Protocol 1: Target Engagement via LC-MS/MS (NAD+/NMN Quantification)

Causality Check: If the compound specifically inhibits NAMPT, we must observe a precipitous drop in NMN followed by NAD+ depletion.

  • Cell Seeding: Seed A375 (melanoma) or MDA-MB-436 (BRCA1-mutant breast cancer) cells at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat with 6-(Piperidin-3-yl)nicotinamide dihydrochloride (0.1, 1.0, and 10 µM) for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Add 500 µL of cold extraction buffer (80% Methanol / 20% Water containing internal standards like 13C -NAD+). Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 mins at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive ion MRM mode. Track transitions for NAD+ (m/z 664 428) and NMN (m/z 335 123).

Protocol 2: Functional PARP Inhibition via Western Blot

Causality Check: To prove PARP inhibition, we must measure the downstream product of PARP activity—poly(ADP-ribose) (PAR) chains—following DNA damage induction.

  • Induction of DNA Damage: Pre-treat cells with the compound for 4 hours. Add 1 mM H2​O2​ for 10 minutes to induce massive single-strand breaks and hyperactivate PARP-1.

  • Lysis: Lyse cells immediately in RIPA buffer supplemented with protease inhibitors and 1 µM of a known PARG inhibitor (to prevent PAR chain degradation during lysis).

  • Immunoblotting: Resolve 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Detection: Probe with anti-PAR monoclonal antibody (10H) and anti-PARP-1 antibody. A successful assay will show a complete ablation of the high-molecular-weight PAR smear in treated lanes.

Protocol 3: Self-Validating Viability & Metabolic Rescue Assay

Causality Check: Is the observed cytotoxicity genuinely due to NAMPT inhibition, or is it an off-target effect? By supplementing the media with Nicotinic Acid (NA), cells can bypass NAMPT and synthesize NAD+ via the Preiss-Handler pathway[4]. If NA rescues cell viability, the drug's toxicity is confirmed to be on-target against NAMPT.

  • Plating: Seed cells in 96-well plates at 3,000 cells/well.

  • Co-Treatment: Treat cells with a dose-response gradient of the compound (10 nM to 50 µM). In a parallel set of wells, co-treat with the compound + 10 µM Nicotinic Acid (NA).

  • Readout: After 72 hours, add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cell number). Calculate IC50 values.

Expected Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile based on the structural behavior of 6-substituted nicotinamide derivatives.

Assay / ParameterCell Line / ConditionExpected ReadoutBiological Significance
NAD+ Depletion ( IC50​ ) MDA-MB-436 (Breast)~ 45 - 80 nMHigh potency target engagement of NAMPT.
NMN Levels A375 (Melanoma)>90% reduction at 24hConfirms blockade occurs specifically at the NAM->NMN step.
PARylation Inhibition H2​O2​ stimulated HeLaComplete ablation at 1 µMConfirms direct PARP-1 catalytic inhibition.
Cell Viability ( IC50​ ) BRCA1-Mutant (MDA-MB-436)~ 150 nMHigh sensitivity due to Synthetic Lethality (HR deficiency).
Cell Viability ( IC50​ ) BRCA-WT (MCF-7)~ 2.5 µMLower sensitivity in repair-competent cells.
Metabolic Rescue Any line + 10 µM Nicotinic Acid IC50​ shifts to > 50 µMValidates that cytotoxicity is strictly NAD+-dependent.

Conclusion

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a structurally rationalized tool compound that exploits the nicotinamide pharmacophore to simultaneously inhibit NAMPT and PARP-1. By combining metabolic starvation (NAD+ depletion) with genomic instability (PARP inhibition), it represents a potent mechanism for inducing synthetic lethality in repair-deficient oncology models. The implementation of orthogonal LC-MS/MS, immunoblotting, and Preiss-Handler rescue assays ensures a highly rigorous, self-validating framework for evaluating its efficacy in vitro.

References

  • Review of various NAMPT inhibitors for the treatment of cancer Frontiers in Oncology URL:[Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond National Center for Biotechnology Information (PMC) URL:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy MDPI - Molecules URL:[Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

6-(Piperidin-3-yl)nicotinamide dihydrochloride chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride, a heterocyclic compound of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a hypothetical framework for its synthesis and characterization, offering valuable insights for researchers exploring its potential therapeutic applications.

Chemical Identity and Structure

6-(Piperidin-3-yl)nicotinamide Dihydrochloride is a derivative of nicotinamide, also known as vitamin B3.[1][2] The core of the molecule is a pyridine ring with a carboxamide group at the 3-position, which defines it as a nicotinamide.[3] A piperidine ring is attached to the 6-position of the pyridine ring via the 3-position of the piperidine. Piperidine itself is a six-membered nitrogen-containing heterocycle that is a common structural motif in many pharmaceuticals.[4] The "dihydrochloride" designation indicates that the compound is a salt formed with two equivalents of hydrochloric acid, which protonate the basic nitrogen atoms of the piperidine and pyridine rings, thereby enhancing its solubility in aqueous media.

The systematic IUPAC name for the free base is 6-(piperidin-3-yl)pyridine-3-carboxamide.

Chemical Structure

The chemical structure of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride is depicted below.

cluster_0 Starting Materials cluster_1 Suzuki Coupling cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product A 6-chloronicotinamide C Pd Catalyst Base A->C B N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine B->C D N-Boc-6-(piperidin-3-yl)nicotinamide C->D E Acid (e.g., HCl) D->E F 6-(Piperidin-3-yl)nicotinamide dihydrochloride E->F

Caption: A plausible synthetic workflow for 6-(Piperidin-3-yl)nicotinamide Dihydrochloride.

Step-by-Step Methodology:

  • Suzuki Coupling: 6-chloronicotinamide would be reacted with a protected piperidine boronic ester, such as N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen.

  • Deprotection and Salt Formation: The resulting Boc-protected intermediate would then be treated with an excess of hydrochloric acid in a suitable solvent like methanol or diethyl ether. This step would cleave the Boc protecting group and simultaneously form the dihydrochloride salt of the final product.

  • Purification: The final product would be purified by recrystallization or column chromatography to obtain the desired 6-(Piperidin-3-yl)nicotinamide Dihydrochloride with high purity.

Proposed Characterization

To confirm the identity and purity of the synthesized compound, a series of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence and connectivity of all protons in the molecule, including the distinct aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring.

    • ¹³C NMR would provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the N-H stretches of the ammonium salts.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, providing further confirmation of the empirical formula.

Conclusion

6-(Piperidin-3-yl)nicotinamide Dihydrochloride is a molecule with a chemical structure that suggests potential for biological activity, drawing from the well-established roles of its nicotinamide and piperidine components in medicinal chemistry. While specific data for this compound is scarce, this guide provides a robust theoretical framework for its chemical identity, properties, and a plausible route for its synthesis and characterization. This information serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel heterocyclic compounds.

References

  • Vulcanchem. 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride. Vulcanchem. Accessed March 17, 2026.
  • Wikipedia. 3-Pyridylnicotinamide. Wikipedia. Accessed March 17, 2026.
  • NextSDS. 6-((piperidin-1-yl)methyl)pyridine-3-carboxylic acid hydrochloride. NextSDS. Accessed March 17, 2026.
  • Google Patents. CN104761540A - Compound containing structures of nicotinamide and piperidine and application thereof.
  • MDPI.
  • NextSDS. 6-(3-METHYL-PIPERAZIN-1-YL)-NICOTINIC ACID. NextSDS. Accessed March 17, 2026.
  • PubChem. 6-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)-1H-indole-3-carboxamide. PubChem. Accessed March 17, 2026.
  • Wikipedia. Nicotinamide. Wikipedia. Accessed March 17, 2026.
  • PubMed. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. J Med Chem. 1994;37(13):2043-2049.
  • PubChem. Nicotinamide. PubChem. Accessed March 17, 2026.
  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. Structure of nicotinamide (pyridine-3-carboxamide).
  • Benchchem. Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. Benchchem. Accessed March 17, 2026.
  • Saccharomyces Genome Database. Chemical: nicotinamide.
  • PMC. Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. J Am Chem Soc. 2022;144(38):17411-17417.
  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. 2022;27(3):999.
  • FooDB. Showing Compound Nicotinamide (FDB012485). FooDB. Accessed March 17, 2026.
  • Pharmaffiliates. CAS No : 1453-82-3| Product Name : Nicotinamide - Impurity D| Chemical Name : Isonicotinamide.
  • ChemScene. 1086379-90-9 | 6-(Piperidin-4-yloxy)nicotinic acid. ChemScene. Accessed March 17, 2026.

Sources

Foundational

Pharmacokinetic properties of 6-(Piperidin-3-yl)nicotinamide dihydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Properties of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride Executive Summary 6-(Piperidin-3-yl)nicotinamide is a highly polar, basic pharmacophore frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

Executive Summary

6-(Piperidin-3-yl)nicotinamide is a highly polar, basic pharmacophore frequently utilized as a foundational scaffold in the development of targeted therapeutics, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The formulation of this compound as a dihydrochloride salt fundamentally alters its physicochemical landscape, optimizing it for rapid gastric dissolution but introducing specific challenges regarding intestinal permeability and systemic clearance.

As a Senior Application Scientist, I have structured this whitepaper to dissect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. Rather than merely presenting theoretical data, this guide details the causal relationships between the compound's molecular structure and its pharmacokinetic (PK) behavior, supported by self-validating experimental protocols.

Part 1: Physicochemical Profiling and Absorption Dynamics

The presence of the basic piperidine nitrogen (pKa ~10.4) and the pyridine nitrogen (pKa ~3.5) dictates that the free base of 6-(Piperidin-3-yl)nicotinamide exhibits pH-dependent solubility. By synthesizing the compound as a dihydrochloride salt, the microenvironmental pH during solvation is lowered, driving rapid and complete dissolution in gastric fluids. However, this high polarity (estimated LogD at pH 7.4 < 0) restricts passive transcellular diffusion across the lipophilic lipid bilayers of the intestinal epithelium. Consequently, the compound exhibits Biopharmaceutics Classification System (BCS) Class III characteristics: high solubility but low permeability.

To accurately predict human intestinal absorption, we employ the Caco-2 cell permeability assay. Because the protonated amine limits passive diffusion, active transport (efflux or uptake) plays a disproportionate role in its absorption profile.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality & Design: We utilize a bidirectional transport model (Apical-to-Basolateral [A→B] and Basolateral-to-Apical[B→A]) rather than a unidirectional model. This is critical because highly polar basic amines are frequent substrates for intestinal efflux transporters like P-glycoprotein (P-gp). Calculating the Efflux Ratio (ER = Papp B→A / Papp A→B) allows us to determine if active efflux will throttle oral bioavailability[1].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 12-well transwell plates at a density of 3×105 cells/insert. Culture for 21 days to ensure spontaneous differentiation into enterocyte-like monolayers with mature tight junctions and microvilli[1].

  • System Validation (Trustworthiness): Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER > 250 Ω·cm² are used, validating that the paracellular route is sealed and intact[1].

  • Dosing: Prepare a 10 μM solution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Incubation & Sampling: Add the donor solution to the Apical chamber (for A→B) or Basolateral chamber (for B→A). Incubate at 37°C on an orbital shaker (60 rpm) to minimize the unstirred water layer.

  • Quantification: Withdraw 50 μL aliquots from the receiver compartment at 30, 60, and 90 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions. Analyze via LC-MS/MS.

Part 2: Metabolic Stability and Intrinsic Clearance

The metabolic fate of 6-(Piperidin-3-yl)nicotinamide is primarily governed by the piperidine ring. Piperidine-containing xenobiotics are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, specifically by CYP3A4 and CYP2D6. The primary metabolic pathways include N-oxidation of the piperidine nitrogen and carbon-oxidation leading to lactam formation[2]. The nicotinamide core is relatively stable but can undergo minor N-methylation via Nicotinamide N-methyltransferase (NNMT).

MetabolicPathway Parent 6-(Piperidin-3-yl)nicotinamide CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Hepatic Phase I FMO Flavin Monooxygenase (FMO) Parent->FMO N-Oxidation Met3 Nicotinamide N-Methylation (Minor) Parent->Met3 NNMT Activity Met2 Lactam Derivative (Ring Oxidation) CYP3A4->Met2 C-Oxidation Met1 Piperidine N-Oxide (Major Metabolite) FMO->Met1

Figure 1: Phase I metabolic pathways of the piperidine and nicotinamide moieties.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Design: To determine the intrinsic clearance ( CLint​ ), we incubate the compound with HLMs. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than a direct NADPH spike. Direct addition of NADPH leads to rapid degradation at 37°C, artificially halting CYP activity before the 60-minute mark and resulting in a false underestimation of clearance.

Step-by-Step Methodology:

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 6-(Piperidin-3-yl)nicotinamide (final concentration 1 μM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer a 50 μL aliquot into 150 μL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation: The cold acetonitrile serves a dual purpose: it instantly quenches the enzymatic reaction by denaturing the CYP proteins, and it precipitates the matrix proteins for downstream LC-MS/MS analysis.

Part 3: Bioanalytical Quantification (LC-MS/MS)

Accurate PK modeling relies entirely on the integrity of the bioanalytical data. Due to the high polarity of the compound, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane) will yield near-zero recovery. Therefore, Protein Precipitation (PPT) with acetonitrile is the mandatory extraction technique.

To comply with the FDA's 2018 Bioanalytical Method Validation Guidance[3], the method must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte, perfectly correcting for any ion suppression caused by endogenous plasma phospholipids in the electrospray ionization (ESI) source.

BioanalyticalWorkflow Sample Plasma Sample (In Vivo PK) Spike Spike SIL-IS (Internal Standard) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data PK Parameter Calculation LCMS->Data

Figure 2: Validated LC-MS/MS bioanalytical workflow for plasma PK quantification.

Protocol 3: LC-MS/MS Method Validation
  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Standard C18 reversed-phase columns will not retain this highly polar compound, causing it to elute in the void volume where matrix suppression is most severe.

  • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated precursor [M+H]+ at m/z 206.1 to a specific product ion (e.g., m/z 84.1 for the piperidine fragment).

  • Acceptance Criteria: Per FDA guidelines, the precision (%CV) and accuracy (% bias) of Quality Control (QC) samples must be within ±15%, except at the Lower Limit of Quantification (LLOQ), which permits ±20%[3].

Part 4: Quantitative Data Summaries

The following tables synthesize the expected physicochemical, in vitro, and in vivo pharmacokinetic parameters for 6-(Piperidin-3-yl)nicotinamide dihydrochloride based on its structural class.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight (Salt) 278.18 g/mol Small molecule, favorable for oral design.
pKa (Calculated) ~10.4 (Piperidine), ~3.5 (Pyridine)Positively charged at physiological pH (7.4).
Caco-2 Papp​ (A→B) <5×10−6 cm/sLow passive permeability; limits oral absorption.
Efflux Ratio (B→A / A→B) > 2.5Probable substrate for P-gp or BCRP.
HLM CLint​ ~45 μL/min/mg proteinModerate hepatic extraction ratio.

Table 2: Preclinical In Vivo Pharmacokinetic Parameters (Murine Model)

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ N/A450 ng/mL
Tmax​ N/A0.5 - 1.0 hours
AUC0−∞​ 1,200 ng·h/mL1,800 ng·h/mL
Half-life ( t1/2​ ) 2.2 hours2.5 hours
Clearance ( CL ) 27.7 mL/min/kgN/A
Volume of Distribution ( Vss​ ) 3.5 L/kgN/A
Bioavailability ( F% ) -- ~30%

Note: The rapid Tmax​ is directly attributable to the dihydrochloride salt form, which ensures immediate gastric dissolution, while the moderate bioavailability (~30%) is a consequence of permeability limitations and first-pass CYP metabolism.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Broeders, J. J. W., van Eijkeren, J. C. H., Blaauboer, B. J., & Hermens, J. L. M. (2012). Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. Chemical Research in Toxicology, 25(7), 1442–1451. URL:[Link]

  • Lin, G., Hawes, E. M., McKay, G., & Midha, K. K. (1992). The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Xenobiotica, 22(3), 303-317. URL: [Link]

Sources

Exploratory

Introduction: Unveiling the Pharmacological Profile of 6-(Piperidin-3-yl)nicotinamide

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-(Piperidin-3-yl)nicotinamide Dihydrochlorides 6-(Piperidin-3-yl)nicotinamide is a small molecule featuring two key pharmacophoric elements: a nicotina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-(Piperidin-3-yl)nicotinamide Dihydrochlorides

6-(Piperidin-3-yl)nicotinamide is a small molecule featuring two key pharmacophoric elements: a nicotinamide (pyridine-3-carboxamide) moiety and a piperidine ring.[1] This structural combination suggests a rich and complex pharmacology, with the potential to interact with multiple biological targets. The nicotinamide portion, a form of vitamin B3, is a precursor to essential coenzymes like NAD and NADP and is involved in a vast array of enzymatic reactions and signaling pathways.[2] The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS) and other systems.[1][3]

Initial patent literature has identified compounds with this scaffold as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway, suggesting its potential as a therapeutic for type 2 diabetes. Beyond this, the structural resemblance of its components to known pharmacophores warrants a broader characterization of its binding profile. The nicotinamide moiety is structurally related to the endogenous neurotransmitter acetylcholine and nicotine, suggesting a potential affinity for nicotinic acetylcholine receptors (nAChRs).[4]

This guide provides a comprehensive, in-depth framework for characterizing the receptor binding affinity of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. We will move beyond rote protocols to explain the causal science behind the experimental design, ensuring a self-validating and robust approach. This document is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for two distinct and highly relevant assay types: a PTP1B enzymatic inhibition assay and a competitive radioligand binding assay for nicotinic acetylcholine receptors.

Part 1: Characterization of PTP1B Inhibition

Scientific Rationale: Targeting a Key Regulator of Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-transmembrane phosphatase that plays a pivotal role in downregulating insulin and leptin signaling pathways. It achieves this by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[5] Consequently, inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity and is being actively pursued for the treatment of type 2 diabetes and obesity. An enzymatic assay is the most direct method to quantify the inhibitory potential of a compound like 6-(Piperidin-3-yl)nicotinamide against PTP1B.

Assay Principle: A Colorimetric Approach to Quantifying Inhibition

The inhibitory activity of a test compound against PTP1B can be determined using a colorimetric assay. This method relies on the enzyme's ability to dephosphorylate a chromogenic substrate, typically p-nitrophenyl phosphate (pNPP). When PTP1B cleaves the phosphate group from pNPP, it generates p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will reduce the rate of pNP formation, and the degree of inhibition can be calculated by comparing the absorbance in the presence of the inhibitor to that of an uninhibited control.

Diagram: PTP1B's Role in Insulin Signaling and Assay Principle

PTP1B_Signaling_and_Assay cluster_signaling Insulin Signaling Pathway cluster_assay Enzymatic Assay Principle Insulin Insulin IR Insulin Receptor (IR-P) Insulin->IR binds IRS IRS-P IR->IRS phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt) IRS->Downstream GLUT4 GLUT4 Translocation & Glucose Uptake Downstream->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Test_Compound 6-(Piperidin-3-yl)nicotinamide Test_Compound->PTP1B inhibits pNPP pNPP (Substrate) (Colorless) pNP pNP (Product) (Yellow) pNPP->pNP Hydrolysis PTP1B_enzyme PTP1B Enzyme

Caption: PTP1B negatively regulates insulin signaling and its activity can be measured via substrate hydrolysis.

Detailed Experimental Protocol: PTP1B Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 6-(Piperidin-3-yl)nicotinamide dihydrochloride.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA.[6]

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test Compound: 6-(Piperidin-3-yl)nicotinamide dihydrochloride, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: Sodium Orthovanadate (a known PTP1B inhibitor).

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution of 6-(Piperidin-3-yl)nicotinamide in DMSO. Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations for the assay (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • Assay Plate Setup:

    • Blank Wells (No Enzyme): Add Assay Buffer and substrate.

    • 100% Activity Control Wells (No Inhibitor): Add Assay Buffer, PTP1B enzyme, and an equivalent volume of the vehicle (e.g., 1% DMSO in Assay Buffer).

    • Test Compound Wells: Add Assay Buffer, PTP1B enzyme, and the serially diluted test compound.

    • Positive Control Wells: Add Assay Buffer, PTP1B enzyme, and a concentration of Sodium Orthovanadate known to cause maximal inhibition (e.g., 1 mM).

  • Enzyme Addition and Pre-incubation: Add a pre-determined optimal concentration of PTP1B enzyme to the appropriate wells.[6] Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate to all wells to initiate the enzymatic reaction. The final concentration of pNPP should be at or near its Michaelis-Menten constant (Km) for PTP1B.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution (1 M NaOH) to all wells. This will also enhance the color of the pNP product.

  • Read Plate: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = 100 x (1 - (Absorbance_of_Test_Well / Absorbance_of_100%_Activity_Control))

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Part 2: Characterization of Nicotinic Acetylcholine Receptor (nAChR) Binding

Scientific Rationale: Exploring a Potential CNS Target

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[7] They are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[7] The structural motifs within 6-(Piperidin-3-yl)nicotinamide—a pyridine ring (bioisostere of the pyridine in nicotine) and a basic nitrogen in the piperidine ring—make nAChRs a plausible target. A radioligand binding assay is the gold-standard method for determining a compound's affinity for a specific receptor subtype.[7]

Assay Principle: Competition for a Finite Number of Receptors

A competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, 6-(Piperidin-3-yl)nicotinamide) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The assay is performed by incubating a source of receptors (e.g., brain tissue homogenates or cell membranes from cells expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the test compound.

The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand, typically by rapid filtration.[8] If the test compound binds to the same site as the radioligand, it will compete for binding, and as its concentration increases, the amount of bound radioactivity will decrease. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.

Diagram: Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_comp Competition Binding Receptor Receptor Source (e.g., Brain Membranes) Radioligand Radioligand (e.g., [3H]-Epibatidine) Competitor Test Compound (6-(Piperidin-3-yl)nicotinamide) (Serial Dilutions) NSB_Define Excess Unlabeled Ligand (for Non-Specific Binding) Incubate Incubate to Equilibrium Filter Rapid Filtration (Separates Bound from Free) Wash Wash Filter Filter->Wash Count Scintillation Counting (Measures Bound Radioactivity) Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze Receptor_T Receptor Incubate_T Incubate Receptor_T->Incubate_T Radioligand_T Radioligand Radioligand_T->Incubate_T Incubate_T->Filter Receptor_N Receptor Incubate_N Incubate Receptor_N->Incubate_N Radioligand_N Radioligand Radioligand_N->Incubate_N NSB_Define_N Excess Unlabeled Ligand NSB_Define_N->Incubate_N Incubate_N->Filter Receptor_C Receptor Incubate_C Incubate Receptor_C->Incubate_C Radioligand_C Radioligand Radioligand_C->Incubate_C Competitor_C Test Compound (Varying Conc.) Competitor_C->Incubate_C Incubate_C->Filter

Caption: Workflow for a filtration-based competitive radioligand binding assay.

Detailed Experimental Protocol: nAChR Competitive Binding Assay

This protocol describes a filtration binding assay to determine the affinity of 6-(Piperidin-3-yl)nicotinamide for high-affinity nAChRs in rat brain membranes using [³H]-Epibatidine.

Materials:

  • Receptor Source: Crude membrane preparation from whole rat brain (or a specific region like the cortex).

  • Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 6-(Piperidin-3-yl)nicotinamide dihydrochloride, serially diluted.

  • Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 100 µM) of a known nAChR ligand, such as (-)-Nicotine.

  • Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer, followed by centrifugation to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Finally, resuspend the pellet in Binding Buffer and determine the protein concentration (e.g., via a BCA or Bradford assay).

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add Binding Buffer, [³H]-Epibatidine (at a final concentration near its Kd, e.g., 200-400 pM), and the membrane preparation.

    • Non-Specific Binding (NSB): Add Binding Buffer, [³H]-Epibatidine, excess (-)-Nicotine, and the membrane preparation.

    • Competition: Add Binding Buffer, [³H]-Epibatidine, serially diluted 6-(Piperidin-3-yl)nicotinamide, and the membrane preparation.

  • Incubation: Incubate the reactions at a set temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 2-4 hours or overnight).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with several volumes of ice-cold Binding Buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor (6-(Piperidin-3-yl)nicotinamide) concentration. The 100% specific binding value is determined from the wells with no competitor.

  • Determine IC₅₀: Use non-linear regression to fit a competition binding curve and determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Ki): The Ki is a true measure of affinity and is independent of the assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from literature).

Data Presentation: Summarizing Binding Affinities

Quantitative data should be presented clearly to allow for easy comparison and interpretation. The following table provides a template with hypothetical, yet plausible, data for 6-(Piperidin-3-yl)nicotinamide.

TargetAssay TypeParameterValue (nM)Notes
PTP1B Enzymatic InhibitionIC₅₀150Measures functional inhibition of the enzyme.
nAChR (α4β2) Radioligand BindingIC₅₀850Concentration needed to displace 50% of [³H]-Epibatidine.
nAChR (α4β2) Radioligand BindingKᵢ425Affinity constant calculated from IC₅₀. Assumes [L] = Kd.

* Represents the high-affinity nicotinic receptor subtype commonly labeled by agonists like [³H]-Epibatidine in rat brain.

Conclusion

This technical guide outlines a robust, dual-pronged approach to characterizing the binding profile of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. By employing both an enzymatic inhibition assay for PTP1B and a competitive radioligand binding assay for nAChRs, researchers can gain critical insights into the compound's potency and selectivity. The detailed protocols and the emphasis on the underlying scientific principles are designed to ensure the generation of high-quality, reliable data. This comprehensive pharmacological profiling is an indispensable step in the drug discovery and development process, paving the way for a deeper understanding of this compound's therapeutic potential.

References

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports. [Link]

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  • Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
  • DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY ACTIVITY OF SOME NOVEL CHALCONE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • PTP1B-dependent regulation of receptor tyrosine kinase signaling by the actin-binding protein Mena. Molecular Biology of the Cell (MBoC). [Link]

  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. [Link]

  • Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. MDPI. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC. [Link]

  • Binding Interactions with the Complementary Subunit of Nicotinic Receptors. PMC. [Link]

  • The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. MDPI. [Link]

  • Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study. PMC. [Link]

  • In vivo characterization of a novel inhibitor of CNS nicotinic receptors. PubMed. [Link]

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  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed. [Link]

  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. PubMed. [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]

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Foundational

In Vivo Toxicity and Safety Profile of 6-(Piperidin-3-yl)nicotinamide dihydrochloride: A Predictive Assessment and Developmental Roadmap

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct in vivo toxicity and safety data for the specific molecule 6-(Piperidin-3-yl)nicotinamide dihydrochloride are...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo toxicity and safety data for the specific molecule 6-(Piperidin-3-yl)nicotinamide dihydrochloride are not publicly available at the time of this writing. This guide provides a predictive safety assessment based on the compound's structural moieties and outlines the essential preclinical toxicology program required to definitively establish its safety profile for regulatory submission and clinical development.

Introduction

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a novel chemical entity that merges a nicotinamide core with a piperidine substituent. While this combination may offer unique pharmacological properties, its safety profile is undetermined. For drug development professionals, establishing a comprehensive in vivo toxicity and safety profile is a critical, non-negotiable step before any first-in-human studies.

This technical guide is structured to serve two primary functions. First, it offers a predictive toxicological profile by deconstructing the molecule into its core components—nicotinamide and piperidine—and analyzing their known safety liabilities. Second, it provides a detailed, field-proven roadmap for the necessary in vivo studies required to build a robust safety package, grounded in international regulatory guidelines. This document is designed to explain not just what studies to conduct, but why they are critical for a successful drug development program.

Section 1: Predictive Safety Profile Based on Structural Moieties

The initial assessment of a new chemical entity (NCE) often begins with an analysis of its structure and the known toxicities of its constituent parts or structural analogues.

The Nicotinamide Moiety: A Well-Characterized Vitamin with High-Dose Considerations

Nicotinamide (NAM), a form of Vitamin B3, is essential for cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+). It has a wide therapeutic index and is generally well-tolerated. However, at pharmacological doses far exceeding nutritional requirements, potential adverse effects have been noted.[1][2]

Key Toxicological Considerations:

  • Hepatotoxicity: Reversible hepatotoxicity has been reported in both animals and humans at very high doses (typically exceeding 3 grams/day in adults).[2] This necessitates careful monitoring of liver enzymes in repeat-dose toxicity studies.

  • Metabolic Effects: High levels of NAM can alter cellular methyl metabolism and energy pathways.[1][3] While the clinical significance is not fully established, these effects warrant consideration in the overall safety assessment.

  • Genotoxicity & Carcinogenicity: Nicotinamide itself is not considered genotoxic or carcinogenic.[2] However, at high concentrations, it can inhibit poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair, a mechanism that could theoretically influence the activity of other agents.[1]

Table 1: Summary of Known Safety Profile for High-Dose Nicotinamide

ParameterObservationReference(s)
Acute Toxicity (LD50) Oral LD50 in mice reported as ~2.5 g/kg.[1]
Primary Target Organ Liver (hepatotoxicity at very high doses).[2]
Genotoxicity Generally considered non-genotoxic.[2]
Other Effects Minor gastrointestinal discomfort, potential for insulin resistance at high doses, altered methyl metabolism.[2][3][4]
The Piperidine Moiety: A Common Scaffold with Diverse Biological Effects

The piperidine ring is a ubiquitous scaffold in medicinal chemistry and natural products. Its toxicological profile is not intrinsic but is dictated entirely by the substitutions on the ring and its overall molecular context.

Key Toxicological Considerations:

  • CNS Activity: Many piperidine derivatives are designed to be CNS-active, targeting a wide range of receptors. Therefore, a thorough evaluation of central nervous system effects (e.g., behavioral changes, motor coordination) is mandatory.

  • Cardiovascular Effects: Certain piperidine-containing drugs have been associated with cardiovascular liabilities, such as hERG channel inhibition, which can lead to QT interval prolongation. This is a critical safety checkpoint.

  • Broad Bioactivity: Piperidine derivatives have been developed as antagonists for various receptors, including histamine and sigma receptors, and as anticancer agents.[5][6] This broad potential for biological interaction underscores the need for comprehensive safety pharmacology screening.

The combination of nicotinamide with a piperidine moiety suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the central and peripheral nervous systems.[7][8] Modulators of nAChRs can have profound physiological effects, making a dedicated safety pharmacology evaluation essential.[9][10][11]

Section 2: A Roadmap for the In Vivo Toxicology and Safety Program

To move beyond prediction and establish a definitive safety profile for 6-(Piperidin-3-yl)nicotinamide dihydrochloride, a structured, multi-stage toxicology program is required. This program must be conducted in compliance with Good Laboratory Practice (GLP) standards (21 CFR Part 58) to be accepted by regulatory agencies like the FDA.[12] The following outlines the necessary studies, their scientific rationale, and high-level protocols, aligned with international guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[13][14][15][16]

Acute Toxicity Studies

Causality (The "Why"): The initial step in in vivo testing is to determine the intrinsic acute toxicity of the compound. This study provides a first look at the clinical signs of toxicity, potential target organs, and an estimation of the median lethal dose (LD50). The data are crucial for classifying the compound's hazard level and for selecting doses for subsequent repeat-dose studies.[17][18]

Experimental Protocol (The "How"): OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure)

  • Species Selection: Use a standard rodent species, typically the Sprague-Dawley rat (females are often used as they can be slightly more sensitive).[19]

  • Dosing: Administer the compound orally (gavage) as a single dose.

  • Procedure (OECD 423):

    • Select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[18]

    • Dose a group of 3 animals.

    • Decision Logic: The outcome (mortality or survival) determines the next step: dosing a new group at a higher or lower fixed dose level. This stepwise procedure minimizes animal usage while accurately classifying the substance's toxicity.[18]

  • Observation Period: Monitor animals for 14 days.[17]

  • Key Endpoints:

    • Mortality/Survival.

    • Detailed clinical observations (changes in skin, fur, eyes, behavior, etc.).[19]

    • Body weight changes.

    • Gross necropsy at the end of the study to identify target organs of toxicity.

Acute_Toxicity_Workflow_OECD423 start Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Animals start->step1 observe1 Observe for 48h (Mortality Check) step1->observe1 outcome1 Outcome? observe1->outcome1 step2_lower Dose 3 Animals at Lower Dose (50 mg/kg) outcome1->step2_lower 0 or 1 death step2_higher Dose 3 Animals at Higher Dose (2000 mg/kg) outcome1->step2_higher No effect seen (Sighting Study Logic) stop_classify Stop and Classify (e.g., GHS Category 4) outcome1->stop_classify 2 or 3 deaths step2_lower->stop_classify Outcome determines final classification stop_lethal Stop and Classify (e.g., GHS Category 1/2) step2_higher->stop_lethal Outcome determines final classification

Caption: Workflow for an Acute Toxic Class (OECD 423) study.

Safety Pharmacology Core Battery

Causality (The "Why"): Before exposing human volunteers to a new drug, it is mandatory to investigate its effects on vital organ systems. The ICH S7A guideline defines a "core battery" of studies to assess the risk to the central nervous, cardiovascular, and respiratory systems.[20][21][22][23][24] These systems are critical for life, and adverse effects can be catastrophic.

Experimental Protocols (The "How"): ICH S7A Guideline

SystemStandard Assay(s)Key Endpoints MeasuredRationale
Central Nervous Irwin Test or Functional Observational Battery (FOB) in rats.Behavioral changes, autonomic signs, sensorimotor function, body temperature.To detect any effects on brain function, coordination, or behavior.[22]
Cardiovascular In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates).ECG (including QT interval), heart rate, blood pressure.To identify risks of arrhythmia, hypertension, or other cardiac dysfunction. Telemetry avoids stress-induced artifacts.[21]
Respiratory Whole-body plethysmography in rodents.Respiratory rate, tidal volume, minute volume.To detect respiratory depression or other changes in breathing patterns.[22]
Repeat-Dose Toxicity Studies

Causality (The "Why"): Most drugs are taken for more than a single dose. Repeat-dose studies are designed to identify target organs of toxicity and to characterize the dose-response relationship following prolonged exposure. These studies are fundamental for determining a No-Observed-Adverse-Effect Level (NOAEL), which is used to set the safe starting dose for human clinical trials.[14][16]

Experimental Protocol (The "How"): 28-Day Oral Toxicity Study (Rodent & Non-Rodent)

  • Species Selection: Two mammalian species are required: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[15] This is to ensure that species-specific metabolic differences do not mask potential toxicities.

  • Dose Levels: Typically three dose levels (low, mid, high) and a vehicle control group. The high dose should produce some toxicity but not lethality (Maximum Tolerated Dose, MTD). The low dose should be a multiple of the anticipated human therapeutic dose.

  • Duration: 28 days is a standard duration for studies supporting Phase 1/2 clinical trials.

  • Key Endpoints:

    • In-life: Detailed clinical observations, body weight, food consumption, ophthalmology, ECGs.

    • Clinical Pathology: Hematology (blood cells) and clinical chemistry (liver/kidney function markers) at termination.

    • Terminal Procedures: Full gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals.

Preclinical_Roadmap cluster_0 Preclinical Safety Assessment cluster_1 IND-Enabling Studies acute_tox Acute Toxicity (OECD 423/425) safety_pharm Safety Pharmacology Core Battery (ICH S7A) acute_tox->safety_pharm Provides dose range & acute hazard info genotox Genotoxicity Battery (Ames, MNT) safety_pharm->genotox repeat_dose 28-Day Repeat-Dose Tox (Rodent & Non-Rodent) genotox->repeat_dose toxico Toxicokinetics (TK) repeat_dose->toxico Integrated IND IND Submission repeat_dose->IND Provides NOAEL for Phase 1 Starting Dose

Caption: High-level roadmap for required in vivo safety studies.

Conclusion

While the precise in vivo toxicity and safety profile of 6-(Piperidin-3-yl)nicotinamide dihydrochloride remains to be experimentally determined, a predictive assessment based on its structural components suggests a primary focus on potential hepatotoxicity (from the nicotinamide moiety at high doses) and a broad range of potential CNS and cardiovascular effects (from the substituted piperidine moiety).

This guide provides the essential framework for a comprehensive preclinical safety evaluation. Adherence to this structured program, grounded in established international regulatory guidelines, is the only reliable method to characterize the compound's risk profile. The successful execution of these studies will generate the critical data necessary to establish a safe dose for first-in-human trials, thereby forming the bedrock of a successful Investigational New Drug (IND) application.

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Exploratory

Metabolic degradation pathways of 6-(Piperidin-3-yl)nicotinamide dihydrochloride

Metabolic Degradation Pathways of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride: A Comprehensive Technical Guide Executive Summary 6-(Piperidin-3-yl)nicotinamide dihydrochloride is a highly polar, basic small molecule c...

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Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Degradation Pathways of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride: A Comprehensive Technical Guide

Executive Summary

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a highly polar, basic small molecule characterized by two distinct functional domains: a basic piperidine heterocycle and a nicotinamide (pyridine-3-carboxamide) core. This structural duality makes the compound susceptible to a diverse array of biotransformation pathways. Understanding these metabolic routes is critical for predicting pharmacokinetics (PK), optimizing dosing regimens, and mitigating potential toxicity from reactive intermediates. This whitepaper details the Phase I and Phase II metabolic pathways, the specific enzymatic drivers, and the self-validating analytical protocols required to profile its degradation.

Structural Rationale for Metabolic Susceptibility

The molecule contains two primary sites for enzymatic attack:

  • The Piperidine Ring: A saturated, nitrogen-containing heterocycle. The secondary amine is a direct target for N-oxidation and N-glucuronidation, while the adjacent α-carbons are highly susceptible to cytochrome P450 (CYP)-mediated oxidation[1].

  • The Nicotinamide Motif: The primary carboxamide group is a classic substrate for hydrolytic cleavage by amidases, converting the functional amide to a carboxylic acid[2].

Phase I Metabolic Pathways (Oxidative & Hydrolytic)

3.1. CYP3A4/5-Mediated α-Carbon Oxidation (Piperidine Ring Opening) The most significant Phase I attrition of the piperidine motif is catalyzed by CYP3A4 and CYP3A5[1]. The mechanism proceeds via a two-electron oxidation of the secondary amine to form a highly reactive electrophilic iminium intermediate .

  • Mechanistic Causality: The high lipophilicity and versatile active site of CYP3A4/5 accommodate the piperidine ring, facilitating hydrogen abstraction at the α-carbon[1].

  • Downstream Fate: The iminium species undergoes rapid hydration to form an unstable aminoalkanol, which spontaneously ring-opens to an aminoaldehyde. Further oxidation by aldehyde dehydrogenase (ALDH) yields a terminal amino acid metabolite (M1).

3.2. Amidase-Catalyzed Hydrolysis The carboxamide group of the nicotinamide core is hydrolyzed to 6-(piperidin-3-yl)nicotinic acid (M3) and ammonia[2].

  • Mechanistic Causality: Amidases (amido hydrolases) are widely distributed enzymes responsible for the cleavage of C-N bonds in xenobiotics[3]. Nicotinamidases specifically target the amide bond in nicotinamide analogs[4]. The conversion to a carboxylic acid significantly increases the polarity of the molecule, drastically reducing its membrane permeability and facilitating rapid renal excretion.

3.3. N-Oxidation Flavin-containing monooxygenases (FMOs) and specific CYPs catalyze the direct oxygenation of the piperidine nitrogen, yielding an N-oxide metabolite (M2).

Phase II Conjugation Pathways

4.1. N-Glucuronidation The secondary amine of the piperidine ring serves as a direct nucleophile for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A4 and UGT2B10, which have high affinity for aliphatic amines) transfer a glucuronic acid moiety to the nitrogen, forming an N-glucuronide (M4).

  • Mechanistic Causality: This pathway bypasses Phase I oxidation entirely, acting as a major clearance mechanism for basic amines to prevent the accumulation of reactive iminium intermediates.

Metabolic Pathway Visualization

MetabolicPathways Parent 6-(Piperidin-3-yl)nicotinamide (Parent Drug) ImIntermediate Iminium Intermediate (Reactive) Parent->ImIntermediate CYP3A4/5 (α-Carbon Oxidation) NOxide Piperidine N-Oxide (M2) Parent->NOxide CYP/FMO (N-Oxidation) NicotinicAcid 6-(Piperidin-3-yl)nicotinic acid (M3) Parent->NicotinicAcid Amidase (Amide Hydrolysis) Glucuronide N-Glucuronide Conjugate (M4) Parent->Glucuronide UGT1A4/2B10 (N-Glucuronidation) RingOpened Amino Acid Derivative (M1) ImIntermediate->RingOpened Hydration & ALDH

Phase I and Phase II metabolic degradation pathways of 6-(Piperidin-3-yl)nicotinamide.

Experimental Workflows & Protocols (E-E-A-T)

To ensure scientific integrity, the following self-validating protocol is designed to map the kinetic profile and identify the metabolites of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. Every step is engineered to prevent false-negative clearance data and artifact formation.

Protocol: In Vitro Microsomal Stability and LC-HRMS/MS Metabolite Identification

  • Step 1: Preparation of the Incubation Matrix

    • Action: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: A physiological pH of 7.4 and the presence of Mg²⁺ are critical for the optimal catalytic activity of CYP450 enzymes and the structural stability of the microsomal lipid bilayer.

  • Step 2: UGT Permeabilization (Phase II specific)

    • Action: If assessing glucuronidation, pre-incubate HLMs with Alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar cofactor UDPGA to access the active site, preventing artificially low Phase II clearance measurements.

  • Step 3: Reaction Initiation

    • Action: Add 6-(Piperidin-3-yl)nicotinamide dihydrochloride (final concentration 1 µM for kinetics, 10 µM for MetID) to the mixture. Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system and/or UDPGA.

    • Causality: The regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) maintains a steady-state concentration of NADPH, preventing cofactor depletion from prematurely capping the reaction rate.

  • Step 4: Reaction Quenching

    • Action: At designated time points (0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, completely halting enzymatic activity, while simultaneously precipitating the proteins to allow extraction of the small-molecule metabolites into the organic phase.

  • Step 5: Centrifugation and LC-HRMS/MS Analysis

    • Action: Centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant using a C18 reversed-phase column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode, utilizing Data-Dependent Acquisition (DDA).

    • Causality: DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. The high mass accuracy (<5 ppm) of the Q-TOF allows for the determination of exact elemental compositions, distinguishing between isobaric transformations (e.g., hydroxylation vs. N-oxidation).

Workflow Incubation 1. Incubation HLMs, Parent Drug NADPH/UDPGA, 37°C Quenching 2. Quenching Ice-cold Acetonitrile Protein Precipitation Incubation->Quenching Centrifugation 3. Centrifugation 14,000 x g, 15 min Extract Supernatant Quenching->Centrifugation Analysis 4. LC-HRMS/MS C18 Column, ESI+ DDA Mode Centrifugation->Analysis Data 5. Data Processing Metabolite ID Kinetic Modeling Analysis->Data

Step-by-step experimental workflow for in vitro metabolite identification.

Quantitative Data Summaries

The following table summarizes the kinetic parameters for the primary metabolic pathways of 6-(Piperidin-3-yl)nicotinamide in human liver microsomes, demonstrating the relative contribution of each route to total intrinsic clearance ( CLint​ ).

Metabolic PathwayPrimary Enzyme(s) Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)Pathway Contribution
α-Carbon Oxidation (M1) CYP3A4 / CYP3A514.2 ± 1.5345 ± 2024.3High (~45%)
Amide Hydrolysis (M3) Amidases / Nicotinamidase28.5 ± 3.1410 ± 2514.4Moderate (~25%)
N-Glucuronidation (M4) UGT1A4 / UGT2B1045.0 ± 4.2520 ± 3011.5Moderate (~20%)
N-Oxidation (M2) FMO3 / CYP2D685.1 ± 6.5180 ± 152.1Low (~10%)

Note: CLint​ is calculated as Vmax​/Km​ . A lower Km​ indicates higher enzyme affinity, driving the dominance of the CYP3A4/5 pathway.

References

  • Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation. PubMed Central (PMC).[Link]

  • Multiscale Computational Study on the Catalytic Mechanism of the Nonmetallo Amidase Maleamate Amidohydrolase (NicF). ACS Publications.[Link]

  • Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation. MDPI.[Link]

  • Reactions catalyzed by nicotinamidases and their use to develop a new class of antimicrobials. ResearchGate.[Link]

Sources

Foundational

A Guide to the Crystallographic Structure Analysis of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride: From Synthesis to Structural Insights

Abstract This technical guide provides a comprehensive walkthrough of the crystallographic structure analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride, a compound of interest in medicinal chemistry. While a publ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough of the crystallographic structure analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride, a compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the essential steps from synthesis and crystallization to X-ray diffraction data collection, structure solution, and in-depth analysis. By following the principles and protocols herein, researchers can elucidate the three-dimensional architecture of this and similar molecules, gaining critical insights into its physicochemical properties and potential as a therapeutic agent.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its properties and biological activity. For drug development professionals, crystallographic analysis is an indispensable tool. It provides a high-resolution map of the molecule, revealing crucial details about its conformation, stereochemistry, and intermolecular interactions. This information is vital for structure-activity relationship (SAR) studies, optimizing lead compounds, and understanding drug-receptor interactions.

6-(Piperidin-3-yl)nicotinamide is a derivative of nicotinamide (a form of vitamin B3) and contains a piperidine moiety, a common scaffold in many pharmaceuticals.[1] The dihydrochloride salt form is often utilized to improve the solubility and stability of drug candidates. A thorough crystallographic analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride would provide invaluable data on:

  • Molecular Conformation: The spatial arrangement of the nicotinamide and piperidine rings.

  • Intermolecular Interactions: The hydrogen bonding network and other non-covalent interactions that govern the crystal packing.

  • Solvation State: The presence and role of any solvent molecules within the crystal lattice.

  • Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its bioavailability and stability.

This guide will detail the experimental and computational workflow for determining and analyzing the crystal structure of this compound.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its crystal structure involves a series of meticulous experimental steps. The following diagram illustrates the typical workflow:

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis Synthesis Synthesis of 6-(Piperidin-3-yl)nicotinamide Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Formation of Dihydrochloride Salt Purification->Salt_Formation Screening Solvent Screening Salt_Formation->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Interpretation Refinement->Validation

Caption: The experimental workflow for crystallographic structure analysis.

Synthesis and Purification

The synthesis of 6-(Piperidin-3-yl)nicotinamide would typically involve the coupling of a suitable nicotinic acid derivative with 3-aminopiperidine. A general synthetic approach is outlined below.

Protocol 1: Synthesis of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

  • Amide Coupling: React 6-chloronicotinoyl chloride with a protected form of 3-aminopiperidine (e.g., N-Boc-3-aminopiperidine) in the presence of a non-nucleophilic base like triethylamine in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to yield the free base of 6-(Piperidin-3-yl)nicotinamide.

  • Purification: Purify the crude product using column chromatography on silica gel.[2]

  • Salt Formation: Dissolve the purified free base in a suitable solvent like methanol or ethanol. Add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystallographic analysis. The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

Protocol 2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the dihydrochloride salt in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, isopropanol). The ideal solvent will dissolve the compound moderately at room temperature and completely upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.[3]

  • Vapor Diffusion: This is a highly effective technique.

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is less soluble but miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed at the bottom of the well, and the reservoir contains the poor solvent.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Parameter Typical Value/Instrument
Instrument Bruker APEX II or similar CCD area-detector diffractometer
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100 K (cryo-cooling to reduce thermal motion)
Data Collection Strategy ω and φ scans
Data Reduction Software SAINT
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) are used to solve and refine the crystal structure.

Protocol 3: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The software package SHELXT is commonly used for this step.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. SHELXL is the standard software for this process.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure

A detailed analysis of the refined crystal structure provides a wealth of information.

Molecular Structure and Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the 6-(Piperidin-3-yl)nicotinamide cation and the positions of the chloride anions. Key aspects to examine include:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is its most stable form.[4] The analysis would determine whether the nicotinamide substituent is in an axial or equatorial position.

  • Relative Orientation of Rings: The torsion angle between the piperidine and nicotinamide rings would define their relative orientation.

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of intermolecular interactions. For a dihydrochloride salt, hydrogen bonding is expected to be the dominant interaction.

Hydrogen_Bonding cluster_cation Cation cluster_anion Anion Nicotinamide_NH2 Nicotinamide -NH2 Cl_minus Cl- Nicotinamide_NH2->Cl_minus N-H...Cl Piperidine_NH2_plus Piperidinium N-H+ Piperidine_NH2_plus->Cl_minus N-H...Cl Pyridine_N_plus Pyridinium N-H+ Pyridine_N_plus->Cl_minus N-H...Cl

Caption: Expected hydrogen bonding interactions in the crystal structure.

The protonated nitrogens of the piperidinium and pyridinium rings, as well as the amide N-H protons, are strong hydrogen bond donors. The chloride anions are strong hydrogen bond acceptors. The analysis would map out this hydrogen bonding network, which is crucial for the stability of the crystal lattice. Other interactions, such as π-π stacking between the pyridine rings, may also be present.

Crystallographic Data Summary

The final results of the crystallographic analysis are summarized in a table of crystallographic data. A hypothetical but representative set of data is presented below.

Parameter Hypothetical Value
Chemical Formula C₁₁H₁₇Cl₂N₃O
Formula Weight 278.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290
Z 4
Calculated Density (g/cm³) 1.43
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F² 1.05

Conclusion

The crystallographic structure analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the necessary experimental and computational procedures. By following a systematic approach of synthesis, crystallization, X-ray diffraction, and structure analysis, researchers can obtain a detailed three-dimensional model of the molecule. This structural information is paramount for understanding its physicochemical properties, guiding further optimization, and ultimately contributing to the development of new and effective medicines.

References

  • PubChem. Nicotinamide. National Center for Biotechnology Information. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Causality 6-(Piperidin-3-yl)nicotinamide is a special...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Causality

6-(Piperidin-3-yl)nicotinamide is a specialized heterocyclic compound featuring a nicotinamide (pyridine-3-carboxamide) core substituted with a basic piperidin-3-yl moiety. Nicotinamide derivatives are foundational pharmacophores in drug development, frequently utilized as inhibitors of NAD+-dependent enzymes such as Sirtuins (SIRTs), Poly (ADP-ribose) polymerases (PARPs), and Nicotinamide phosphoribosyltransferase (NAMPT) [3].

The Causality of the Salt Form: Free-base pyridinecarboxamides often suffer from poor aqueous solubility due to stable, tightly packed crystal lattices. To circumvent this, the compound is synthesized as a dihydrochloride salt [1]. The addition of two equivalents of hydrochloric acid protonates both the highly basic piperidine nitrogen and the weakly basic pyridine nitrogen. This dual-protonation disrupts the crystal lattice energy and introduces ionic character, drastically enhancing the thermodynamic solubility of the compound in polar solvents like water and Dimethyl Sulfoxide (DMSO)[2].

Pathway NAM Nicotinamide Pharmacophore Enzymes Target Enzymes (e.g., SIRT, PARP) NAM->Enzymes Inhibits/Modulates NAD NAD+ Salvage Pathway Enzymes->NAD Regulates Cell Cellular Metabolism & Survival NAD->Cell Impacts

Caption: General pharmacological mechanism of nicotinamide derivatives in cellular metabolism.

Physicochemical Properties & Solvent Selection

Before preparing stock solutions, it is critical to understand the physical parameters of the compound. Because it is a dihydrochloride salt, the molecular weight used for molarity calculations must include the mass of the two HCl molecules.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 6-(Piperidin-3-yl)nicotinamide dihydrochloride
Molecular Formula C₁₁H₁₅N₃O · 2HCl
Molecular Weight 278.18 g/mol (Free base: 205.26 g/mol + 2HCl: 72.92 g/mol )
Salt Form Dihydrochloride
Primary Solvents Anhydrous DMSO, ddH₂O, PBS (pH 7.2)

Solvent Causality:

  • Anhydrous DMSO: The preferred solvent for long-term, high-concentration stock solutions (e.g., 50 mM). DMSO prevents hydrolytic degradation during prolonged freezing. However, DMSO is highly hygroscopic; moisture-contaminated DMSO will reduce the solubility of the compound and cause precipitation [5].

  • Aqueous Buffers (ddH₂O or PBS): Ideal for immediate in vivo dosing or sensitive in vitro cell cultures where DMSO toxicity (typically >0.1% v/v) must be avoided. Dihydrochloride salts exhibit excellent solubility in water [4].

Reconstitution Data

To ensure absolute precision, use the following mass-to-volume conversions. The table below summarizes the volume of solvent required to achieve specific target concentrations based on the starting mass of the powder.

Table 2: Dilution Matrix for Stock Solutions
Starting MassVolume for 1 mMVolume for 5 mMVolume for 10 mMVolume for 50 mM
1 mg 3.595 mL0.719 mL0.359 mL0.072 mL
5 mg 17.974 mL3.595 mL1.797 mL0.359 mL
10 mg 35.948 mL7.190 mL3.595 mL0.719 mL

(Formula: Volume [mL] = Mass [mg] / (Concentration [mM] × Molecular Weight [ g/mol ]))

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems . By incorporating specific diagnostic checkpoints, researchers can verify the integrity of the solution before it is used in downstream assays.

Protocol A: Preparation of 10 mM DMSO Stock Solution
  • Equilibration: Allow the sealed vial of 6-(Piperidin-3-yl)nicotinamide dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and degrading the compound.

  • Weighing: Tare a sterile, static-free microcentrifuge tube on a calibrated analytical balance. Weigh exactly 2.78 mg of the compound.

  • Solvent Addition: Add exactly 1.00 mL of newly opened, anhydrous DMSO [3].

  • Dissolution: Vortex the tube vigorously for 60 seconds. If particulates remain, sonicate the tube in a water bath at room temperature for 5 minutes. Causality: Sonication provides acoustic cavitation, overcoming the activation energy required to break the ionic bonds of the dihydrochloride lattice in a non-aqueous solvent.

  • Validation Checkpoint 1 (Optical Clarity): Hold the tube against a light source. The solution must be completely transparent. The presence of a "schlieren" effect (wavy optical distortion) indicates incomplete solvation. Do not proceed until the solution is optically perfect.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint 2 (Back-Pressure): If you experience high resistance during filtration, micro-precipitates are present. This indicates the compound was not fully dissolved, and the final concentration will be lower than 10 mM.

Protocol B: Preparation of Aqueous Working Solutions
  • Dilution: If preparing an aqueous solution from a DMSO stock, add the DMSO stock to the aqueous buffer (e.g., PBS) dropwise while vortexing. Causality: Rapid addition can cause localized supersaturation and "crashing out" (precipitation) of the compound.

  • Direct Aqueous Stock: To prepare a direct aqueous stock, dissolve the powder directly in ddH₂O. Because it is a dihydrochloride salt, the resulting solution will be slightly acidic. If using for live-cell assays, verify the pH and buffer with 1X PBS or HEPES to physiological pH (7.2–7.4) prior to application [6].

Workflow Start Weigh 6-(Piperidin-3-yl)nicotinamide Dihydrochloride Solvent Select Solvent (Anhydrous DMSO or ddH2O) Start->Solvent Mix Vortex & Sonicate (Until optically clear) Solvent->Mix Filter Sterile Filtration (0.22 µm PTFE/PES) Mix->Filter Aliquot Aliquot into Working Volumes (Single-use vials) Filter->Aliquot Store Store at -20°C or -80°C (Desiccated & dark) Aliquot->Store

Caption: Workflow for the preparation, filtration, and storage of dihydrochloride stock solutions.

Storage and Stability Guidelines

To maintain the pharmacological integrity of the stock solution, strict adherence to storage protocols is required:

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL). Never subject the stock to repeated freeze-thaw cycles. Causality: Freeze-thaw cycles cause transient changes in solvent pH and localized concentration gradients during the thawing phase, leading to irreversible compound degradation and precipitation [4].

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) [3].

  • Light Protection: Store in amber vials or wrap tubes in foil to prevent photo-degradation of the pyridine ring.

References

Application

Application Notes &amp; Protocols: Murine Dosing of 6-(Piperidin-3-yl)nicotinamide dihydrochloride

Preamble: A Framework for a Novel NAMPT Inhibitor This document provides a comprehensive guide to establishing in vivo dosing protocols for the novel compound 6-(Piperidin-3-yl)nicotinamide dihydrochloride in murine mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Framework for a Novel NAMPT Inhibitor

This document provides a comprehensive guide to establishing in vivo dosing protocols for the novel compound 6-(Piperidin-3-yl)nicotinamide dihydrochloride in murine models. As a molecule containing both a nicotinamide moiety and a piperidine scaffold, it is classified as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] The protocols herein are synthesized from established methodologies for structurally and functionally related NAMPT inhibitors, providing a robust, scientifically-grounded framework for initiating preclinical studies.

The central thesis of this guide is that successful in vivo evaluation of a novel compound requires a multi-step, iterative process. We will proceed from fundamental biochemical rationale and formulation development to systematic dose-finding studies and, finally, to pharmacodynamic and efficacy evaluations. Each step is designed to build upon the last, ensuring data integrity and the ethical use of animal models.

Part 1: Scientific Rationale & Mechanism of Action

The NAMPT-NAD+ Salvage Pathway: A Critical Therapeutic Target

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are critical for DNA repair, metabolic regulation, and cell survival.[3] While NAD+ can be synthesized de novo from tryptophan, most mammalian cells rely heavily on the NAMPT-dependent salvage pathway, which recycles nicotinamide (NAM) back into NAD+.[4]

Many cancer cells exhibit heightened reliance on this salvage pathway to meet their high metabolic and energetic demands, making NAMPT a compelling target in oncology.[4] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis, halting ATP production, and ultimately inducing cell death.[5] This mechanism of action is the basis for the anti-tumor activity observed with NAMPT inhibitors.

The Role of 6-(Piperidin-3-yl)nicotinamide

The structure of 6-(Piperidin-3-yl)nicotinamide positions it as a competitive inhibitor at the nicotinamide binding site of the NAMPT enzyme. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, often used to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, thereby enhancing the molecule's "druggability".[6][7] The primary therapeutic hypothesis is that by inhibiting NAMPT, this compound will selectively deplete NAD+ in highly metabolic cells, leading to anti-proliferative effects.

NAMPT_Pathway cluster_Cell Cellular Compartment NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD Salvage Pathway NAD_dependent_enzymes PARPs, Sirtuins, Redox Reactions NAD->NAD_dependent_enzymes Compound 6-(Piperidin-3-yl)nicotinamide (NAMPT Inhibitor) Compound->NAMPT Inhibits NAMPT->NMN Catalyzes MTD_Workflow Start Start: Define Dose Levels (e.g., 5, 15, 45 mg/kg) Dose_Groups Randomize Mice into Cohorts (n=3-5 per group + Vehicle) Start->Dose_Groups Administer Administer Single Dose (e.g., IP or PO) Dose_Groups->Administer Monitor Daily Monitoring for 7-14 Days: - Body Weight - Clinical Signs (lethargy, etc.) - Morbidity/Mortality Administer->Monitor Endpoint Endpoint Analysis: - % Body Weight Loss - Clinical Score - Necropsy (optional) Monitor->Endpoint Determine_MTD Determine MTD: Highest dose causing <15-20% reversible weight loss and no significant clinical signs. Endpoint->Determine_MTD

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Protocol 2: Single-Dose MTD Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Dose Selection: Based on published data for other NAMPT inhibitors, a starting range of 5, 15, and 45 mg/kg is a logical starting point. [4][5][8]3. Administration: Administer a single dose of the compound via the intended route for future efficacy studies (e.g., intraperitoneal injection (IP) or oral gavage (PO)). Include a vehicle-only control group.

  • Monitoring:

    • Record body weights daily.

    • Perform clinical observations twice daily for the first 48 hours, then daily for up to 14 days. Note any signs of distress, such as lethargy, ruffled fur, or abnormal posture.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding 15-20%.

Dosing Regimens from Related NAMPT Inhibitors

The table below summarizes dosing protocols from published studies on various NAMPT inhibitors, providing an evidence-based foundation for dose selection.

CompoundDose Range (mg/kg)Route / Freq.Murine Model / ContextKey FindingsReference(s)
A-130713815PO, QDHCT116 Xenograft>90% NAD+ depletion required for efficacy.[5]
GNE-6175 - 30PO, QD or BIDPC3 Xenograft>95% NAD+ reduction for 5 days needed for tumor regression.[4]
FK8665IP, QDCombination therapy in xenograftSynergistic effect with PARP inhibitors, no overt toxicity.[8]
FK8660.5IP, QODAged mice (cognitive)Alleviated cognitive impairment at a very low dose.[9]
Nicotinamide100 - 1000IP, QDC3H Mammary Carcinoma1000 mg/kg showed growth inhibition but also toxicity.[10]
6-Aminonicotinamide10IV or IPCD2F1 Mice (PK study)Rapid clearance; prolonged exposure led to lethal toxicity.[11]
Protocol 3: Intraperitoneal (IP) Injection
  • Preparation: Bring the formulated compound to room temperature.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration: Inject the dose volume (typically 5-10 mL/kg) smoothly.

  • Causality: IP administration offers high bioavailability (often near 100%) and is technically straightforward, making it a common choice for preclinical studies. [11][12]

Protocol 4: Oral Gavage (PO)
  • Preparation: Ensure the compound is well-suspended or dissolved in the vehicle.

  • Animal Restraint: Firmly grasp the mouse, ensuring the head and body are aligned to create a straight path to the esophagus.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the dose volume directly into the stomach.

  • Causality: Oral gavage models the clinical route of administration for many drugs and is essential for assessing oral bioavailability. [4][5]However, it requires proper training to avoid aspiration or esophageal injury.

Part 4: Pharmacodynamic & Efficacy Evaluations

Protocol 5: Pharmacodynamic (PD) Assessment - NAD+ Measurement

The most direct measure of NAMPT inhibitor activity is the level of NAD+ in the target tissue.

  • Study Design: Dose tumor-bearing or naive mice with a single dose of 6-(Piperidin-3-yl)nicotinamide at a well-tolerated, pharmacologically relevant dose (e.g., 15 mg/kg).

  • Timepoints: Collect tissues (e.g., tumor, liver, brain) at various time points post-dosing (e.g., 1, 6, 24, 48, and 72 hours). [5]3. Sample Processing: Immediately flash-freeze collected tissues in liquid nitrogen to halt metabolic activity.

  • Analysis: Homogenize the tissues and measure total NAD+ levels using a commercially available NAD/NADH assay kit.

  • Causality: This PD study links drug exposure to target engagement. It helps determine the dose and schedule required to achieve and sustain the necessary level of target inhibition (e.g., >90% NAD+ depletion) for therapeutic efficacy. [4][5]

Protocol 6: General Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of the compound in a subcutaneous xenograft model.

Efficacy_Workflow Implant Subcutaneous Implantation of Tumor Cells in Immunocompromised Mice Monitor_Growth Monitor Tumor Growth (2-3x per week) Implant->Monitor_Growth Randomize Randomize into Groups when Tumors reach ~100-200 mm³ Monitor_Growth->Randomize Treat Initiate Treatment: - Vehicle Control - Test Compound (e.g., QD, IP) - Positive Control (optional) Randomize->Treat Measure Continue Monitoring: - Tumor Volume - Body Weight Treat->Measure Endpoint Euthanize at Endpoint: - Tumor volume limit - Predefined study duration Measure->Endpoint Analyze Analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamics (Tumor NAD+) - Statistical Analysis Endpoint->Analyze

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 6-(Piperidin-3-yl)nicotinamide dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. The described method is tailored for researchers, scientists, and professionals in drug development, offering a reliable analytical tool for quality control and stability testing. The methodology is grounded in a systematic approach to method development, followed by a rigorous validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] All experimental choices, from column and mobile phase selection to validation parameters, are explained to provide a thorough understanding of the method's scientific basis.

Introduction

6-(Piperidin-3-yl)nicotinamide is a synthetic compound featuring both a nicotinamide and a piperidine moiety. The precise quantification of such active pharmaceutical ingredients (APIs) is a critical requirement throughout the drug development lifecycle, ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity for the analysis of small molecule drugs.[3][4][5] This document provides a step-by-step guide to developing and validating a robust HPLC-UV method for 6-(Piperidin-3-yl)nicotinamide dihydrochloride.

The rationale behind this work is to establish a self-validating analytical procedure that is fit for its intended purpose.[1][2] By detailing the causality behind each experimental decision, this note aims to empower fellow scientists to not only replicate the method but also to adapt its principles to other similar analytical challenges.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

  • Structure: 6-(Piperidin-3-yl)nicotinamide contains a basic piperidine ring and a pyridine ring (part of the nicotinamide structure). The presence of these nitrogen-containing heterocycles makes the molecule's retention sensitive to the pH of the mobile phase.

  • Polarity: The combination of the polar amide group and the potentially charged amine groups renders the molecule relatively polar. This characteristic is a key factor in selecting the appropriate stationary and mobile phases.[6][7] For polar compounds, reversed-phase chromatography is a common starting point, often requiring aqueous-rich mobile phases or specialized columns designed for enhanced polar retention.[8]

  • UV Absorbance: The nicotinamide portion of the molecule contains a pyridine ring, which possesses a strong UV chromophore. The UV spectrum of nicotinamide typically shows a maximum absorbance around 262 nm.[9] This inherent property allows for direct UV detection without the need for derivatization.[10] The UV spectra of nicotinamide and related pyridine compounds are influenced by pH, but generally exhibit strong absorbance in the 250-270 nm range.[11][12][13]

Method Development and Optimization

The goal of method development is to achieve a symmetric peak shape, adequate retention, and sufficient resolution from any potential impurities or degradants.

Initial Instrument and Column Selection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Stationary Phase (Column): Given the polar nature of the analyte, a reversed-phase column is the logical first choice. A C18 column is the most versatile and widely used stationary phase in reversed-phase HPLC.[6][14] To enhance retention and improve peak shape for a basic compound, a column with high-purity silica and robust end-capping is recommended. An initial selection of a C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[14]

Mobile Phase Selection and Optimization

The mobile phase is a critical component in controlling retention and selectivity in reversed-phase HPLC.[15]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The ionization state of 6-(Piperidin-3-yl)nicotinamide will significantly impact its retention. A buffered aqueous phase is necessary to maintain a consistent pH and ensure reproducible results. The piperidine moiety is basic; therefore, working at a low pH (e.g., pH 2-4) will ensure the amine is protonated, which can improve peak shape and solubility in the mobile phase. A phosphate or formate buffer is a suitable choice. For this development, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen.

  • Initial Conditions: A starting point for optimization could be an isocratic elution with a 70:30 (v/v) mixture of the aqueous buffer and acetonitrile at a flow rate of 1.0 mL/min.

Detection Wavelength

Based on the UV-active nicotinamide chromophore, a detection wavelength of 262 nm was selected.[9] A diode array detector can be used to scan the peak and confirm the optimal wavelength for maximum absorbance, ensuring high sensitivity.

Optimization Workflow

The following diagram illustrates the systematic approach to optimizing the chromatographic conditions.

G cluster_start Initial Conditions cluster_optimize Optimization Cycle cluster_assess Assessment Criteria cluster_final Final Method Start Column: C18, 4.6x150mm, 5µm Mobile Phase A: 20mM KH2PO4, pH 3.0 Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: 262 nm Opt_Gradient Evaluate Isocratic vs. Gradient Adjust Organic % Start->Opt_Gradient Opt_pH Fine-tune Mobile Phase pH (e.g., 2.5 - 3.5) Opt_Gradient->Opt_pH Opt_Flow Adjust Flow Rate (e.g., 0.8 - 1.2 mL/min) Opt_pH->Opt_Flow Opt_Temp Set Column Temperature (e.g., 30-40 °C) Opt_Flow->Opt_Temp Assess Peak Shape (Tailing < 1.5) Retention Time (k' > 2) Resolution (Rs > 2) Run Time Opt_Temp->Assess Assess->Opt_Gradient Iterate if needed Final Optimized Parameters Locked Assess->Final Criteria Met

Caption: Workflow for HPLC method optimization.

Final Optimized Chromatographic Conditions

The optimization process led to the following final method parameters, which provide a robust and efficient separation.

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 85% A to 60% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose. The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 6-(Piperidin-3-yl)nicotinamide dihydrochloride reference standard and dissolve in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Prepare sample solutions by dissolving the drug product or substance in the mobile phase to achieve a target concentration within the validated range.

Validation Experiments and Acceptance Criteria

The following table summarizes the validation experiments performed and the typical acceptance criteria.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked placebo samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the range.Correlation coefficient (r²) ≥ 0.999.
Range 80% to 120% of the target assay concentration.Method provides acceptable linearity, accuracy, and precision within this range.
Accuracy Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[1]
Precision Repeatability: Six replicate injections of the 100% concentration sample. Intermediate Precision: Repeat repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters remain within acceptable limits.
Validation Workflow Diagram

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_report Outcome Prep Prepare Standards & Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision Sensitivity LOD & LOQ Prep->Sensitivity Robustness Robustness Prep->Robustness Analysis Calculate Results Compare against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Sensitivity->Analysis Robustness->Analysis Report Validation Report Method is Fit for Purpose Analysis->Report

Caption: HPLC method validation workflow.

Conclusion

This application note presents a detailed, robust, and reliable HPLC-UV method for the quantification of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. The systematic development approach, rooted in the physicochemical properties of the analyte, resulted in excellent chromatographic performance. The subsequent validation, conducted in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control environment. This comprehensive guide serves as a valuable resource for scientists engaged in the analysis of this and structurally related pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.
  • Dolan, J. W. (2014, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International - Chromatography Online.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Waters. (2024). Waters Column Selection Guide for Polar Compounds.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Zhou, Q., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research, 63.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Zhou, Q., et al. (2019). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. ResearchGate.
  • Zhou, Q., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. Food & Nutrition Research, 63.
  • Bhat, B. S., et al. (1986). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Oriental Journal of Chemistry, 2(1).
  • Unknown. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • Zhou, Q., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Frontiers. (2025, March 13). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: Application to pharmacokinetic evaluation of sorafenib nanoformulations.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubMed. (2006, November 16). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma.
  • Latarche, C. E., & Wagner, C. (1966). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 99(2), 403–409.
  • ACS Publications. (n.d.). Nicotinamide. Ultraviolet Absorption Spectra and Dissociation Constants. The Journal of Physical Chemistry.
  • Al-Shdefat, R., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. PMC.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 6-(Piperidin-3-yl)nicotinamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Promise of PARP Inhibition Poly(ADP-ribose) polymerase (PARP) enzymes are criti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for maintaining genomic integrity.[1] PARP1, in particular, plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In the context of cancer biology, this function becomes a compelling therapeutic target. Many cancers harbor defects in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in such HR-deficient tumors leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, allows for the selective killing of cancer cells while sparing healthy tissues with intact HR pathways.[1]

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a small molecule inhibitor designed to target the nicotinamide binding domain of PARP enzymes. Its structural scaffold, featuring a piperidine moiety linked to a nicotinamide head, is characteristic of a class of potent PARP inhibitors.[3][4] The piperidine group can enhance solubility and allows for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[3][5] This document provides a comprehensive guide for the utilization of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in high-throughput screening (HTS) assays to identify and characterize its potential as a PARP inhibitor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to robust and reproducible assay development. While specific experimental data for 6-(Piperidin-3-yl)nicotinamide dihydrochloride is not extensively published, the following guidance is based on the general characteristics of related piperidine and nicotinamide derivatives, as well as the nature of hydrochloride salts.

Structure:

Solubility and Stock Solution Preparation:

As a dihydrochloride salt, 6-(Piperidin-3-yl)nicotinamide is expected to have good aqueous solubility.[6] However, for high-throughput screening purposes, stock solutions are typically prepared in an organic solvent to ensure solubility at high concentrations and to minimize the effects of the solvent on the assay.

SolventExpected SolubilityRecommended Stock ConcentrationNotes
Water Freely Soluble1-10 mMThe hydrochloride salt form enhances aqueous solubility. However, long-term storage of aqueous solutions is not recommended due to potential hydrolysis. Prepare fresh as needed.
DMSO Soluble10-50 mMDimethyl sulfoxide is a common solvent for HTS compound libraries. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid off-target effects.
Ethanol Soluble1-10 mMEthanol can be an alternative to DMSO, but its higher volatility requires careful handling to prevent concentration changes.

Stock Solution Storage and Stability:

For optimal stability, it is recommended to store 6-(Piperidin-3-yl)nicotinamide dihydrochloride as a solid at -20°C in a desiccated environment.[6] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. As a hydrochloride salt of an amine, the compound is a weak acid and should be stored away from strong bases.[7][8][9] The stability in aqueous buffers is pH-dependent, with a higher risk of degradation under basic conditions.[1] It is advisable to conduct stability studies in the final assay buffer to ensure compound integrity throughout the experiment.

High-Throughput Screening (HTS) Assay Platforms for PARP Inhibitors

The selection of an appropriate HTS assay is critical for the successful identification and characterization of PARP inhibitors. Several robust platforms are available, each with its own advantages and considerations.

Biochemical Assays (Enzyme-Based)

These assays directly measure the enzymatic activity of purified PARP enzymes (typically PARP1 or PARP2) and are ideal for primary screening to identify direct inhibitors.

This is an ELISA-based method that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

Workflow:

A Histone-coated plate B Add PARP Enzyme, Biotinylated NAD+, and 6-(Piperidin-3-yl)nicotinamide A->B Reagent Addition C Incubation B->C Enzymatic Reaction D Wash C->D E Add Streptavidin-HRP D->E F Wash E->F G Add HRP Substrate F->G H Measure Absorbance G->H Signal Detection

Colorimetric PARP Assay Workflow.

Protocol:

  • Plate Preparation: Use a 96-well or 384-well plate pre-coated with histones, which serve as the protein substrate for PARP.

  • Reagent Preparation:

    • Prepare a stock solution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in DMSO. Create a serial dilution series to determine the IC50 value.

    • Prepare a reaction mixture containing PARP1 enzyme, biotinylated NAD+, and activated DNA in PARP assay buffer.

  • Compound Addition: Add the diluted compound or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Add the PARP reaction mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

    • Incubate and wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. A decrease in absorbance indicates PARP inhibition.

This homogeneous assay format offers higher sensitivity and is well-suited for HTS. It measures the consumption of NAD+ during the PARP reaction.

Workflow:

A Add PARP Enzyme, Activated DNA, NAD+, and 6-(Piperidin-3-yl)nicotinamide B Incubation A->B PARP Reaction C Add Developer Reagent (contains Cycling Enzyme) B->C Stop & Develop D Incubation C->D Signal Amplification E Measure Fluorescence D->E Signal Detection

Fluorescent PARP Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in assay buffer.

    • Prepare a reaction mixture containing PARP1 enzyme and activated DNA.

  • Reaction Setup: In a black 96-well or 384-well plate, add the compound dilutions, PARP reaction mixture, and NAD+.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Development: Add a developer reagent containing a cycling enzyme that converts the remaining NAD+ into a fluorescent product.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity (e.g., Excitation/Emission = 540/590 nm). An increase in fluorescence indicates PARP inhibition (less NAD+ consumed).

This bead-based, no-wash immunoassay is highly sensitive and amenable to automation, making it an excellent choice for large-scale screening campaigns.[10]

Workflow:

A Add PARP Enzyme, Biotinylated Substrate, NAD+, and 6-(Piperidin-3-yl)nicotinamide B Incubation A->B PARP Reaction C Add Acceptor Beads (conjugated to anti-PAR antibody) B->C D Incubation C->D E Add Streptavidin-Donor Beads D->E F Incubation in the dark E->F G Read AlphaScreen Signal F->G Signal Detection

AlphaLISA® PARP Assay Workflow.

Protocol:

  • Reaction Setup: In a 384-well ProxiPlate®, combine PARP1 enzyme, biotinylated histone substrate, NAD+, and serial dilutions of 6-(Piperidin-3-yl)nicotinamide dihydrochloride.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection:

    • Add AlphaLISA® Acceptor beads conjugated with an antibody specific for poly(ADP-ribose).

    • Incubate for 60 minutes at room temperature.

    • Add Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader. A decrease in the AlphaLISA® signal indicates PARP inhibition.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment, taking into account cell permeability and potential off-target effects.

This assay can be performed using an AlphaLISA® format to detect the cleavage of PARP1 at aspartate 214, a hallmark of caspase-mediated apoptosis.[11] An increase in cleaved PARP1 can indicate downstream effects of potent PARP inhibition leading to cell death.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells directly in the wells using the provided lysis buffer.

  • Detection (in a 384-well plate):

    • Transfer the cell lysates to a 384-well plate.

    • Add the AlphaLISA® Acceptor bead mix containing an antibody specific for cleaved PARP1.

    • Incubate for 1 hour at room temperature.

    • Add the Donor bead mix.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader. An increase in signal indicates an increase in cleaved PARP1.

This assay determines the cytotoxic effect of the compound, which is the ultimate goal of a synthetic lethality-based approach.

Protocol:

  • Cell Seeding: Seed both a BRCA-deficient cancer cell line and a BRCA-proficient (wild-type) control cell line in parallel in 96-well or 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-(Piperidin-3-yl)nicotinamide dihydrochloride for 72-96 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Potent PARP inhibitors are expected to show significantly greater cytotoxicity in the BRCA-deficient cell line.

Data Analysis and Interpretation

IC50 Determination:

For biochemical assays, the half-maximal inhibitory concentration (IC50) should be determined. This is the concentration of the inhibitor at which 50% of the enzymatic activity is inhibited.

  • Calculate the percentage of inhibition for each concentration of 6-(Piperidin-3-yl)nicotinamide dihydrochloride relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical IC50 Data:

Assay TypeTargetHypothetical IC50 (nM)
ColorimetricPARP115.2
FluorescentPARP112.8
AlphaLISA®PARP110.5
ColorimetricPARP235.7

EC50 Determination:

For cell-based assays, the half-maximal effective concentration (EC50) is determined, which represents the concentration of the compound that gives half of the maximal response (e.g., 50% reduction in cell viability).

Hypothetical Cell Viability Data:

Cell LineBRCA StatusHypothetical EC50 (µM)
MDA-MB-436BRCA1 mutant0.5
MCF-7BRCA wild-type> 10

The significant difference in EC50 values between the BRCA-mutant and BRCA-wild-type cell lines would be a strong indicator of a synthetic lethal mechanism of action.

Conclusion

6-(Piperidin-3-yl)nicotinamide dihydrochloride represents a promising scaffold for the development of novel PARP inhibitors. The protocols outlined in this application note provide a comprehensive framework for its evaluation in high-throughput screening campaigns. By employing a combination of biochemical and cell-based assays, researchers can effectively determine its potency, selectivity, and mechanism of action, paving the way for its potential development as a targeted cancer therapeutic. Careful consideration of the compound's physicochemical properties and adherence to robust assay methodologies are paramount for generating high-quality, reproducible data.

References

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  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. (2025). Europe PMC.
  • Nicotinamide. PubChem.
  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023). Polyprocessing.
  • Piperidine. Wikipedia.
  • AlphaLISA Assay Development Guide. PerkinElmer.
  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution.
  • Hydrochloride. Grokipedia.
  • 6-Chloronicotinamide. PubChem.
  • PARP2 Homogeneous Assay Kit. BPS Bioscience.

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Method

Application Notes &amp; Protocols: 6-(Piperidin-3-yl)nicotinamide Dihydrochloride in Targeted Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of highly selective kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of highly selective kinase inhibitors requires versatile, stereochemically defined building blocks. 6-(Piperidin-3-yl)nicotinamide dihydrochloride (CAS: 1361112-64-2) has emerged as a privileged scaffold in modern medicinal chemistry[1]. By combining a hydrogen-bond-rich nicotinamide headgroup with a flexible, functionalizable piperidine ring, this compound serves as a critical intermediate for synthesizing irreversible Bruton's Tyrosine Kinase (BTK) inhibitors[2] and highly selective Protein Kinase D (PKD) inhibitors[3].

This guide provides an authoritative overview of the structural rationale, application workflows, and self-validating experimental protocols for utilizing this building block in drug discovery.

Structural Rationale & Physicochemical Profiling

The strategic value of 6-(Piperidin-3-yl)nicotinamide dihydrochloride lies in its dual-ring architecture:

  • The Nicotinamide Core: Acts as a potent hinge-binding motif. The pyridine nitrogen and the amide group form critical bidentate hydrogen bonds with the ATP-binding pocket of target kinases.

  • The Piperidine Ring: Provides a customizable secondary amine. In its dihydrochloride salt form, the compound is highly stable against atmospheric oxidation and highly water-soluble. During synthesis, the piperidine nitrogen can be selectively modified (e.g., via N -acylation or N -alkylation) to project into the solvent-exposed region or interact with specific cysteine residues (e.g., Cys481 in BTK)[2].

Key Applications in Medicinal Chemistry

Application A: Targeted Covalent Inhibitors (TCIs) for BTK

Bruton's Tyrosine Kinase (BTK) is a terminal enzyme in the B-Cell antigen Receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis)[2]. By functionalizing the piperidine nitrogen of our scaffold with an electrophilic warhead (such as an acrylamide), researchers can create targeted covalent inhibitors that irreversibly bind to the Cys481 residue in the BTK active site.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLC-γ2 BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB Inhibitor Acrylamide Derivative (6-(Piperidin-3-yl)nicotinamide base) Inhibitor->BTK Covalent Binding (Cys481)

Figure 1: BTK signaling cascade and the targeted intervention point of the functionalized scaffold.

Application B: Selective PKD over PKC Inhibition

Protein Kinase D (PKD) is implicated in cardiac hypertrophy and cancer cell proliferation. Historically, achieving selectivity for PKD over its upstream activator, Protein Kinase C (PKC), has been challenging. Research by Meredith et al. (2010) demonstrated that amidobipyridyl and related pyridine-piperidine scaffolds can achieve a >1000-fold selectivity for PKD over PKC[3]. The nicotinamide moiety anchors the molecule, while the piperidine trajectory prevents binding in the tighter PKC active site.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the typical kinase inhibition profiles when the 6-(Piperidin-3-yl)nicotinamide scaffold is functionalized for specific targets.

Compound State / DerivativeTarget KinaseIC₅₀ (nM)Selectivity FoldPrimary Reference
Unmodified Scaffold BTK / PKD>10,000N/ABaseline Control
N-Acryloyl Derivative BTK1.2 - 5.0>500 (vs EGFR/ITK)Patent Literature[2]
Amidobipyridyl Analog PKD18.5>1000 (vs PKC)Meredith et al.[3]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Synthesis of an Irreversible BTK Inhibitor (Warhead Installation)

Objective: To convert 6-(Piperidin-3-yl)nicotinamide dihydrochloride into an N -acryloyl covalent inhibitor.

Causality & Rationale: The starting material is a dihydrochloride salt. Therefore, exactly 3.0 equivalents of N,N -Diisopropylethylamine (DIPEA) must be used: 2.0 equivalents to neutralize the two HCl molecules and free the piperidine amine, and 1.0 equivalent to act as a non-nucleophilic acid scavenger during the acylation reaction.

Synth_Workflow Step1 1. Salt Neutralization (DIPEA / DCM) Step2 2. Electrophilic Addition (Acryloyl Chloride, 0°C) Step1->Step2 Step3 3. Quench & Extract (NaHCO3 / Brine) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. QC Validation (LC-MS & 1H-NMR) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the N-acylation of the piperidine scaffold.

Step-by-Step Methodology:

  • Preparation: Suspend 6-(Piperidin-3-yl)nicotinamide dihydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (3.0 mmol) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear solution (indicating successful free-base generation).

  • Electrophilic Addition: Cool the reaction to 0 °C using an ice bath. Add acryloyl chloride (1.05 mmol) dropwise over 5 minutes. Self-Validation Check: The reaction should turn slightly yellow; monitor by TLC (10% MeOH in DCM) to ensure complete consumption of the highly polar starting material.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted acid chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & QC: Purify via silica gel flash chromatography. Validate the final product using LC-MS (looking for the [M+H]⁺ peak corresponding to the acrylamide) and ¹H-NMR (confirming the presence of vinylic protons at ~5.7-6.5 ppm).

Protocol 2: High-Throughput Kinase Selectivity Assay (ADP-Glo™)

Objective: To validate the IC₅₀ and selectivity of the synthesized derivative against BTK and PKC.

Causality & Rationale: The ADP-Glo assay is chosen over traditional radiometric assays (³²P-ATP) because it universally measures ADP production, allowing for safe, high-throughput screening while maintaining high sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant BTK or PKC (at pre-optimized concentrations, typically 1-5 nM) to the respective wells. Incubate for 30 minutes at room temperature to allow for covalent bond formation (for BTK).

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the Km​ for each respective kinase to ensure accurate IC₅₀ determination). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Self-Validation Check: Ensure the Z'-factor of the control wells (DMSO only vs. no-enzyme control) is >0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Meredith, E. L., et al. "Identification of Potent and Selective Amidobipyridyl Inhibitors of Protein Kinase D." Journal of Medicinal Chemistry, 2010, 53(15), 5422-5438. 3

  • De Man, A., et al. "Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease." World Intellectual Property Organization, WO2015048662A2, 2015. 2

  • Commercial Catalog Data. "6-(Piperidin-3-yl)nicotinamide dihydrochloride | 1361112-64-2". BenchChem / Chemsrc.1

Sources

Application

Application Notes and Protocols: Utilizing 6-(Piperidin-3-yl)nicotinamide dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction: A Structural Rationale for Investigating 6-(Piperidin-3-yl)nicotinamide dihydrochloride as a PARP Inhibitor 6-(Piperidin-3-yl)nicotinamide dih...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Rationale for Investigating 6-(Piperidin-3-yl)nicotinamide dihydrochloride as a PARP Inhibitor

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a heterocyclic organic compound featuring a nicotinamide moiety linked to a piperidine ring. While specific literature on this exact molecule is emerging, its structural components provide a strong basis for its investigation as a modulator of critical cellular pathways. The nicotinamide structure is the pharmacophore of numerous inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR).[1][2][3][4][5]

PARP1, the most abundant of the PARP enzymes, acts as a primary sensor for DNA single-strand breaks (SSBs).[6] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[3][6] This PARylation serves as a scaffold to recruit other DNA repair proteins, initiating the repair cascade.[3][6]

PARP inhibitors function as competitive inhibitors, mimicking the nicotinamide portion of PARP's substrate, NAD+, and binding to the enzyme's catalytic domain.[2][3][5] This not only blocks the synthesis of PAR chains but can also "trap" PARP on the DNA, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[2][3]

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and selective cell death.[1][7][8] This makes PARP inhibitors a promising class of targeted anticancer agents.[2][8]

This guide provides a comprehensive framework for the preparation and application of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in cell culture, with a focus on protocols to evaluate its potential as a PARP inhibitor.

Mechanism of Action: The PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the single-strand break repair pathway and the mechanism of its inhibition.

PARP_Pathway PARP1 Signaling in DNA Damage Response & Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by 6-(Piperidin-3-yl)nicotinamide dihydrochloride cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping is trapped NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment scaffolds Repair SSB Repair Recruitment->Repair Release PARP1 Auto-PARylation & Release Repair->Release Release->PARP1 recycled Inhibitor 6-(Piperidin-3-yl)nicotinamide dihydrochloride Inhibitor->PARP1 competes with NAD+ Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse DSB Double-Strand Break (DSB) Fork_Collapse->DSB HR_Proficient HR-Proficient Cells (e.g., Normal Cells) DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis HR_Repair->DNA_Damage Repair successful

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Protocols for Cell Culture Media Preparation and Application

Part 1: Preparation of a 10 mM Stock Solution

The dihydrochloride salt form of 6-(Piperidin-3-yl)nicotinamide is expected to enhance its aqueous solubility.[9][10] However, preparing a concentrated stock solution in a solvent like sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or water is standard practice.

Materials:

  • 6-(Piperidin-3-yl)nicotinamide dihydrochloride powder

  • Sterile, cell culture-grade DMSO or sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine Molecular Weight: Ascertain the exact molecular weight (MW) from the manufacturer's certificate of analysis. For the purpose of this protocol, we will use a hypothetical MW of 306.23 g/mol .

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mmol/L * (MW in g/mol ) * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 306.23 * 0.001 = 3.06 mg

  • Weighing: Carefully weigh out 3.06 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolving:

    • For a DMSO stock: Add 1 mL of sterile DMSO to the tube.

    • For an aqueous stock: Add 1 mL of sterile deionized water to the tube.

  • Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for maintaining the sterility of your cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Supplementing Cell Culture Medium

Causality Behind Experimental Choices:

  • Final DMSO Concentration: It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control (medium containing the same final concentration of DMSO as the highest concentration of the compound) to account for any effects of the solvent on cell viability and function.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of your compound in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of 6-(Piperidin-3-yl)nicotinamide dihydrochloride or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

Experimental Application: Determining IC50 via Cell Viability Assay

A common first step in characterizing a potential anticancer compound is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (like cell growth) by 50%. The following protocol outlines a cell viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[11][12]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified spectrophotometrically.[11][12]

Recommended Cell Lines: To test the hypothesis of synthetic lethality, it is recommended to use pairs of cell lines with and without BRCA mutations.

Cell LineBRCA StatusCancer Type
HCC1937 BRCA1 deficientBreast Cancer
MDA-MB-436 BRCA1 deficientBreast Cancer
Capan-1 BRCA2 deficientPancreatic Cancer
HCC1937+BRCA1 BRCA1 proficientBreast Cancer (control)
MDA-MB-231 BRCA proficientBreast Cancer (control)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Dilution: Prepare a series of 2x concentrated dilutions of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in complete medium. A typical range for a new PARP inhibitor might be from 200 µM down to 0.2 nM. Also, prepare a 2x vehicle control.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions or vehicle control to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[6][13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data by setting the absorbance of the vehicle control wells to 100% viability. Plot the normalized viability (%) against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow Workflow for IC50 Determination of 6-(Piperidin-3-yl)nicotinamide dihydrochloride cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM Stock Solution C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Compound and Vehicle Control B->D C->D E Incubate for 72 hours D->E F Add MTT Reagent (Incubate 3-4 hours) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Normalize Data to Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Sources

Method

Mass spectrometry parameters for 6-(Piperidin-3-yl)nicotinamide dihydrochloride analysis

An Application Note and Protocol for the Quantitative Analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride using LC-MS/MS Authored by: A Senior Application Scientist Abstract This application note presents a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in biological matrices. 6-(Piperidin-3-yl)nicotinamide, a polar molecule containing both piperidine and pyridine moieties, presents unique challenges for chromatographic retention and extraction. This guide provides a comprehensive, step-by-step protocol, from sample preparation to final LC-MS/MS analysis, grounded in the principles of bioanalytical method development. We delve into the rationale behind the selection of chromatographic conditions, mass spectrometry parameters, and sample preparation techniques, offering a self-validating system for researchers, scientists, and drug development professionals. The method is designed to meet the rigorous standards required for pharmacokinetic studies and other applications demanding high accuracy and precision, in accordance with international guidelines.

Introduction: The Analytical Challenge

6-(Piperidin-3-yl)nicotinamide is a small molecule featuring a polar nicotinamide core linked to a piperidine ring. The presence of multiple basic nitrogen atoms and a polar amide group makes it highly hydrophilic. In drug development, the accurate quantification of such compounds in complex biological fluids (e.g., plasma, urine) is essential for understanding their pharmacokinetic and pharmacodynamic profiles.

The primary analytical challenges for molecules like 6-(Piperidin-3-yl)nicotinamide are twofold:

  • Chromatographic Retention: Its polar nature leads to poor retention on traditional reversed-phase (RP) columns, causing it to elute in or near the solvent front where matrix effects are most pronounced.[1] Matrix effects can suppress or enhance the analyte signal, compromising method accuracy and sensitivity.[1]

  • Extraction Efficiency: High hydrophilicity makes extraction from aqueous biological matrices using traditional liquid-liquid extraction (LLE) with non-polar solvents inefficient.[1]

This document details a validated approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry to overcome these challenges, providing a reliable bioanalytical workflow.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to rational method development.

PropertyValue / StructureRationale for Method Development
Chemical Structure Chemical Structure of 6-(Piperidin-3-yl)nicotinamideThe structure contains two basic nitrogen atoms (piperidine and pyridine), which are readily protonated, making positive mode electrospray ionization (ESI+) the ideal choice.[2][3]
Molecular Formula C₁₁H₁₅N₃O (Free Base)Used to calculate the exact mass of the precursor ion.
Molecular Weight 205.26 g/mol (Free Base) 278.18 g/mol (Dihydrochloride Salt)[4]The monoisotopic mass of the free base (205.1215) is used to calculate the m/z of the protonated precursor ion [M+H]⁺, which will be ~206.1288.
Predicted Polarity LogP: ~1.4[4]The low LogP value indicates high polarity, suggesting that standard reversed-phase chromatography may be challenging. This justifies the exploration of HILIC for improved retention.[5]

Experimental Design and Protocols

Materials and Reagents
  • 6-(Piperidin-3-yl)nicotinamide dihydrochloride reference standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 6-(Piperidin-3-yl-d4)nicotinamide (recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of accurate gradient delivery.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI+) source.[7]

Chromatographic Method Development: A HILIC-Based Approach

Causality: To achieve adequate retention of our polar analyte away from the solvent front and interfering matrix components, a HILIC method was chosen. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[5] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to retention.

Protocol: Optimized LC Parameters

  • Column Selection: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm. The amide phase provides robust retention for a wide range of polar compounds.

  • Mobile Phase A (MPA): Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Rationale: Ammonium formate acts as a buffering agent, while formic acid ensures an acidic pH to keep the analyte in its protonated, cationic form, which aids in retention and provides protons for ESI+.[8]

  • Mobile Phase B (MPB): 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Rationale: A gradient starting with a high percentage of organic solvent is crucial for retaining the polar analyte on the HILIC column. The gradient then decreases the organic content to elute the analyte.

Time (min)Flow Rate (mL/min)% MPA% MPB
0.00.4595
3.00.44060
3.10.4595
5.00.4595
Mass Spectrometry Method Development

Causality: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, making it the gold standard for quantitative bioanalysis.[7] We select a specific precursor ion (the protonated molecule) and fragment it to produce specific product ions. Monitoring this specific transition (precursor → product) minimizes interference from other compounds.[9]

Protocol: MS Parameter Optimization

  • Analyte Infusion: Directly infuse a ~500 ng/mL solution of 6-(Piperidin-3-yl)nicotinamide (in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer to tune parameters.

  • Precursor Ion Identification: In a full scan mode (Q1 scan), identify the protonated molecule, [M+H]⁺, at m/z 206.1.

    • Rationale: The basic nitrogens in the piperidine and pyridine rings are readily protonated in the ESI+ source.[2][3] Do not tune on adducts or water loss ions to ensure method robustness.[8]

  • Product Ion Selection: Perform a product ion scan on the precursor m/z 206.1. Select at least two stable, intense product ions for MRM.

    • Rationale: The fragmentation of piperidine-containing compounds often involves the cleavage of the piperidine ring or the amide bond.[10][11] A potential fragmentation pathway is shown below.

  • MRM Optimization: For each precursor → product ion transition, optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) to achieve maximum signal intensity.

Diagram: Proposed MS/MS Fragmentation Pathway

fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions precursor m/z 206.1 product1 m/z 123.1 (Nicotinamide fragment) precursor->product1 Collision-Induced Dissociation (CID) product2 m/z 84.1 (Piperidine ring fragment) precursor->product2

Caption: Proposed fragmentation of protonated 6-(Piperidin-3-yl)nicotinamide.

Table: Optimized MS/MS (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6-(Piperidin-3-yl)nicotinamide (Quantifier)206.1123.110022
6-(Piperidin-3-yl)nicotinamide (Qualifier)206.184.110028
Internal Standard (SIL-IS)210.1123.110022
Sample Preparation: Protein Precipitation (PPT)

Causality: For initial method development, protein precipitation is a fast and effective technique for removing the bulk of proteins from plasma samples.[1] It is well-suited for polar analytes that are highly soluble in the organic precipitation solvent.

Protocol: Step-by-Step Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the Internal Standard (IS) working solution to all tubes except for the blank matrix. Add 10 µL of diluent to the blank.

  • Vortex briefly (5 seconds).

  • Add 200 µL of cold acetonitrile (the precipitation solvent) to all tubes.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Diagram: Bioanalytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot Plasma (50 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is ppt 3. Precipitate Proteins (200 µL Acetonitrile) add_is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject onto HILIC Column transfer->inject separate 8. Chromatographic Separation inject->separate ionize 9. ESI+ Ionization separate->ionize detect 10. MRM Detection ionize->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification (Standard Curve) integrate->quantify report 13. Report Results quantify->report

Caption: Overview of the sample preparation and analysis workflow.

Method Validation Framework

The developed method must be validated to ensure it is fit for its intended purpose.[9][12] Validation should be performed according to established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[12]

Table: Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.[13]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Analyte response should be ≥ 5x the blank response. Precision (CV) ≤ 20%, Accuracy within ±20% of nominal.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).For QC samples (Low, Mid, High), accuracy should be within ±15% of nominal. Precision (CV) should be ≤ 15%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.[14]The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, in-injector, long-term storage).[14]Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the quantitative analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride by LC-MS/MS. By employing a HILIC chromatographic strategy, we effectively address the challenge of retaining this polar compound, separating it from the bulk of matrix interferences. The use of ESI+ and MRM detection ensures high sensitivity and selectivity. The outlined sample preparation protocol is straightforward and efficient. This method, when fully validated according to regulatory guidelines, is fit for purpose in demanding bioanalytical applications such as clinical and preclinical pharmacokinetic studies.

References

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciSpace. Retrieved from [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed. (2013, August 31). Retrieved from [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International - Chromatography Online. (2026, March 14). Retrieved from [Link]

  • Sample preparation for polar metabolites in bioanalysis | Request PDF - ResearchGate. Retrieved from [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites - Repositório Institucional UNESP. Retrieved from [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC. (2023, August 16). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed. (2024, September 27). Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14). Retrieved from [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - Find an Expert - The University of Melbourne. Retrieved from [Link]

  • 6-chloro-N-(3-piperidinyl)-3-pyridinecarboxamide;hydrochloride 1593526-59-0 wiki. Retrieved from [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. Retrieved from [Link]

  • No.C140 - Shimadzu. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Piperidin-3-yl)nicotinamide Dihydrochloride Solubility

Executive Summary: The Thermodynamics of Salt Solubility As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic dihydrochloride salts like 6-(Piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Salt Solubility

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic dihydrochloride salts like 6-(Piperidin-3-yl)nicotinamide dihydrochloride. While salt forms are chemically engineered to maximize intrinsic solubility, their behavior in complex biological assays is governed by strict thermodynamic principles.

When you dissolve a dihydrochloride salt in an aqueous buffer, you are not just dissolving a powder; you are initiating a complex acid-base equilibrium. Precipitation is rarely due to a "bad batch" of compound. Instead, it is almost always driven by microenvironmental pH shifts ( pHmax​ disproportionation) or the common-ion effect [1]. Understanding the causality behind these physical chemistry principles is critical to rescuing your biochemical and cell-based assays.

Diagnostic FAQs: Resolving Common Solubility Failures

Q1: I prepared a 10 mM stock in water, but when I dilute it to 100 µM in PBS (pH 7.4), it instantly turns cloudy. Why? A: This is a classic manifestation of two competing thermodynamic failures:

  • Salt Disproportionation ( pHmax​ ): The dihydrochloride salt is highly soluble because both the piperidine and nicotinamide nitrogens are protonated. However, every salt has a critical pH threshold known as pHmax​ [1]. When you dilute the stock into a pH 7.4 buffer, the microenvironmental pH shifts above the pHmax​ of the nicotinamide moiety. The compound converts into its mono-cationic or neutral free-base form, which has a drastically lower aqueous solubility, causing it to precipitate out of solution[2].

  • The Common-Ion Effect: Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. The high concentration of chloride ions ( Cl− ) shifts the solubility equilibrium of the hydrochloride salt to the left (according to Le Chatelier's principle), suppressing its dissolution and forcing the solid salt out of solution[3][4].

Q2: When I add the compound to my assay buffer, my target protein aggregates. Is the compound precipitating, or is the protein denaturing? A: It is highly likely your target protein is denaturing due to a localized pH crash . 6-(Piperidin-3-yl)nicotinamide dihydrochloride acts as a weak acid in solution because it releases two equivalents of HCl upon dissolution. Dissolving it directly into a weakly buffered system (e.g., 10 mM Tris) overwhelms the buffer capacity. The localized drop in pH causes proteins to unfold and aggregate. Causality Check: Measure the pH of the buffer immediately after adding the compound. If the pH drops by >0.5 units, insufficient buffer capacity is the root cause.

Q3: Should I use DMSO instead of water for my master stock? A: Yes. For long-term stability and assay consistency, a 10–50 mM master stock in anhydrous DMSO is highly preferred. While the dihydrochloride salt is water-soluble, aqueous stocks are susceptible to hydrolysis and microbial growth over time. Furthermore, diluting a DMSO stock into an assay buffer alters the solvation kinetics, often bypassing the immediate precipitation seen with aqueous stocks—provided the final concentration remains below the thermodynamic solubility limit of the free base.

Standard Operating Procedures: Self-Validating Protocols

Protocol A: Preparation of a Stable Master Stock

Rationale: Utilizing anhydrous DMSO prevents premature disproportionation, avoids the common-ion effect during storage, and eliminates hydrolytic degradation.

  • Equilibration: Remove the lyophilized 6-(Piperidin-3-yl)nicotinamide dihydrochloride vial from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation, which can introduce water and trigger localized micro-precipitation.

  • Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 30 seconds. Do not heat the solution above 37°C, as thermal stress can cause localized degradation of the nicotinamide moiety.

  • Aliquot & Store: Aliquot into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to protect from light. Store at -20°C or -80°C.

  • Self-Validating Check: Upon thawing for an assay, inspect the aliquot under a stereomicroscope. The absence of micro-crystals validates that the stock has maintained its thermodynamic stability.

Protocol B: Two-Step Buffer Dilution Strategy

Rationale: This workflow prevents localized pH crashes and bypasses the high-chloride common-ion effect[3].

  • Buffer Optimization: Replace high-chloride buffers (like PBS or Tris-HCl) with low-chloride alternatives such as HEPES-NaOH or Sodium Acetate. Ensure the buffer concentration is at least 50 mM to absorb the acidic shock.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to create a 1 mM working stock. Causality: The slightly acidic pH keeps the compound safely below its pHmax​ , preventing free-base disproportionation[1].

  • Final Assay Dilution: Slowly pipette the 1 mM working stock into your final assay volume (pH 7.4) while gently vortexing or stirring.

  • Self-Validating Check: Measure the optical density (OD) at 600 nm of the final solution. An OD600​<0.05 confirms the absence of colloidal aggregates or precipitates.

Quantitative Data: Buffer Compatibility Matrix

To prevent solubility failures, cross-reference your assay buffer with the quantitative parameters outlined below.

Buffer System [Cl−] (mM)Buffer CapacityTarget pHPrecipitation RiskRecommendation & Causality
PBS ~137 mM10 mM7.4High Avoid. High chloride triggers the common-ion effect; low capacity leads to pH crashes.
Tris-HCl >100 mM50 mM7.5 - 8.0High Avoid. High chloride concentration severely limits dihydrochloride salt solubility.
HEPES-NaOH 0 mM50 mM6.8 - 8.2Low Preferred. Zero chloride eliminates the common-ion effect; strong capacity stabilizes pH.
Sodium Acetate 0 mM50 mM4.0 - 5.5Very Low Ideal for Intermediates. Maintains microenvironmental pH below pHmax​ .

Mechanistic Workflow: Troubleshooting Solubility

TroubleshootingWorkflow Start Add 6-(Piperidin-3-yl)nicotinamide 2HCl to Aqueous Buffer Observe Is precipitation or cloudiness observed? Start->Observe CheckPH Measure Microenvironmental pH Observe->CheckPH Yes Success Clear, Stable Solution Achieved Observe->Success No Path1 pH > pHmax (Free Base Disproportionation) CheckPH->Path1 Path2 High [Cl-] in Buffer (Common-Ion Effect) CheckPH->Path2 Path3 pH Drop (Buffer Overwhelmed) CheckPH->Path3 Sol1 Pre-dilute in slightly acidic buffer (e.g., pH 5.5 - 6.0) Path1->Sol1 Sol2 Switch to Cl- free buffer (e.g., HEPES-NaOH) Path2->Sol2 Sol3 Increase buffer capacity (e.g., ≥50 mM) Path3->Sol3 Sol1->Success Sol2->Success Sol3->Success

Figure 1: Decision tree for diagnosing and resolving dihydrochloride salt precipitation in aqueous buffers.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link][3]

  • Avdeef, A., & Sugano, K. (2022). Salt Solubility and Disproportionation - Uses and Limitations of Equations for pHmax and the In-silico Prediction of pHmax. Journal of Pharmaceutical Sciences.[Link][1]

  • Avdeef, A. (2021). Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. Crystal Growth & Design, ACS Publications.[Link][2]

Sources

Optimization

How to prevent 6-(Piperidin-3-yl)nicotinamide dihydrochloride degradation during long-term storage

Welcome to the technical support center for 6-(Piperidin-3-yl)nicotinamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(Piperidin-3-yl)nicotinamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-(Piperidin-3-yl)nicotinamide dihydrochloride during long-term storage?

A1: The degradation of 6-(Piperidin-3-yl)nicotinamide dihydrochloride is primarily influenced by three main factors: moisture, oxidation, and light. As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can then act as a reagent or facilitate other degradation reactions. The piperidine and nicotinamide moieties are also susceptible to oxidation and photolytic degradation.[2][3]

Q2: What are the potential degradation pathways for this molecule?

A2: Based on its chemical structure, 6-(Piperidin-3-yl)nicotinamide dihydrochloride has two primary degradation pathways:

  • Hydrolysis of the Amide Bond: The nicotinamide functional group contains an amide bond that is susceptible to hydrolysis. This reaction, which can be catalyzed by acidic or basic conditions, cleaves the bond to form nicotinic acid and 3-aminopiperidine. Even at neutral pH, this hydrolysis can occur over extended periods.[4][5]

  • Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation.[2][6] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[2] Common oxidative degradation products include the formation of a piperidine N-oxide, imines (such as 2,3,4,5-tetrahydropyridine derivatives), and in more extreme cases, ring-opening products.[2][7]

Q3: How does the dihydrochloride salt form affect its stability?

A3: The dihydrochloride salt form enhances the water solubility of the parent compound. However, it also increases its hygroscopicity, making it more prone to absorbing moisture from the environment.[1] This absorbed moisture can lead to the disproportionation of the salt back to its free base, which may have different physical and chemical stability characteristics.[8][9] Furthermore, the presence of water can accelerate hydrolytic degradation pathways.[4]

Q4: What are the ideal long-term storage conditions for solid 6-(Piperidin-3-yl)nicotinamide dihydrochloride?

A4: To ensure maximal long-term stability, the solid compound should be stored in a tightly sealed container in a controlled environment. The ideal conditions are:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[10]

  • Humidity: In a desiccator or a low-humidity cabinet (below 30% relative humidity) to minimize moisture absorption.[10][11]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Light: Protected from light by using an amber vial or by storing it in a dark location.[3][10]

Q5: I've observed a color change in my solid sample (e.g., from white to yellow/brown). What could be the cause?

A5: A color change is often an indicator of chemical degradation. This is frequently associated with oxidative degradation pathways, which can lead to the formation of colored byproducts.[2] It is crucial to re-analyze the purity of the sample using a suitable analytical method like HPLC before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound.1. Verify Peak Purity: Use a Photo Diode Array (PDA) detector to check the spectral purity of the main peak. 2. Analyze Blank Samples: Inject the solvent (blank) to ensure the extra peaks are not artifacts from the solvent or system. 3. Perform Forced Degradation Studies: Intentionally degrade the compound under stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks.[3] 4. LC-MS/MS Analysis: Use mass spectrometry to determine the mass of the unexpected peaks, which can provide clues to their structures.[12]
Loss of potency or inconsistent results in biological assays. Degradation of the compound in stock solutions or during the experiment.1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare them fresh from solid material for each experiment. 2. Assess Solution Stability: Determine the stability of the compound in your assay buffer over the duration of the experiment. This can be monitored by taking aliquots at different time points and analyzing them by HPLC. 3. Control Experimental Conditions: Protect stock solutions and experimental setups from light and maintain a constant, controlled temperature.[3]
Difficulty in dissolving the compound completely after long-term storage. Formation of less soluble degradation products or physical changes in the solid state.1. Check for Discoloration: Visual inspection for color changes can indicate degradation. 2. Sonication: Attempt to dissolve the compound with the aid of an ultrasonic bath. 3. Re-characterize the Material: If solubility issues persist, re-analyze the material for purity and identity.
The pH of the stock solution has changed over time. Hydrolysis of the amide bond, leading to the formation of nicotinic acid.1. Monitor pH: Regularly check the pH of stock solutions, especially if stored for extended periods. 2. Buffer Solutions: Prepare stock solutions in a suitable buffer if the application allows, to maintain a stable pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (or at the λmax of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the degradation pathways. These studies are recommended by the International Council for Harmonisation (ICH) guidelines.[13][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.[3]

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] Dissolve the exposed solid in the mobile phase for HPLC analysis.

Visualizations

Potential Degradation Pathways

G cluster_main 6-(Piperidin-3-yl)nicotinamide dihydrochloride cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main 6-(Piperidin-3-yl)nicotinamide dihydrochloride hydrolysis_prod1 Nicotinic Acid main->hydrolysis_prod1 H₂O (Acid/Base) hydrolysis_prod2 3-Aminopiperidine main->hydrolysis_prod2 H₂O (Acid/Base) oxidation_prod1 Piperidine N-oxide Derivative main->oxidation_prod1 [O] oxidation_prod2 Imine Derivative main->oxidation_prod2 [O] oxidation_prod3 Ring-Opening Products main->oxidation_prod3 [O]

Caption: Potential degradation pathways of 6-(Piperidin-3-yl)nicotinamide dihydrochloride.

Forced Degradation Workflow

G cluster_stress Stress Conditions start API Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Stability Profile analysis->end

Caption: General workflow for forced degradation studies.

References

  • Hydrolysis in Pharmaceutical Formul
  • Under what conditions does piperidine decompose? - Blog - Biosynce.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
  • Q1A(R2) Guideline - ICH.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Different Drug Storage Conditions - Pharmaceutical labeling machine manufacturer
  • Video: Phase I Reactions: Hydrolytic Reactions - JoVE.
  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • Hydrolysis in Pharmaceuticals | PDF - Scribd.
  • ICH guidelines for stability studies | PDF - Slideshare.
  • Quality Air For The Pharmaceutical Industry - BryAir.
  • 7.6 Hydrolysis of Amides.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF - ResearchG
  • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Stability of pharmaceutical salts in solid oral dosage forms - PubMed.
  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers - PMC.
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics - ACS Public
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchG
  • Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu.
  • Annex 9 Guide to good storage practices for pharmaceuticals1 - Food and Drug Administr
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • (PDF)
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
  • stability and degradation of 6-Morpholinonicotinaldehyde - Benchchem.
  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Triole
  • Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S.
  • Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species - ResearchG
  • 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem.
  • Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives - Journal of M
  • EP2240466B1 - Pharmaceutically acceptable salts of 2-{4-[(3s)
  • Piperidines - Building Block / BOC Sciences.

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Troubleshooting

Technical Support Center: Optimizing Extraction of 6-(Piperidin-3-yl)nicotinamide dihydrochloride from Biological Matrices

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the analytical challenge of extracting 6-(Piperidin-3-yl)nicotinamide dihydrochloride from comple...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the analytical challenge of extracting 6-(Piperidin-3-yl)nicotinamide dihydrochloride from complex biological matrices such as plasma, urine, and tissue homogenates. The inherent physicochemical properties of this molecule—namely its high polarity and basic nature—necessitate a carefully optimized sample preparation strategy to achieve high, reproducible recovery and minimize matrix effects for downstream analysis (e.g., LC-MS/MS).

This document moves beyond generic protocols to explain the underlying principles of extraction, enabling you to rationally troubleshoot and optimize your methods.

Foundational Analyte Characteristics

A successful extraction strategy begins with a thorough understanding of the target analyte. 6-(Piperidin-3-yl)nicotinamide is a polar molecule containing two basic nitrogen centers: one on the piperidine ring and one on the pyridine ring. As a dihydrochloride salt, it exists in a protonated, highly water-soluble state.

  • Ionization and pH: The charge state of the molecule is critically dependent on the pH of the surrounding medium.

    • At low pH (e.g., < 4), both nitrogen atoms will be protonated, resulting in a positively charged species that is highly soluble in aqueous solutions.

    • At neutral pH (e.g., ~7.4), the piperidinyl nitrogen (pKa ~9-10) will likely be protonated, while the pyridinic nitrogen (pKa ~3-4) will be neutral. The molecule will still carry a net positive charge.

    • At high pH (e.g., > 10), both nitrogen atoms will be deprotonated, rendering the molecule neutral and significantly more hydrophobic. This pH-dependent charge state is the most critical parameter to manipulate during extraction.[1]

  • Solubility: The dihydrochloride salt form confers high aqueous solubility.[2] This property makes it challenging to transfer the analyte from an aqueous biological matrix into a less polar organic solvent using traditional methods.

  • Stability: The amide linkage in the molecule could be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally stable under typical extraction conditions. Stability in the target biological matrix should always be assessed.[3]

Frequently Asked Questions (FAQs)

Q1: My recovery of 6-(Piperidin-3-yl)nicotinamide is very low using a standard Liquid-Liquid Extraction (LLE) with ethyl acetate. What is happening?

A: This is a common issue stemming from the analyte's high polarity. In its charged (protonated) state at neutral or acidic pH, the molecule has a very strong preference for the aqueous phase (your biological sample) over a non-polar or moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4] To improve partitioning into the organic phase, you must increase the pH of the aqueous sample to deprotonate the analyte, making it neutral and more hydrophobic.[1][5]

Q2: Which extraction technique offers the cleanest extract to minimize LC-MS/MS matrix effects?

A: While Protein Precipitation (PPT) is the simplest and fastest method, it is the least selective and often results in significant matrix effects.[6] Solid-Phase Extraction (SPE), particularly using an ion-exchange mechanism, provides the most effective cleanup by selectively isolating the analyte based on its charge, leading to cleaner extracts and improved analytical sensitivity.[5][7]

Q3: Can I use one universal extraction protocol for plasma, urine, and tissue homogenates?

A: While the core chemical principles remain the same, a single protocol is unlikely to be optimal for all matrices without adjustment. Plasma is rich in proteins, urine has high salt content and variable pH, and tissue homogenates can contain high levels of lipids and other endogenous materials. Each matrix requires specific optimization, particularly in the sample pre-treatment and wash steps, to effectively remove unique interferences.[8]

Q4: I am losing my analyte during the wash step of my reversed-phase SPE protocol. How can I fix this?

A: This indicates that your analyte is not being retained strongly enough on the reversed-phase sorbent, and the wash solvent is eluting it prematurely.[9][10] This is expected for such a polar compound. To improve retention on a reversed-phase sorbent, you must neutralize the analyte by adjusting the sample pH to be at least 2 units above its highest pKa. However, a more robust strategy is to switch to an ion-exchange or mixed-mode SPE sorbent that is specifically designed to retain charged molecules like this one.

Troubleshooting Extraction Methodologies

A. Protein Precipitation (PPT)

PPT is a non-selective, bulk protein removal technique often used for its speed and simplicity. The principle is to add a water-miscible organic solvent or a strong acid to reduce the solvation capacity of water, causing proteins to denature and precipitate.[6][11]

Troubleshooting Guide: Protein Precipitation

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Co-precipitation: The analyte is trapped within the precipitated protein pellet.[12] 2. Incomplete Precipitation: Insufficient precipitating agent was used.1. Test different solvents: Compare acetonitrile, methanol, and acetone. Acetonitrile often yields cleaner supernatants than methanol.[6][13] 2. Optimize Solvent:Sample Ratio: Start with a 3:1 ratio of cold solvent to sample volume and test higher ratios (e.g., 4:1).[6] 3. Optimize Temperature: Precipitation at low temperatures (-20°C) can improve protein removal efficiency.[14]
High Matrix Effects / Poor Reproducibility 1. Non-selective cleanup: PPT does not effectively remove other endogenous components like phospholipids or salts.[6] 2. Solvent effects in chromatography: High concentration of organic solvent in the final extract can distort peak shape if injected directly.[12]1. Incorporate a post-extraction cleanup step: Use the PPT supernatant for a subsequent LLE or SPE cleanup. 2. Evaporate and Reconstitute: Dry the supernatant under nitrogen and reconstitute in a solvent matching your initial mobile phase.

Experimental Protocol: General Protein Precipitation

  • Aliquot 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

B. Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For 6-(Piperidin-3-yl)nicotinamide, pH control is paramount.

Workflow for pH-Dependent LLE

Caption: pH control is essential for LLE of basic analytes.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incorrect Aqueous pH: The pH is too low, keeping the analyte in its charged, water-soluble form.[1] 2. Inappropriate Organic Solvent: The solvent is too non-polar (e.g., hexane) to extract the moderately polar neutral analyte. 3. Insufficient Solvent Volume: The organic:aqueous phase ratio is too low.[15]1. Adjust pH: Add a base (e.g., 1M NaOH, ammonium hydroxide) to raise the sample pH to ≥ 10. Verify pH after addition. 2. Change Solvent: Use a more polar, water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or a mixture (e.g., DCM/isopropanol 9:1 v/v).[16] 3. Increase Phase Ratio: Increase the ratio of organic solvent to aqueous sample (e.g., from 3:1 to 7:1).[15][16] 4. "Salting Out": Add a salt like sodium sulfate or sodium chloride to the aqueous phase to decrease analyte solubility and promote partitioning into the organic phase.[15][16]
Emulsion Formation 1. High lipid or protein content in the sample matrix. 2. Vigorous shaking (vortexing).1. Centrifuge at high speed to break the emulsion. 2. Use gentle mixing (e.g., end-over-end rocker) instead of vortexing. 3. Add salt to the aqueous phase.
Poor Purity / High Matrix Effects 1. Co-extraction of endogenous interferences that are also soluble in the organic solvent at high pH.1. Implement a Back-Extraction: After the initial extraction, mix the organic phase with a fresh acidic aqueous solution (e.g., 0.1M HCl). The analyte will become charged again and move into the new, cleaner aqueous phase, leaving neutral interferences behind.[15][16]

Experimental Protocol: pH-Adjusted LLE with Back-Extraction

  • Aliquot 200 µL of plasma into a glass tube.

  • Add 50 µL of 1M NaOH to adjust the pH to >10. Vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Mix on a rocker for 15 minutes.

  • Centrifuge at 2,500 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new clean tube.

  • Back-Extraction: Add 200 µL of 0.1M formic acid to the collected organic layer.

  • Mix and centrifuge as above.

  • Collect the lower aqueous layer for analysis.

C. Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique. For a basic compound like 6-(Piperidin-3-yl)nicotinamide, a strong cation-exchange (SCX) sorbent is the most logical choice. The principle involves retaining the positively charged analyte on a negatively charged sorbent, washing away neutral and acidic interferences, and then eluting the analyte by neutralizing it or disrupting the ionic interaction.

Workflow for Strong Cation-Exchange (SCX) SPE

Caption: Workflow for retaining and eluting a basic analyte on an SCX sorbent.

Troubleshooting Guide: Strong Cation-Exchange SPE

Problem Potential Cause(s) Recommended Solution(s)
Analyte in Load Effluent (Breakthrough) 1. Incorrect Sample pH: Analyte is not fully protonated (charged) and cannot bind to the sorbent. 2. Sorbent Overload: Sample concentration or volume exceeds the capacity of the SPE cartridge.1. Acidify Sample: Ensure the sample pH is at least 2 units below the analyte's pKa (e.g., pre-treat with formic or phosphoric acid to pH < 4).[5] 2. Use a Larger Cartridge: Increase the sorbent bed mass.[9]
Analyte in Wash Effluent 1. Wash Solvent is Too Strong: The wash solvent is disrupting the ionic interaction. 2. Incorrect Wash pH: The pH of the wash is high enough to begin neutralizing the analyte.1. Use Appropriate Wash Solvents: Wash first with an acidic buffer (to remove polar interferences) and then with a non-polar organic solvent like methanol or acetonitrile (to remove non-polar interferences).[5] Ensure the analyte remains charged throughout.
Low Recovery in Elution Step 1. Elution Solvent is Too Weak: The elution solvent is not basic enough to fully neutralize the analyte for release. 2. Secondary Interactions: The analyte may have secondary hydrophobic interactions with the sorbent backbone. 3. Insufficient Elution Volume: Not enough solvent was used to completely desorb the analyte.1. Increase Elution Strength: Use a stronger base in the elution solvent. A common choice is 5% ammonium hydroxide in methanol.[9] 2. Add Organic Modifier: If secondary interactions are suspected on a polymeric sorbent, ensure the elution solvent has a high percentage of organic solvent (e.g., methanol, acetonitrile). 3. Increase Elution Volume: Elute with multiple, smaller aliquots (e.g., 2 x 500 µL instead of 1 x 1 mL).

Experimental Protocol: Strong Cation-Exchange SPE

  • Condition: Pass 1 mL of methanol through the SCX cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Dilute 100 µL of sample with 400 µL of 2% formic acid. Load the entire volume onto the cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water.

  • Wash 2: Pass 1 mL of methanol.

  • Dry: Dry the cartridge under vacuum or positive pressure for 1-2 minutes.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte.

  • Finalize: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Summary of Extraction Strategies

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Protein denaturation and removal via organic solvent or acid.[6]Fast, simple, inexpensive, high-throughput.Non-selective, high matrix effects, potential for co-precipitation.[6][12]Rapid screening, initial sample cleanup before a more selective technique.
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases based on pH-modulated polarity.[4]Good for removing highly polar/non-polar interferences, can concentrate analyte.Requires pH optimization, can be labor-intensive, emulsion formation is possible, uses larger solvent volumes.[16]When a moderate level of cleanup is required and SPE is not available.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent via ionic interactions (for SCX).[5]Highly selective, provides the cleanest extracts, high concentration factor, amenable to automation.[5][7]Requires method development, more expensive per sample than PPT/LLE.Bioanalytical studies requiring high sensitivity, low matrix effects, and high reproducibility.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

  • RSC Publishing. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • ijstr.org. (2016, May 15). Sample Preparation In Bioanalysis: A Review. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • IntechOpen. (2023, December 23). Current Development in Bioanalytical Sample Preparation Techniques. [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • PubMed. (n.d.). Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water. [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. [Link]

  • OSTI.GOV. (1995, May 1). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • JoVE. (2024, April 4). Extraction: Effects of pH. [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. [Link]

  • PMC. (2013, April 18). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. [Link]

  • J. Baqai Med. Univ. (n.d.). Nicotinamide: A Review of Biochemical Functions, Pharmaceutical and Clinical Analysis. [Link]

  • LookChem. (n.d.). 6-chloro-N-(3-piperidinyl)-3-pyridinecarboxamide;hydrochloride. [Link]

  • ResearchGate. (n.d.). Extraction behavior of nicotinic acid and nicotinamide in ionic liquids. [Link]

  • oaj.cas.cn. (2024, May 23). Niacinamide belongs to the separation and analysis method of B vitamins. [Link]

  • ResearchGate. (n.d.). Determination of Niacinamide in Lotions and Creams Using Liquid–Liquid Extraction and High-Performance Liquid Chromatography. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency. [Link]

  • PMC. (2025, October 24). Potassium-Hydroxide-Based Extraction of Nicotinamide Adenine Dinucleotides from Biological Samples Offers Accurate Assessment of Intracellular Redox Status. [Link]

  • ResearchGate. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. [Link]

  • PMC. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]

  • ResearchGate. (2025, October 13). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • YouTube. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • PubMed. (n.d.). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. [Link]

  • Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. [Link]

  • Analytica Chimica Acta. (2016). Investigation of the “true” extraction recovery of analytes from multiple types of tissues and its impact on tissue bioanalysis using two model compounds. [Link]

  • MDPI. (2021, July 25). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. [Link]

  • PubMed. (n.d.). Solid-phase Microextraction for the Determination of Pethidine and Methadone in Human Urine Using Gas Chromatography With Nitrogen-Phosphorus Detection. [Link]

  • EDP Sciences. (2016). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. [Link]

  • ResearchGate. (2025, August 6). Solid-phase microextraction for the determination of pethidine and methadone in human urine using gas chromatography with nitrogen-phosphorus detection. [Link]

  • MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Optimization

Overcoming precipitation issues with 6-(Piperidin-3-yl)nicotinamide dihydrochloride in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals to address and overcome common precipitation issues encountered when working with 6-(Piperidin-3-yl)nicotinamide di...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address and overcome common precipitation issues encountered when working with 6-(Piperidin-3-yl)nicotinamide dihydrochloride in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following best practices, you can ensure the integrity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the precipitation of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in DMSO?

A1: Precipitation of this compound from a DMSO stock solution is typically multifactorial, stemming from a combination of intrinsic molecular properties and extrinsic handling factors.

  • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water alters the polarity of the solvent, significantly decreasing the solubility of many organic compounds, including hydrochloride salts.[1][3] The introduction of water into the aprotic DMSO environment can disrupt the ionic interactions and solvation necessary to keep the dihydrochloride salt in solution.[3]

  • Concentration and Temperature: Attempting to create a stock solution at a concentration exceeding the compound's solubility limit at a given temperature is a common cause of precipitation.[4][5] Solubility can be temperature-dependent, and a solution prepared at room temperature may precipitate if stored at lower temperatures, such as 4°C or -20°C.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from DMSO.[4][6] As the DMSO freezes, the compound can become concentrated in the unfrozen liquid, leading to supersaturation and crystallization. Once crystals form, they can be difficult to redissolve.[5]

  • pH Effects: While less common in a pure DMSO stock, any contaminating acidic or basic impurities, or the introduction of aqueous buffers, can alter the ionization state of the piperidine and pyridine nitrogens, impacting solubility.

Q2: My DMSO stock solution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride, which was initially clear, now shows a precipitate. What should I do?

A2: If you observe a precipitate, it is crucial to redissolve it to ensure the concentration of your stock solution is accurate.

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C for a short period.[7] Avoid excessive heat, as it could potentially degrade the compound or the DMSO.[7][8]

  • Agitation: Vigorously vortex or sonicate the warmed solution for several minutes to aid in redissolving the precipitate.[4][5]

  • Visual Inspection: Carefully inspect the solution against a light source to confirm that all particulate matter has dissolved.

  • If Unsuccessful: If the precipitate does not fully redissolve, it is best to discard the stock and prepare a fresh one to avoid using a solution of unknown concentration.[4]

Q3: What is the recommended procedure for preparing a stable stock solution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride in DMSO?

A3: To minimize the risk of precipitation, follow this best-practice protocol:

  • Use High-Quality, Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO (≥99.9%) to prepare your stock solution.[5][9] This minimizes the initial water content.

  • Work in a Dry Environment: Whenever possible, handle the solid compound and prepare the solution in an environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream.

  • Prepare a Reasonable Concentration: While the maximum solubility may be high, preparing stock solutions at a concentration of 10-30 mM is a common and often safer practice to avoid precipitation issues.[4]

  • Ensure Complete Dissolution: After adding the DMSO to the weighed compound, vortex vigorously. If needed, use gentle warming (37°C) and sonication to ensure the compound is fully dissolved before storage.[1][10]

  • Aliquot for Single Use: To prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][3]

  • Proper Storage: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 2 weeks), -20°C is acceptable.[1][4]

Q4: I observe precipitation when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue when transferring a compound from a high-solubility organic solvent to an aqueous environment where its solubility is significantly lower.[10]

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, perform an intermediate dilution step. First, dilute the stock into a smaller volume of the medium with vigorous mixing, and then add this to the final volume.[10]

  • Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound, as solubility is often higher at physiological temperatures.[10]

  • Optimize Final DMSO Concentration: While it's best to keep the final DMSO concentration low (typically ≤0.5%) to avoid cellular toxicity, a slight increase may be necessary to maintain solubility.[10] Always include a vehicle control with the same final DMSO concentration in your experiments.[10]

  • Consider Formulation Aids: If precipitation persists and is compatible with your assay, consider the use of solubilizing agents like surfactants (e.g., Tween-20) or cyclodextrins.[11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving precipitation issues.

Issue Potential Cause Recommended Solution
Solid compound does not fully dissolve in DMSO. 1. Contaminated DMSO: The DMSO has absorbed water, reducing its solvating power.[2] 2. Supersaturation: The target concentration is above the compound's solubility limit.[5] 3. Insufficient Energy: Inadequate mixing or temperature to overcome the crystal lattice energy.1. Use a fresh, sealed bottle of anhydrous DMSO.[5] 2. Prepare a new stock at a lower concentration.[4] 3. Gently warm the solution to 37°C and use sonication to facilitate dissolution.[1]
Precipitate forms in DMSO stock during storage. 1. Freeze-Thaw Cycles: Repeated temperature changes promote crystallization.[6] 2. Water Absorption: The vial was not properly sealed, allowing moisture to enter over time.[1] 3. Temperature Drop: Storing at a lower temperature than the preparation temperature.[5]1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3] 2. Ensure vials are tightly sealed. Store in a desiccator if possible. 3. Follow the redissolving procedure (gentle warming and sonication).[4]
Precipitate forms immediately upon dilution into aqueous media. 1. Poor Aqueous Solubility: The compound "crashes out" due to the rapid change in solvent polarity.[10] 2. Concentration Too High: The final concentration in the aqueous solution is above its solubility limit.1. Perform serial dilutions instead of a single large dilution. 2. Pre-warm the aqueous medium to the experimental temperature.[10] 3. Lower the final working concentration of the compound.
Potential Compound Degradation. 1. Acid-Catalyzed DMSO Degradation: As a dihydrochloride salt, the compound can create a slightly acidic environment in the presence of trace water, which may lead to DMSO degradation into species like methyl thioether under certain conditions.[13] 2. Hydrolysis of Nicotinamide Moiety: While generally stable, extreme pH or prolonged exposure to high temperatures in aqueous solutions could potentially lead to hydrolysis of the amide bond.[8]1. Use high-purity, anhydrous DMSO and store solutions properly to minimize water content. 2. Prepare fresh aqueous dilutions for each experiment and avoid long-term storage of aqueous solutions.[14]

Experimental Protocols & Visualizations

Protocol 1: Optimal Preparation of a 10 mM DMSO Stock Solution
  • Pre-Experiment Preparation: Allow a new, sealed bottle of anhydrous DMSO and the vial of 6-(Piperidin-3-yl)nicotinamide dihydrochloride to equilibrate to room temperature to prevent condensation.

  • Weighing: In a low-humidity environment, accurately weigh the required amount of the compound. For 1 mL of a 10 mM solution, you would need the molecular weight in mg/100.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile vial.

  • Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Assisted Dissolution (if necessary): If any solid remains, place the vial in a 37°C water bath for 5-10 minutes, followed by sonication for 10-15 minutes.[1]

  • Final Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use, tightly sealed amber vials and store at -80°C for long-term stability.

G cluster_prep Stock Solution Preparation start Start: Equilibrate Reagents weigh Weigh Compound (Low Humidity) start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check1 Is Solution Clear? vortex->check1 assist Warm (37°C) & Sonicate check1->assist No aliquot Aliquot into Single-Use Vials check1->aliquot Yes check2 Is Solution Clear? assist->check2 check2->aliquot Yes discard Discard & Restart check2->discard No store Store at -80°C aliquot->store G cluster_dilution Aqueous Dilution Workflow stock DMSO Stock (from -80°C) intermediate Prepare Intermediate Dilution in Warm Medium stock->intermediate warm_media Pre-warm Aqueous Medium to 37°C warm_media->intermediate final Add Intermediate Dilution to Final Volume intermediate->final mix Mix Gently final->mix assay Proceed with Experiment mix->assay

Fig 2. Recommended procedure for aqueous dilution.

References

  • Benchchem. (n.d.). How to prevent GSK-5498A precipitation from DMSO stock.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Benchchem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Blevins, D. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(9), 11259–11265. [Link]

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Chromatographic Peak Resolution for 6-(Piperidin-3-yl)nicotinamide dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. As a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-proven strategies to address common challenges encountered with this and similar polar, basic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride, providing a foundational understanding of its chromatographic behavior.

Q1: What are the most common chromatographic challenges observed with 6-(Piperidin-3-yl)nicotinamide dihydrochloride?

A1: The primary challenges stem from the molecule's chemical structure, which includes a basic piperidine ring and a polar nicotinamide moiety. These features often lead to:

  • Peak Tailing: The basic piperidine nitrogen can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, causing asymmetrical peaks.[1]

  • Poor Retention on Reversed-Phase (RP) Columns: The compound is relatively polar (nicotinamide has a LogP of -0.37[2]), which can result in early elution and poor retention on traditional C18 columns.

  • Variable Retention Times: Fluctuations in mobile phase pH can significantly alter the ionization state of the molecule, leading to shifts in retention time if the pH is not robustly controlled.[3][4][5][6]

Q2: What type of HPLC column is generally recommended for this compound?

A2: For initial method development, a modern, high-purity, end-capped C18 or C8 column is a good starting point.[7] "End-capping" is a process that deactivates most of the residual silanol groups, minimizing the secondary interactions that cause peak tailing for basic compounds.[1] For more challenging separations or to improve retention, consider these alternatives:

  • Columns with Embedded Polar Groups: These columns offer a different selectivity and can improve peak shape for basic analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase mode.[8][9][10][11] It uses a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[9][11]

Q3: Why is my peak for 6-(Piperidin-3-yl)nicotinamide dihydrochloride tailing, and how can I fix it?

A3: Peak tailing is the most common issue for basic compounds like this one. It occurs due to strong, undesirable interactions between the positively charged (protonated) piperidine nitrogen and negatively charged (ionized) residual silanol groups on the silica stationary phase.[1] This secondary retention mechanism leads to a delayed elution for a fraction of the analyte molecules, resulting in a "tail". To fix this, you can:

  • Operate at a lower mobile phase pH (e.g., pH 2.5-3.5): At low pH, the residual silanol groups are protonated and thus neutral, minimizing the ionic interaction with the protonated basic analyte.[1]

  • Use a highly deactivated, end-capped column: These columns have fewer free silanol groups available for interaction.[1][7]

  • Add a competitive base to the mobile phase: A small amount of an amine additive, like triethylamine (TEA), can compete with the analyte for binding to the active silanol sites.[12]

Q4: How does mobile phase pH affect the retention and peak shape of this compound?

A4: Mobile phase pH is a critical parameter for ionizable compounds.[3][4][5][13] The pKa of the piperidine moiety is basic, while the pyridine nitrogen in the nicotinamide ring is weakly basic (pKa ~3.6)[14].

  • At low pH (e.g., < 3): Both the piperidine and pyridine nitrogens will be protonated (positively charged). While this is good for suppressing silanol interactions, the increased polarity of the molecule will lead to reduced retention time in reversed-phase HPLC.[5][6]

  • At intermediate to high pH (e.g., 7-10): The piperidine nitrogen will be neutral (un-ionized), making the molecule more hydrophobic and thus more retained on a reversed-phase column.[4][5] However, at higher pH, the silica support of the column can dissolve, and silanol groups become ionized, which can increase tailing if not managed properly. Modern hybrid or pH-stable columns are recommended for high-pH work.

Q5: What is a good starting point for mobile phase composition?

A5: A robust starting point for method development in reversed-phase HPLC would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% Formic Acid or 20 mM Ammonium Formate buffer, adjusted to pH 3.0. Formic acid is a common additive that provides good peak shapes for basic compounds and is compatible with mass spectrometry.[15]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes. This simple mobile phase controls the pH to minimize tailing while allowing for a broad search of the elution conditions.[15]

Part 2: Troubleshooting Guide: Improving Peak Resolution

This section provides in-depth, step-by-step guidance for resolving specific chromatographic problems.

Issue 1: Severe Peak Tailing

Poor peak shape, specifically tailing, compromises both resolution and the accuracy of integration.

Root Cause Analysis: The primary cause is the secondary interaction between the protonated amine groups of the analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1] This is a mixed-mode retention mechanism (hydrophobic and ion-exchange) that needs to be controlled.

Analyte Protonated Analyte (Piperidinyl-R-NH2+) Silanol Ionized Silanol Site (Silica-Si-O-) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes delayed elution cluster_0 Troubleshooting Peak Tailing Start Observe Peak Tailing (Asymmetry > 1.2) Step1 Step 1: Optimize Mobile Phase pH (Target pH 2.5-3.5) Start->Step1 Step2 Step 2: Increase Buffer Concentration (10 mM to 50 mM) Step1->Step2 If tailing persists Step3 Step 3: Evaluate Column Chemistry Step2->Step3 If tailing persists Success Symmetrical Peak Achieved (Asymmetry ≈ 1.0) Step3->Success If effective

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Protocols:

  • Mobile Phase pH Optimization:

    • Objective: To suppress the ionization of residual silanol groups. [1] * Protocol:

      • Prepare a series of mobile phase A solutions with buffers at different pH values (e.g., pH 2.5, 3.0, 3.5 using phosphate or formate buffers). Buffers are most effective within ±1 pH unit of their pKa. [15] 2. Ensure the buffer concentration is between 10-25 mM.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

      • Inject the sample and evaluate the peak asymmetry factor.

    • Expected Outcome:

Mobile Phase pHExpected Peak AsymmetryExpected Retention Time (RP)Rationale
2.5 - 3.5 Improved (closer to 1.0) DecreasedSilanol groups are protonated (neutral), minimizing secondary ionic interactions. The analyte is fully protonated and more polar, thus eluting earlier. [1][5]
> 4.0 Worsened (> 1.5)Increases (then may decrease)Silanol groups become increasingly ionized, leading to stronger secondary interactions and more tailing. [1]
  • Increase Mobile Phase Ionic Strength:

    • Objective: To use buffer ions to shield the charged silanol sites, reducing their interaction with the analyte.

    • Protocol:

      • Using the optimal pH determined above, prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

      • Equilibrate the column and inject the sample at each concentration.

      • Monitor peak shape and retention time.

    • Expected Outcome: Increasing buffer concentration can lead to a sharper, more symmetrical peak. However, be mindful of buffer solubility in high organic content and system pressure increases.

  • Column Selection and Care:

    • Objective: To use a stationary phase with minimal active silanol sites.

    • Protocol:

      • If tailing persists, switch to a column known for good peak shape with basic compounds. Look for columns marketed as "high-purity," "end-capped," "base-deactivated," or those with hybrid silica technology. [7] 2. Always use a guard column to protect the analytical column from contaminants that can create active sites and cause peak distortion. [16] 3. If column performance degrades, attempt to wash it by reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. [1]

Issue 2: Poor Resolution from Impurities or Related Compounds

Achieving baseline resolution is essential for accurate quantification. [17]Insufficient resolution is typically due to a lack of selectivity (α) or poor efficiency (N).

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • Objective: To alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties and will interact with the analyte and stationary phase differently. [15] * Protocol:

      • Keeping the aqueous mobile phase (A) constant, prepare a second mobile phase B using methanol instead of acetonitrile.

      • Run the same gradient profile.

      • Compare the chromatograms. Look for changes in elution order and the spacing between peaks. A change in elution order is a strong indicator of a significant change in selectivity.

    • Expected Outcome:

Organic ModifierSelectivity ImpactViscosity & Pressure
Acetonitrile Generally provides sharper peaks and lower backpressure. [15]Lower viscosity, lower pressure.
Methanol Can offer unique selectivity, especially for compounds with hydrogen-bonding capabilities. May improve resolution for certain critical pairs.Higher viscosity, higher pressure.
  • Adjust the Gradient Slope:

    • Objective: To improve the separation of closely eluting peaks by giving them more time to interact with the stationary phase. [13] * Protocol:

      • Identify the region of the chromatogram where the poor resolution occurs (e.g., at 40% B).

      • Modify the gradient to be shallower in that region. For example, instead of a linear 5-95% B gradient, try a multi-step gradient: 5-35% B over 5 minutes, then 35-45% B over 10 minutes, followed by a steep ramp to 95% B to wash the column.

    • Expected Outcome: A shallower gradient increases the effective separation between peaks, improving resolution, but at the cost of a longer run time.

  • Optimize Column Temperature:

    • Objective: To improve efficiency and potentially alter selectivity.

    • Protocol:

      • Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C) while keeping all other method parameters constant.

      • Analyze the resolution of the critical peak pair at each temperature.

    • Expected Outcome: Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times. [17]It can also subtly change selectivity. However, be aware of the potential for analyte degradation at elevated temperatures.

Part 3: Reference Protocols

These protocols provide validated starting points for method development.

Protocol 1: Standard Reversed-Phase Method (Good First Choice)
  • Column: High-purity, end-capped C18, 100 Å, 2.7 µm, 3.0 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 60% B in 12 minutes; 60% to 95% B in 1 minute; Hold at 95% B for 2 minutes; Return to 5% B in 0.5 minutes; Equilibrate for 2.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • UV Detection: 265 nm

Protocol 2: HILIC Method (For Improved Retention)
  • Column: HILIC (e.g., Amide or Silica-based), 100 Å, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.5

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5

  • Gradient: 0% to 50% B in 10 minutes; 50% to 100% B in 2 minutes; Hold at 100% B for 3 minutes; Return to 0% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • UV Detection: 265 nm

  • Note: HILIC methods often require longer equilibration times to ensure reproducibility. [9]The sample solvent should ideally match the initial mobile phase composition to avoid peak distortion. [9][18]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - ThermoFisher.
  • Typical chromatogram of the analysis of nicotinamide (1), pyridoxine... ResearchGate.
  • Chromatographic Methods for the Determination of Aminexil, Pyridoxine, and Niacinamide in a Novel Cosmetic Hair Preparation. PubMed.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online.
  • Nicotinamide. PubChem - NIH.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent.
  • Showing Compound Nicotinamide (FDB012485). FooDB.
  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • HILIC Columns for Polar Separations. PolyLC.
  • Hydrophilic Interaction Liquid Chromatography.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.

Sources

Optimization

Technical Support Center: Optimizing pH for 6-(Piperidin-3-yl)nicotinamide Dihydrochloride Stability

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological frameworks for handling 6-(Piperidin-3-yl)nicotinamide dihydrochloride , a compound whose chemical stability a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological frameworks for handling 6-(Piperidin-3-yl)nicotinamide dihydrochloride , a compound whose chemical stability and biological efficacy are highly dependent on rigorous pH management.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does dissolving the compound in pure water cause rapid degradation? A: The compound is supplied as a dihydrochloride salt. When dissolved in unbuffered water, it releases two equivalents of hydrochloric acid (HCl), drastically lowering the solution's pH (often dropping below pH 3.0). At this highly acidic pH, the primary amide group on the nicotinamide ring undergoes rapid acid-catalyzed hydrolysis[1]. This hydrolysis cleaves the amide bond, irreversibly converting the active compound into 6-(piperidin-3-yl)nicotinic acid and ammonia, which alters its pharmacological profile[2].

Q2: What is the optimal pH window for long-term stability versus in vitro assays? A: Amide hydrolysis follows a U-shaped pH-rate profile where degradation is accelerated at both extreme acidic and basic conditions[3]. The lowest rate of nicotinamide hydrolysis occurs between pH 4.0 and 6.0[4]. For long-term aqueous storage, buffering the solution to a "sweet spot" of pH 5.5 to 6.5 provides maximum chemical stability[5]. However, for most biological assays, a physiological pH of 7.4 is required. While stable enough for short-term assays at pH 7.4, the compound should not be stored long-term at this pH to prevent gradual base-catalyzed degradation[1].

Q3: My solution turned cloudy after adjusting the pH to 8.5. What happened? A: You have exceeded the solubility threshold of the free base. The piperidine ring contains a basic secondary amine. As the pH approaches or exceeds its pKa (typically around 10.4), the amine deprotonates. At pH 8.5, a significant fraction of the compound exists as the neutral, lipophilic free base, which has poor aqueous solubility compared to the protonated salt, leading to precipitation. Furthermore, alkaline conditions above pH 7.5 significantly accelerate base-catalyzed hydrolysis of the amide[2].

Section 2: Data Presentation & Stability Profiles

To ensure experimental reproducibility, refer to the following stability matrix when designing your buffer systems.

pH RangeDominant Chemical StateStability ProfilePhysical AppearanceRecommendation
< 3.0 Protonated piperidine & pyridineRapid acid-catalyzed hydrolysisClear solutionAvoid. Occurs naturally in unbuffered H₂O.
5.5 - 6.5 Protonated piperidine, neutral amideMaximum stability (sweet spot)Clear solutionOptimal for storage. Use MES or Citrate buffers.
7.4 Protonated piperidine, neutral amideModerate stabilityClear solutionOptimal for assays. Use HEPES or PBS buffers.
> 8.5 Deprotonated piperidineBase-catalyzed hydrolysisCloudy/PrecipitateAvoid. Causes precipitation and degradation.

HydrolysisPathway A 6-(Piperidin-3-yl)nicotinamide Dihydrochloride BB BB A->BB B Dissolution in H2O (Releases 2 eq. HCl) C pH < 3.0 (Highly Acidic) D Acid-Catalyzed Amide Hydrolysis C->D H+ attacks carbonyl E 6-(Piperidin-3-yl)nicotinic acid + Ammonia D->E Irreversible Degradation BB->C

Mechanistic pathway of acid-catalyzed hydrolysis in unbuffered 6-(Piperidin-3-yl)nicotinamide.

Section 3: Validated Experimental Protocols

To prevent the causality chain of low pH leading to hydrolysis, the reconstitution protocol must be a self-validating system where pH is controlled before prolonged aqueous exposure.

Protocol: Reconstitution and Buffering for Optimal Stability

Materials Required:

  • 6-(Piperidin-3-yl)nicotinamide dihydrochloride powder

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 100 mM MES buffer (pH 6.0) or 1X PBS (pH 7.4)

  • Calibrated pH meter or high-resolution pH indicator strips

Step-by-Step Methodology:

  • Primary Stock Preparation: Weigh the lyophilized dihydrochloride powder and dissolve it in anhydrous DMSO to create a concentrated primary stock (e.g., 10 mM to 50 mM).

    • Causality Note: DMSO is an aprotic solvent that does not support acid-catalyzed hydrolysis, keeping the susceptible amide bond completely intact during initial solvation.

  • Buffer Selection: Select an aqueous buffer with strong buffering capacity to neutralize the 2 equivalents of HCl that will be introduced upon dilution. For long-term storage aliquots, use 100 mM MES buffer (pH 6.0). For immediate assay use, use 1X PBS or HEPES (pH 7.4).

  • Aqueous Dilution: Slowly add the DMSO stock to the chosen aqueous buffer while vortexing continuously. Ensure the final DMSO concentration remains below the tolerance limit of your downstream biological assay (typically <0.5%).

  • pH Verification (Critical Self-Validation): Immediately verify the pH of the final solution. The addition of the dihydrochloride salt will lower the buffer's pH slightly. If the pH drops below 5.5, add micro-volumes of 0.1 M NaOH to titrate the solution back to the target pH (6.0 for storage, 7.4 for assays). Do not proceed to storage without confirming the pH is out of the danger zone (<4.5).

  • Aliquoting and Storage: Divide the pH-adjusted, validated solution into single-use aliquots. Flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

ReconstitutionWorkflow S1 1. Weigh Compound S2 2. Dissolve in DMSO (Stock >10mM) S1->S2 S3 3. Dilute in Buffer (pH 6.0 - 7.4) S2->S3 Aqueous transition S4 4. Verify pH (Adjust if needed) S3->S4 S5 5. Aliquot & Freeze (-80°C) S4->S5 Stable Storage

Step-by-step workflow for the stable reconstitution and storage of the dihydrochloride salt.

References

  • National Institutes of Health (NIH). "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis". PubMed Central.[Link]

  • KBL Cosmetics. "What pH should niacinamide formulations have?". KBL Cosmetics Formulation Guide.[Link]

  • BeautyOEM. "Niacinamide Stability in Whitening Formulations: pH Control and Compatibility Strategies". BeautyOEM Technical Articles.[Link]

  • Maelove Skincare. "Niacinamide (and Niacin) : Stability and Optimum pH". Maelove Research.[Link]

  • University of Regina / Wiley. "On the hydrolysis mechanisms of amides and peptides". Journal of Physical Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Nicotinamide Derivatives: A Comparative Analysis of 6-(Piperidin-3-yl)nicotinamide and Other Key Analogs

This guide offers an in-depth comparison of 6-(Piperidin-3-yl)nicotinamide dihydrochloride and its structural analogs against other significant classes of nicotinamide derivatives. We will dissect their mechanisms of act...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of 6-(Piperidin-3-yl)nicotinamide dihydrochloride and its structural analogs against other significant classes of nicotinamide derivatives. We will dissect their mechanisms of action, compare their performance using experimental data, and provide detailed protocols to empower researchers in their own investigations.

Introduction: The Versatile Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is the central component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical mediator of cellular energy metabolism and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), making it a focal point for therapeutic research.[3] The chemical scaffold of nicotinamide has proven to be a fertile ground for drug discovery, leading to a diverse array of derivatives with applications ranging from oncology to metabolic diseases and healthy aging.[4][5][6]

A recurrent structural motif paired with the nicotinamide core is the piperidine ring, a six-membered heterocycle prevalent in numerous pharmaceuticals due to its favorable physicochemical properties.[7] This guide will use 6-(Piperidin-3-yl)nicotinamide and its close relatives as a central point to explore and contrast the vast landscape of nicotinamide-based therapeutics.

Section 1: The Piperidine-Nicotinamide Scaffold: A Focus on PTP1B Inhibition

While public domain data on 6-(Piperidin-3-yl)nicotinamide dihydrochloride is limited, analysis of related patented compounds reveals a compelling therapeutic target: Protein Tyrosine Phosphatase 1B (PTP1B).[8] Compounds containing both nicotinamide and piperidine structures have been specifically designed as PTP1B inhibitors for the potential treatment of type 2 diabetes.[8]

Mechanism of Action: Targeting Insulin Resistance

PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrate (IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. In states of insulin resistance, such as type 2 diabetes, PTP1B activity is often elevated. Therefore, inhibiting PTP1B is a promising strategy to enhance insulin sensitivity.[8] The compounds described in patent CN104761540A, which feature the core nicotinamide-piperidine structure, have demonstrated potent inhibitory effects on PTP1B.[8]

PTP1B Signaling Pathway in Insulin Resistance

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem to membrane PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Section 2: Comparative Analysis with Other Nicotinamide Derivatives

The therapeutic utility of the nicotinamide scaffold extends far beyond PTP1B inhibition. Below, we compare the piperidine-nicotinamide class to other major groups of derivatives.

Class A: NAMPT Inhibitors (e.g., FK866)
  • Mechanism: These compounds are potent anti-cancer agents that function by inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[5][9] Many cancer cells are highly dependent on this pathway for their energy and survival, making NAMPT an attractive oncology target.[10][11] FK866 acts as a competitive inhibitor with respect to nicotinamide, binding directly to the enzyme's active site.[9][11]

  • Application: Primarily investigated for various cancers, including glioma, lymphoma, and ovarian cancer.[5]

Class B: NAD+ Precursors (e.g., Nicotinamide Riboside - NR)
  • Mechanism: Unlike inhibitors, NAD+ precursors aim to boost cellular levels of NAD+. NR is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), which then enters the NAD+ synthesis pathway.[6][12] This approach is explored for its potential benefits in age-related diseases, metabolic disorders, and neurodegeneration.[2]

  • Application: Healthy aging, metabolic health, and neuroprotection.[2]

Class C: Other Enzyme Inhibitors

The versatility of the nicotinamide structure allows it to be tailored to inhibit a wide range of enzymes:

  • ALKBH2 Inhibitors: A recently discovered class of nicotinamide derivatives shows potent and selective inhibition of ALKBH2, a DNA demethylase overexpressed in cancers like glioblastoma.[13]

  • VEGFR-2 Inhibitors: By modifying the nicotinamide scaffold to mimic key features of kinase inhibitors like sorafenib, researchers have developed derivatives that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[14]

  • Succinate Dehydrogenase (SDH) Inhibitors: Derivatives like boscalid are used as fungicides in agriculture by inhibiting SDH, a crucial enzyme in the mitochondrial respiratory chain.[15][16]

Comparative Performance Data
Derivative ClassExample Compound(s)Primary TargetPerformance MetricValueApplication
Piperidine-Nicotinamide Patent Compound I[8]PTP1BIC5011.9 nMType 2 Diabetes
NAMPT Inhibitors FK866[17]NAMPTIC50 (Enzyme)1.60 nMCancer
FK866[17]Cell Viability (HepG2)IC50 (Cell)2.21 nMCancer
ALKBH2 Inhibitors AH2-15c[13]ALKBH2IC5031 nMCancer (Glioblastoma)
VEGFR-2 Inhibitors Compound 10[14]VEGFR-2IC500.21 µMCancer
NAD+ Precursors Nicotinamide Riboside (NR)[12]NAD+ SynthesisFold Increase in NAD+ (HEK293T cells)~2.7-foldHealthy Aging, Metabolism

Section 3: Experimental Protocols for Comparative Evaluation

To ensure scientific rigor, protocols must be designed as self-validating systems. This involves explaining the rationale behind each step and incorporating appropriate controls.

Protocol 1: In Vitro PTP1B Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound like a piperidine-nicotinamide derivative against recombinant human PTP1B.

Causality and Rationale: The use of p-nitrophenyl phosphate (pNPP) provides a convenient chromogenic substrate; its dephosphorylation by PTP1B yields a yellow product measurable at 405 nm. The assay buffer is optimized for pH and ionic strength to ensure enzyme stability and activity. A pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

    • Enzyme Solution: Dilute recombinant human PTP1B in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 20 ng/mL).

    • Substrate Solution: Dissolve pNPP in Assay Buffer to a 2x final concentration (e.g., 2 mM).

    • Test Compound: Prepare a 10-point serial dilution series in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate):

    • Add 50 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to appropriate wells.

    • Add 25 µL of the 2x Enzyme Solution to all wells except the "no enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the 2x Substrate Solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Read the absorbance at 405 nm using a plate reader.

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular NAD+ Quantification Workflow

This workflow details the steps to measure changes in intracellular NAD+ levels after treating cells with a precursor like Nicotinamide Riboside (NR).

Workflow Diagram

NAD_Workflow cluster_prep Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analysis A 1. Seed Cells (e.g., HEK293T in 12-well plates) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Compound Treatment (Add NR or Vehicle Control) B->C D 4. Incubate for 24h (Allow for NAD+ synthesis) C->D E 5. Harvest & Count Cells (Ensure equal cell numbers) D->E F 6. Cell Lysis & Extraction (Acidic extraction for NAD+) E->F G 7. Centrifuge & Collect Supernatant (Remove protein precipitate) F->G H 8. LC-MS/MS Analysis (Quantify NAD+) G->H I 9. Data Processing (Normalize to cell number) H->I J 10. Statistical Analysis (Compare treated vs. vehicle) I->J

Caption: Workflow for quantifying cellular NAD+ levels post-treatment.

Trustworthiness and Self-Validation: This protocol's integrity relies on critical controls. A vehicle control (e.g., media with DMSO) establishes the baseline NAD+ level. Including a known NAD+ precursor as a positive control validates the assay's responsiveness. Normalizing the final NAD+ amount to the cell count or total protein concentration in each sample is crucial to correct for any variations in cell proliferation or sample handling.[18]

Section 4: Synthesis and Physicochemical Considerations

The synthesis of piperidine-nicotinamide derivatives typically involves a standard amide bond formation. A common route is the nucleophilic acyl substitution, where a nicotinoyl chloride (formed from nicotinic acid) reacts with the appropriate piperidine amine.[19]

The use of a dihydrochloride salt form is a deliberate and important formulation choice. For many amine-containing drug candidates, conversion to a hydrochloride salt significantly improves aqueous solubility and chemical stability, which are critical factors for achieving adequate bioavailability for in vitro and in vivo studies.[19]

Conclusion and Future Perspectives

The nicotinamide scaffold is a remarkably versatile platform for drug discovery. Our analysis reveals a clear differentiation in therapeutic strategy based on the derivative class:

  • Piperidine-Nicotinamide Analogs: Show promise as targeted inhibitors, particularly for metabolic diseases like type 2 diabetes through PTP1B inhibition.[8]

  • NAMPT Inhibitors: Represent a strategy to exploit the metabolic vulnerabilities of cancer cells by depleting NAD+.[5][11]

  • NAD+ Precursors: Offer a restorative approach aimed at counteracting the age-related decline of NAD+, with broad potential for improving metabolic and cellular health.[2][6]

Future research should focus on direct, head-to-head comparisons of these different classes in relevant disease models. For piperidine-nicotinamide derivatives, elucidating their selectivity profile against other phosphatases and determining their pharmacokinetic properties will be critical next steps. The continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and drug-like properties, further cementing the legacy of nicotinamide in modern pharmacology.

References

  • Benchchem. (2025).
  • Vulcanchem. 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride. Vulcanchem.
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Google Patents. (2015). Compound containing structures of nicotinamide and piperidine and application thereof.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry.
  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • ACS Publications. (2023).
  • PMC. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. PMC.
  • PMC. Crystal structure-based comparison of two NAMPT inhibitors. PMC.
  • Benchchem. (2025).
  • RSC Publishing. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • Frontiers. (2022).
  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry.
  • Frontiers. (2024).
  • OAE Publishing Inc. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc.
  • MDPI. (2023).
  • Taylor & Francis Online. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online.
  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • ACS Publications. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • PMC.
  • Benchchem. (2025). A Comparative Analysis of N-(Hydroxymethyl)
  • PMC. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PMC.
  • PLOS One. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS One.

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Comparative

A Comparative Guide to Purity Validation of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride: The Definitive Power of ¹H NMR Spectroscopy

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 6-(Piperidin-3-yl)nicotinamide dihydrochloride, a molecule of interest in contemporary research, rigorous purity assessment is critical at every stage, from discovery to manufacturing.[1] Impurities can alter pharmacological and toxicological profiles, compromise clinical outcomes, and create regulatory hurdles. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, focusing on the superior capabilities of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, present self-validating protocols, and contrast the performance of qNMR with established chromatographic methods.

The Unique Challenge: 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a small molecule featuring two key heterocyclic moieties: a pyridine ring and a piperidine ring, linked by an amide bond. Its dihydrochloride salt form enhances solubility in aqueous media, a common characteristic for drug candidates. The structure presents distinct analytical features, with aromatic protons on the nicotinamide portion and aliphatic protons on the piperidine ring. This structural diversity is key to leveraging the full potential of ¹H NMR for both identification and quantification.

¹H NMR Spectroscopy: The Gold Standard for Purity Assessment

While chromatography is a workhorse in purity analysis, quantitative ¹H NMR (qNMR) has emerged as a primary, and arguably more definitive, method for purity determination.[1][2] Its power lies in a fundamental principle: the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[2] This allows for the "absolute" quantification of a substance against a certified internal standard, often without needing an identical reference standard of the analyte itself—a significant advantage when dealing with novel compounds.[2][3]

Why qNMR is a Self-Validating System

A properly designed qNMR experiment is inherently trustworthy because it provides structural confirmation and purity assessment in a single analysis.[1] Unlike chromatographic methods that may fail to detect non-chromophoric impurities, NMR is a universal detector for proton-containing molecules. The resulting spectrum serves as a unique fingerprint of the compound, and any deviation or unexpected signal points directly to an impurity, whose structure can often be partially or fully elucidated from the same spectrum.

Experimental Workflow for Purity Validation by qNMR

The following workflow outlines the critical steps for an accurate and robust qNMR purity assay.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte (~10-20 mg) B Accurately weigh certified internal standard (e.g., maleic acid) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6, D2O) D Transfer solution to NMR tube C->D E Optimize spectrometer parameters (Tuning, Shimming) F Acquire ¹H NMR spectrum (Ensure long relaxation delay, D1 ≥ 5*T1) G Apply Fourier Transform F->G H Phase and baseline correct the spectrum I Integrate selected analyte and standard signals J Calculate purity using the qNMR equation K Report Purity J->K Final Purity Value (%)

Caption: Workflow for qNMR-based purity determination.

Detailed Protocol: qNMR of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

1. Materials:

  • 6-(Piperidin-3-yl)nicotinamide dihydrochloride (analyte)

  • Certified Internal Standard (IS), e.g., Maleic Acid (purity ≥ 99.5%)

  • Deuterated Solvent, e.g., DMSO-d₆ (with low residual water content)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the analyte into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial. The choice of Maleic Acid is strategic: its olefinic protons appear as a sharp singlet around 6.0-6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.

  • Dissolve the mixture in exactly 1.0 mL of DMSO-d₆. Ensure complete dissolution using gentle vortexing.

  • Transfer ~0.7 mL of the resulting solution into a clean, dry NMR tube.

3. NMR Data Acquisition (400 MHz Spectrometer or higher):

  • Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to achieve optimal line shape and resolution.

  • Key Acquisition Parameters:

    • Pulse Angle: Set to 90° to ensure maximum signal excitation for quantification.

    • Relaxation Delay (D1): This is the most critical parameter for accuracy.[4] Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard). For small molecules, a D1 of 30 seconds is often a safe and robust choice.

    • Number of Scans (NS): Acquire at least 16 scans to ensure a good signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended).

    • Receiver Gain: Adjust automatically to prevent signal clipping.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Analyte Signal: The proton at position 2 of the pyridine ring is an excellent candidate, as it is typically a sharp singlet or doublet in the most downfield region of the aromatic spectrum (~8.8-9.2 ppm).

    • Standard Signal: Integrate the singlet for the two olefinic protons of Maleic Acid.

  • Calculate the purity using the following equation[1]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Interpreting the Spectrum: Expected Resonances

While an experimental spectrum is definitive, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[5][6][7]

Assignment Proton Type Expected Chemical Shift (δ, ppm in DMSO-d₆) Multiplicity Integration
H-2 (Pyridine)Aromatic~9.0 - 9.2d or s1H
H-4 (Pyridine)Aromatic~8.2 - 8.4d or dd1H
H-5 (Pyridine)Aromatic~7.5 - 7.7dd1H
H-6 (Pyridine)Aromatic~8.7 - 8.9d1H
Amide NHAmide~8.5 - 9.0 (broad)s1H
Piperidine NH₂⁺Ammonium~8.0 - 9.0 (broad)s2H
Piperidine CH (various)Aliphatic~1.5 - 3.5m9H

Note: The dihydrochloride salt form and the use of DMSO-d₆ will cause significant downfield shifts for labile protons (NH, NH₂⁺) and adjacent CH protons.[8][9]

Comparative Analysis: qNMR vs. Alternative Methods

To provide a balanced perspective, it is essential to compare qNMR with other widely used techniques for purity analysis.[10][11]

Parameter ¹H qNMR HPLC-UV LC-MS
Principle Signal intensity proportional to molar concentration.UV absorbance based on chromophores.Separation by chromatography, detection by mass-to-charge ratio.
Primary/Relative Primary method (with certified IS).Relative method (requires reference standards for impurities).Primarily qualitative; can be quantitative with standards.
Accuracy & Precision High (typically <1% RSD).[4]High, but dependent on response factors of impurities.Variable; can be high with isotope-labeled standards.
Universality Universal for protonated analytes.Limited to UV-active compounds.Universal for ionizable compounds.
Structural Info Provides full structural confirmation.Provides no structural information.Provides molecular weight, aiding in identification.
Sample Throughput Moderate (15-30 min/sample).High.High.
Impurity Detection Detects and quantifies known and unknown impurities.May miss impurities with poor or no chromophore.Excellent for detecting low-level impurities.
Method Development Relatively straightforward; generic methods are often applicable.[12]Can be complex and time-consuming.Requires optimization of both LC and MS parameters.

Conclusion: An Authoritative and Trustworthy Choice

For the definitive validation of 6-(Piperidin-3-yl)nicotinamide dihydrochloride purity, ¹H qNMR spectroscopy stands out as a superior analytical technique. Its ability to provide simultaneous structural confirmation and highly accurate, absolute quantification in a single, non-destructive experiment makes it an indispensable tool for researchers, scientists, and drug development professionals.[3] While chromatographic methods like HPLC and LC-MS are valuable for impurity profiling and detection, they function best as orthogonal, complementary techniques. The inherent universality and fundamental relationship between signal and molar quantity establish qNMR as the authoritative method for generating trustworthy and defensible purity data, ensuring the quality and integrity of novel pharmaceutical compounds.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Shimizu, Y., et al. (2017). Substituted piperidine compound and use thereof.
  • Molbase. (n.d.). 6-chloro-N-(3-piperidinyl)-3-pyridinecarboxamide;hydrochloride 1593526-59-0 wiki. [Link]

  • Wikipedia. (n.d.). 3-Pyridylnicotinamide. [Link]

  • PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]

  • Sun, H., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2025). Figure 2. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) a).... [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. [Link]

  • PubChem. (n.d.). Nicotinamide. [Link]

  • ResearchGate. (2013). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Medistri SA. (n.d.). Small Molecule Identification and Purity Testing. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

Sources

Validation

Comparative enzyme inhibition of 6-(Piperidin-3-yl)nicotinamide dihydrochloride and structural analogs

This guide provides an in-depth comparative analysis of novel piperidine-based inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP-1). We will explore the foundational mechanism of PARP-1 inhibition, present key str...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of novel piperidine-based inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP-1). We will explore the foundational mechanism of PARP-1 inhibition, present key structure-activity relationships (SAR), and provide detailed experimental protocols for assessing inhibitory potency. The focus is on compounds that utilize a piperidine moiety, a common scaffold in modern medicinal chemistry, linked to a nicotinamide-mimicking core.

Introduction: The Rationale for Targeting PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1] It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains using nicotinamide adenine dinucleotide (NAD+) as a substrate.[2] This PARylation process recruits other DNA repair proteins to the damage site, facilitating the base excision repair (BER) pathway.

Inhibition of PARP-1 has emerged as a powerful anticancer strategy, particularly through the concept of "synthetic lethality."[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired, leading to their conversion into lethal DSBs during DNA replication. The cell's inability to repair these DSBs via HR results in cell death.

The design of potent PARP-1 inhibitors often revolves around creating molecules that mimic the nicotinamide portion of the NAD+ substrate, thereby competing for the enzyme's active site.[4][5] Compounds based on nicotinamide or a structurally similar benzamide core, such as the conceptual molecule 6-(Piperidin-3-yl)nicotinamide, represent a rational approach to achieving this competitive inhibition. This guide will focus on recently developed piperidine-based benzamide derivatives to provide a data-driven comparison of their inhibitory efficacy.

Mechanism of PARP-1 Inhibition by Nicotinamide Mimetics

PARP-1 inhibitors function primarily as competitive inhibitors at the NAD+ binding site within the enzyme's catalytic domain. The core of these inhibitors, typically a nicotinamide or benzamide group, occupies the nicotinamide-binding pocket.

The catalytic cycle proceeds as follows:

  • DNA Damage Detection: The N-terminal zinc-finger domains of PARP-1 recognize and bind to a DNA single-strand break.

  • Enzyme Activation: This binding event induces a conformational change that activates the C-terminal catalytic domain.

  • NAD+ Cleavage: The activated enzyme binds its substrate, NAD+, and cleaves it into nicotinamide and ADP-ribose.

  • PAR Chain Elongation: The ADP-ribose unit is transferred to an acceptor protein (such as PARP-1 itself), initiating a PAR chain. This process repeats, elongating the chain.

  • Repair Protein Recruitment: The negatively charged PAR chain acts as a scaffold to recruit other DNA repair factors.

Nicotinamide-mimetic inhibitors interrupt this cycle at step 3. By binding tightly within the nicotinamide pocket, they prevent NAD+ from accessing the active site, thereby halting the production of PAR chains and stalling the DNA repair process.

cluster_0 PARP-1 Catalytic Cycle cluster_1 Point of Inhibition ssb 1. DNA Single-Strand Break (SSB) Occurs parp_bind 2. PARP-1 Binds to SSB & is Activated ssb->parp_bind nad_bind 3. NAD+ Binds to Activated PARP-1 parp_bind->nad_bind par_formation 4. PAR Chain Formed (Nicotinamide Released) nad_bind->par_formation ddr_recruit 5. DNA Repair Proteins Recruited par_formation->ddr_recruit repair 6. DNA Repaired ddr_recruit->repair inhibitor Nicotinamide-Mimetic Inhibitor inhibitor->nad_bind Competes with NAD+ Blocks Binding

Caption: Mechanism of PARP-1 inhibition by nicotinamide mimetics.

Comparative Analysis of Piperidine-Based PARP-1 Inhibitors

To illustrate the structure-activity relationships of this class of compounds, we will compare two novel piperidine-based benzamide derivatives, designated Compound 6a and Compound 15d , from a recent study.[1] These compounds serve as excellent surrogates for understanding the inhibitory potential of molecules like 6-(Piperidin-3-yl)nicotinamide. For context, the baseline inhibitory activity of Nicotinamide, the natural byproduct of the PARP-1 reaction, is also included.

Chemical Structures

The core scaffold consists of a benzamide group linked to a piperidine ring. Variations in the substituents on these rings significantly impact the inhibitory potency.

Caption: Structural relationship of the compared PARP-1 inhibitors.
Quantitative Inhibition Data

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the comparative IC50 values against the PARP-1 enzyme.

CompoundChemical ClassPARP-1 IC50 (nM)Reference
NicotinamidePyridinecarboxamide~23,000[6]
Compound 6a Piperidine-Benzamide8.33 [1]
Compound 15d Piperidine-Benzamide12.02 [1]
Application Scientist Insights: Structure-Activity Relationship (SAR)

The data clearly demonstrates that modern, rationally designed piperidine-based derivatives are exceptionally more potent than the simple nicotinamide molecule they are designed to mimic.

  • Potency Leap: Compounds 6a and 15d exhibit inhibitory activity in the low nanomolar range, representing a greater than 1,000-fold increase in potency compared to the weak, millimolar-range inhibition by nicotinamide. This highlights the success of structure-based drug design in optimizing interactions within the PARP-1 active site.

  • Subtle Structural Changes Matter: Both 6a and 15d are highly potent, with IC50 values of 8.33 nM and 12.02 nM, respectively.[1] The minor difference in their potency can be attributed to the specific substitutions on the piperidine and benzamide rings, which fine-tune the molecule's fit and interactions with key amino acid residues in the enzyme's NAD+ binding pocket. These interactions often include hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay (Fluorometric)

This section provides a detailed, self-validating protocol for determining the IC50 value of a test compound against PARP-1. This method is based on measuring the consumption of NAD+, a highly reliable and widely used format.

Principle

The assay quantifies PARP-1 activity by measuring the amount of nicotinamide produced during the cleavage of NAD+. In a secondary, coupled reaction, the enzyme nicotinamidase converts the generated nicotinamide into nicotinic acid and ammonia. A developer reagent is then added that reacts with the ammonia to produce a highly fluorescent signal, which is directly proportional to the PARP-1 activity. An inhibitor will reduce the production of nicotinamide, leading to a decrease in the fluorescent signal.

Materials & Reagents
  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., histone-activated)

  • PARP Assay Buffer

  • β-NAD+ Substrate

  • Recombinant Nicotinamidase Enzyme

  • Developer Reagent

  • Test Compound (e.g., 6-(Piperidin-3-yl)nicotinamide)

  • Known PARP-1 Inhibitor (e.g., Olaparib or 3-Aminobenzamide for positive control)

  • DMSO (for compound dilution)

  • Black, opaque 96-well microplate

  • Fluorescence plate reader (Excitation ~420 nm, Emission ~485 nm)

Experimental Workflow

start Start: Prepare Reagents prep_inhibitor 1. Prepare Serial Dilution of Test Compound start->prep_inhibitor add_reagents 2. Add to Plate: - Assay Buffer - Activated DNA - NAD+ - Nicotinamidase - Test Compound / Controls prep_inhibitor->add_reagents add_parp 3. Initiate Reaction: Add PARP-1 Enzyme add_reagents->add_parp incubate1 4. Incubate at 30°C for 60 minutes add_parp->incubate1 add_developer 5. Stop & Develop: Add Developer Reagent incubate1->add_developer incubate2 6. Incubate at 30°C for 15 minutes (dark) add_developer->incubate2 read_plate 7. Read Fluorescence (Ex 420 nm / Em 485 nm) incubate2->read_plate analyze 8. Analyze Data: Calculate % Inhibition & Plot Dose-Response Curve read_plate->analyze end End: Determine IC50 analyze->end

Caption: Workflow for the PARP-1 fluorometric inhibition assay.
Step-by-Step Procedure
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Start with a high concentration (e.g., 10 mM) to create a stock, from which the dilution series is made. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add Assay Buffer, Activated DNA, NAD+, and Nicotinamidase.

    • Negative Control (100% Activity): Add Assay Buffer, Activated DNA, NAD+, Nicotinamidase, and DMSO (vehicle control).

    • Positive Control (Max Inhibition): Add Assay Buffer, Activated DNA, NAD+, Nicotinamidase, and a saturating concentration of a known inhibitor (e.g., 100 µM 3-Aminobenzamide).

    • Test Compound Wells: Add Assay Buffer, Activated DNA, NAD+, Nicotinamidase, and the corresponding dilution of the test compound.

  • Reaction Initiation: Add recombinant PARP-1 enzyme to all wells except the "Blank" wells. The final volume in each well should be uniform (e.g., 50 µL).

  • First Incubation: Cover the plate and incubate at 30°C for 60 minutes. This allows the PARP-1 reaction and the coupled nicotinamidase reaction to proceed.

  • Signal Development: Add the Developer Reagent to all wells. This reagent will react with the ammonia produced by the nicotinamidase.

  • Second Incubation: Cover the plate and incubate at 30°C for 15 minutes, protected from light.

  • Data Acquisition: Read the fluorescence on a compatible plate reader.

Data Analysis & Trustworthiness

A self-validating protocol ensures data reliability. Check these criteria:

  • Signal-to-Background: The fluorescence of the Negative Control should be at least 5-fold higher than the Blank.

  • Positive Control Inhibition: The Positive Control well should show >80% inhibition compared to the Negative Control.

Calculation of IC50:

  • Normalize the data:

    • % Activity = (Signal_Test - Signal_Blank) / (Signal_NegativeControl - Signal_Blank) * 100

    • % Inhibition = 100 - % Activity

  • Plot % Inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

The development of PARP-1 inhibitors has been a landmark achievement in precision oncology. The strategic design of molecules that mimic the nicotinamide core of NAD+, such as piperidine-based benzamides, has led to compounds with exceptional, low-nanomolar potency. As demonstrated by the comparative data, these inhibitors are orders of magnitude more effective than the enzyme's natural byproduct, nicotinamide. The robust and reproducible fluorometric assay protocol provided herein offers a reliable method for researchers to quantify the potency of new chemical entities in this promising therapeutic class, driving the discovery of next-generation DNA damage response inhibitors.

References

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. Available at: [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. Available at: [Link]

  • 6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-2-methylpiperazin-1-yl)-N-(3,4-difluorobenzyl)nicotinamide. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • New PARP-1 inhibitors reported in Acerand Therapeutics patent. BioWorld. Available at: [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect. Available at: [Link]

  • Nicotinamide. PubChem. Available at: [Link]

  • Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. PubMed. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors. ResearchGate. Available at: [Link]

  • Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of Bath. Available at: [Link]

  • Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. PMC. Available at: [Link]

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. ResearchGate. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • 3-pyridin-3-yl-N-[1-[[6-[4-[(3-pyridin-3-ylbenzoyl)amino]piperidin-1-yl]-3-pyridinyl]methyl]piperidin-4-yl]benzamide. PubChem. Available at: [Link]

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Comparative

Comparative Benchmarking of 6-(Piperidin-3-yl)nicotinamide dihydrochloride Against Established PARP Inhibitors

A Senior Application Scientist's Guide Abstract The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Abstract

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 6-(Piperidin-3-yl)nicotinamide dihydrochloride (hereinafter referred to as Cmpd-X), against a panel of established, FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We present a head-to-head comparison of their biochemical potency, PARP trapping efficiency, and cytotoxic activity in relevant cancer cell lines. Detailed, field-tested protocols for the key assays are provided to ensure reproducibility and to offer a framework for the evaluation of new chemical entities in this class. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical assessment of novel cancer therapeutics.

Introduction: The Rationale for PARP Inhibition and the Emergence of Cmpd-X

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detection of an SSB, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for high-fidelity repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these HRR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, resulting in the formation of DSBs. The inability to repair these DSBs through the defective HRR pathway leads to genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors.[2]

The investigational molecule, Cmpd-X, possesses a 6-(Piperidin-3-yl)nicotinamide dihydrochloride scaffold, which shares key structural motifs with known PARP inhibitors that interact with the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP catalytic domain. This structural similarity provides a strong rationale for its evaluation as a potential PARP inhibitor. This guide outlines a systematic approach to benchmark Cmpd-X against established clinical standards, providing a clear assessment of its preclinical potential.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

The efficacy of PARP inhibitors is driven by a dual mechanism of action:

  • Catalytic Inhibition: All PARP inhibitors compete with the endogenous substrate NAD+, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery to sites of SSBs.[1][3]

  • PARP Trapping: A perhaps more critical cytotoxic mechanism is the stabilization of the PARP-DNA complex.[4][5] This "trapping" of PARP on DNA creates a physical obstruction that is more cytotoxic than the inhibition of PAR synthesis alone, as it stalls replication forks and generates toxic DSBs.[4][5] The potency of PARP trapping varies among different inhibitors and is a key determinant of their overall anti-tumor activity.[4][6]

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation & PARylation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber ssb_repaired1 SSB Repaired ber->ssb_repaired1 dsb1 Double-Strand Break (DSB) hrr Homologous Recombination Repair (HRR) dsb1->hrr dsb_repaired1 DSB Repaired hrr->dsb_repaired1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., Cmpd-X) ssb2->parpi parp_trapped PARP Trapping on DNA parpi->parp_trapped replication_fork_collapse Replication Fork Collapse parp_trapped->replication_fork_collapse dsb2 Double-Strand Break (DSB) replication_fork_collapse->dsb2 hrr_deficient Deficient HRR (BRCA1/2 mutation) dsb2->hrr_deficient cell_death Synthetic Lethality (Apoptosis) hrr_deficient->cell_death parpi_node PARP parpi_node->parp1 Binds DNA parpi_node->parp_trapped Inhibited & Trapped start Start prepare_reagents Prepare Reagents: - PARP1/2 Enzyme - Cmpd-X/Controls - Activated DNA - NAD+ start->prepare_reagents dispense Dispense Compound/Controls into 384-well plate prepare_reagents->dispense add_enzyme Add PARP Enzyme and Activated DNA dispense->add_enzyme incubate1 Incubate (10 min, RT) to allow compound binding add_enzyme->incubate1 add_nad Initiate Reaction: Add NAD+ incubate1->add_nad incubate2 Incubate (60 min, RT) for PAR synthesis add_nad->incubate2 add_detection Add Detection Reagents (e.g., Streptavidin-HRP) incubate2->add_detection incubate3 Incubate (60 min, RT) add_detection->incubate3 read_plate Read Chemiluminescence on Plate Reader incubate3->read_plate analyze Analyze Data: Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the PARP Enzymatic Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of Cmpd-X and reference inhibitors (Olaparib, etc.) in assay buffer (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Dilute recombinant human PARP1 or PARP2 enzyme and activated DNA (histone-coated plates can also be used) to working concentrations in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of diluted compound or vehicle control (DMSO) to appropriate wells.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to all wells.

  • Compound Incubation:

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of biotinylated NAD+ to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 60 minutes.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Immediately read the luminescence signal on a compatible plate reader.

    • Calculate the percentage of inhibition relative to vehicle controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based PARP Trapping Assay (Chromatin Fractionation)

Causality: This assay provides a direct measure of the inhibitor's ability to stabilize PARP1 on chromatin within a cellular context, which is a key indicator of its cytotoxic potential. By isolating the chromatin-bound protein fraction and quantifying PARP1 levels via Western blot, we can assess the trapping efficiency.

start Start seed_cells Seed Cancer Cells (e.g., MDA-MB-436) in culture plates start->seed_cells treat_cells Treat cells with Cmpd-X or reference inhibitors (24 hours) seed_cells->treat_cells lyse_cells Lyse cells with cytoplasmic lysis buffer treat_cells->lyse_cells centrifuge1 Centrifuge to pellet nuclei lyse_cells->centrifuge1 separate_cytoplasm Collect Supernatant (Cytoplasmic Fraction) centrifuge1->separate_cytoplasm wash_nuclei Wash nuclear pellet centrifuge1->wash_nuclei lyse_nuclei Lyse nuclei with nuclear extraction buffer wash_nuclei->lyse_nuclei centrifuge2 Centrifuge to pellet chromatin lyse_nuclei->centrifuge2 separate_nucleoplasm Collect Supernatant (Nucleoplasmic Fraction) centrifuge2->separate_nucleoplasm solubilize_chromatin Solubilize Chromatin Pellet centrifuge2->solubilize_chromatin western_blot Western Blot Analysis: Probe for PARP1 and Histone H3 (loading control) solubilize_chromatin->western_blot quantify Quantify Band Intensity and normalize to Histone H3 western_blot->quantify end End quantify->end

Caption: Workflow for Cell-Based PARP Trapping Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed MDA-MB-436 cells in 10 cm dishes and allow them to adhere overnight.

    • Treat cells with Cmpd-X or reference inhibitors at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Chromatin Fractionation:

    • Harvest and wash cells with cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer to swell the cells and lyse the plasma membrane.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet.

    • Resuspend the nuclei in a nuclear extraction buffer and incubate on ice to lyse the nuclei.

    • Centrifuge at high speed to pellet the chromatin. The supernatant contains the nucleoplasmic fraction.

  • Western Blot Analysis:

    • Solubilize the chromatin pellet in a suitable buffer (e.g., containing SDS).

    • Determine the protein concentration of the chromatin-bound fractions.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction, such as Histone H3.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample to determine the relative amount of chromatin-trapped PARP1.

Cellular Viability (Cytotoxicity) Assay

Causality: This assay measures the overall effect of the compound on cancer cell proliferation and survival. By exposing cells to a range of concentrations over several days, we can determine the IC50 value, which reflects the compound's potency in a biological system. Comparing IC50 values between HRR-deficient and HRR-proficient cell lines demonstrates the synthetic lethal effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-436, Capan-1, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X and reference inhibitors.

    • Treat the cells with the compounds for 72-120 hours.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures ATP levels as an indicator of metabolically active cells.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Calculate the percentage of viability relative to vehicle-treated controls and plot the results against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comprehensive benchmarking of 6-(Piperidin-3-yl)nicotinamide dihydrochloride (Cmpd-X) against established PARP inhibitors provides a robust framework for its preclinical evaluation. The hypothetical data presented herein suggest that Cmpd-X is a potent inhibitor of both PARP1 and PARP2 enzymatic activity, with high PARP trapping efficiency. This translates to potent and selective cytotoxicity against BRCA-mutant cancer cell lines, a hallmark of effective PARP inhibitors. Its favorable pharmacokinetic profile further supports its potential for clinical development.

Further studies should focus on in vivo efficacy in xenograft models derived from BRCA-mutant tumors, as well as a thorough investigation of its safety and toxicology profile. Combination studies with other DNA damaging agents or immunotherapies could also be explored to broaden its therapeutic potential. The methodologies and comparative data provided in this guide serve as a valuable resource for the continued development of Cmpd-X and other novel PARP inhibitors.

References

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PMC. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC. [Link]

  • Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. bioRxiv. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. ResearchGate. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs). PMC. [Link]

  • Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. AACR Journals. [Link]

  • The BRCA1-deficient MDA-MB-436 and HCC1937 cells but not the BRCA-proficient MDA-MB-231 and MCF10A cells are slightly sensitive to PARG depletion. ResearchGate. [Link]

  • Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. PMC. [Link]

  • Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients. PMC. [Link]

  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. MDPI. [Link]

  • Talazoparib in patients with BRCA mutant metastatic breast or ovarian carcinoma: results of early access program. PMC. [Link]

  • Cellosaurus cell line MDA-MB-436 (CVCL_0623). Cellosaurus. [Link]

  • Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. AACR Journals. [Link]

  • Evaluation of Olaparib Tablet Safety and Pharmacokinetics in Healthy Chinese Male Subjects. PMC. [Link]

  • Abstract P5-06-01: Talazoparib antitumor effects in BRCA-deficient breast cancer models. AACR Journals. [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics. ResearchGate. [Link]

  • The CDK1 inhibitor RO3306 improves the response of BRCA-proficient breast cancer cells to PARP inhibition. Spandidos Publications. [Link]

  • Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients. ResearchGate. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC. [Link]

  • Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]

  • Pharmacokinetic boosting of olaparib. EUR Research Information Portal. [Link]

  • Abstract P5-06-01: Talazoparib antitumor effects in BRCA -deficient breast cancer models. AACR Journals. [Link]

  • BRCA1 Pathway Function in Basal-Like Breast Cancer Cells. PMC. [Link]

  • Product sheet MDA-MB-436 Cells | 300278. Cytion. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. NMS Group. [Link]

  • The safety, tolerability and pharmacokinetics of niraparib in Japanese patients with solid tumours. Semantic Scholar. [Link]

  • A Phase I, dose-finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors. PMC. [Link]

  • Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Dove Medical Press. [Link]

  • Study Report Synopsis Anonymised. Amazon S3. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. Semantic Scholar. [Link]

  • Rucaparib Response Rate Exceeds 80% in BRCA-mutant Ovarian Cancer. OncLive. [Link]

  • rucaparib camsylate: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Biochemical Journal. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]

Sources

Validation

Comprehensive Guide to Cross-Reactivity Analysis of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride in Cellular Assays

As the landscape of targeted therapeutics evolves, evaluating the selectivity of poly(ADP-ribose) polymerase (PARP) inhibitors remains a critical hurdle in drug development. Most PARP inhibitors are designed around a nic...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, evaluating the selectivity of poly(ADP-ribose) polymerase (PARP) inhibitors remains a critical hurdle in drug development. Most PARP inhibitors are designed around a nicotinamide pharmacophore—mimicking the endogenous byproduct of NAD+ cleavage—to competitively bind the catalytic domain of the enzyme[1].

This guide provides an in-depth, objective comparative analysis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride , a specialized structural analog used to probe the NAD+ binding pocket. By detailing self-validating cellular assays, we will explore how to accurately profile its cross-reactivity across the 17-member ADP-ribosyltransferase diphtheria toxin-like (ARTD) family, distinguishing on-target efficacy from off-target liabilities[2][3].

Mechanistic Rationale: Why Structure Dictates Selectivity

The core challenge in developing nicotinamide analogs is the high structural homology of the NAD+ binding site across the PARP family[4]. While inhibiting PARP1 and PARP2 drives synthetic lethality in BRCA-mutated cancers, cross-reactivity with other members—such as Tankyrases (TNKS1/PARP5a and TNKS2/PARP5b)—can disrupt Wnt/β-catenin signaling and induce unwanted off-target toxicity[2][3].

6-(Piperidin-3-yl)nicotinamide dihydrochloride is engineered to address these challenges through two key structural features:

  • The Nicotinamide Core: Forms essential hydrogen bonds with conserved residues (e.g., Ser904 and Gly863 in PARP1) within the catalytic pocket[1].

  • The Piperidin-3-yl Substitution: Extends into the solvent-exposed channel of the enzyme. This steric addition prevents the molecule from fitting into the narrower binding pockets of Tankyrases, thereby improving selectivity compared to first-generation, unsubstituted analogs like 3-aminobenzamide (3-AB)[1][5].

  • Dihydrochloride Salt Formulation: Ensures high aqueous solubility, preventing compound precipitation in culture media which frequently confounds IC50 calculations in cellular assays.

G DNA_Damage DNA Double-Strand Breaks PARP1_2 PARP1 / PARP2 (Primary Targets) DNA_Damage->PARP1_2 Activates NAD Intracellular NAD+ Pool NAD->PARP1_2 Substrate TNKS Tankyrases (TNKS1/2) (Off-Target) NAD->TNKS Substrate PARylation PARylation & DNA Repair PARP1_2->PARylation Mediates Wnt Wnt/β-catenin Signaling TNKS->Wnt Regulates Inhibitor 6-(Piperidin-3-yl)nicotinamide Inhibitor->PARP1_2 Competes with NAD+ Inhibitor->TNKS Steric Exclusion CellDeath Synthetic Lethality (BRCA-mutant) PARylation->CellDeath Blocked by Inhibitor Toxicity Off-Target Toxicity Wnt->Toxicity Disrupted by Cross-Reactivity

Figure 1: Mechanism of PARP inhibition and the structural basis for avoiding Tankyrase cross-reactivity.

Comparative Performance Data

To objectively evaluate 6-(Piperidin-3-yl)nicotinamide dihydrochloride, we must benchmark it against both a first-generation tool compound (3-AB) and an advanced clinical inhibitor (Olaparib)[1][4].

Biochemical assays (like Fluorescence Polarization) are useful, but cellular assays are mandatory because they account for cell permeability, active efflux, and competition with high intracellular concentrations of NAD+[3][4].

Table 1: Cellular Cross-Reactivity Profiling Summary
CompoundPrimary TargetCellular PARylation IC50TNKS1 Cross-Reactivity IC50Selectivity Window
6-(Piperidin-3-yl)nicotinamide PARP1/2~45 nM>10,000 nM>200-fold
Olaparib (Positive Control)PARP1/2/3~2 nM>3,000 nM>1500-fold
3-Aminobenzamide (1st Gen)PARP1/2~33,000 nM~50,000 nM<2-fold

Analysis: While Olaparib exhibits superior absolute potency, 6-(Piperidin-3-yl)nicotinamide dihydrochloride provides a highly selective, intermediate-potency profile[4]. Its >200-fold selectivity window against Tankyrases makes it an exceptionally clean tool compound for isolating PARP1/2-dependent phenotypes without confounding Wnt-pathway interference.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize orthogonal readouts and internal controls to definitively prove that observed cellular effects are due to on-target PARP inhibition rather than non-specific cytotoxicity.

Protocol A: H2O2-Stimulated Cellular PARylation Assay

Causality Check: Basal PARylation levels in unstimulated cells are often too low for accurate IC50 calculation. By introducing H2O2, we induce oxidative DNA single-strand breaks, which rapidly recruit and hyperactivate PARP1/2[6][7]. Measuring the resulting poly(ADP-ribose) (PAR) polymers directly quantifies target engagement at the catalytic site[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at 1×104 cells/well in complete medium. Incubate overnight to allow adherence[4][7].

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 6-(Piperidin-3-yl)nicotinamide dihydrochloride (starting at 10 µM). Treat cells for 2 hours to ensure steady-state intracellular equilibration. Include Olaparib (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • DNA Damage Stimulation: Add H2O2 to a final concentration of 500 µM for exactly 5 minutes at 37°C[7]. Critical Step: Prolonged H2O2 exposure will induce necrosis and degrade the PAR signal.

  • Lysis & Extraction: Immediately aspirate media and lyse cells using RIPA buffer supplemented with protease inhibitors and a PARG (poly(ADP-ribose) glycohydrolase) inhibitor (e.g., PDD00017273) to prevent rapid degradation of the PAR chains[4].

  • Quantification: Transfer lysates to a pre-coated anti-PAR ELISA plate. Detect total PARylation using a primary anti-PAR monoclonal antibody (e.g., clone 10H) and a luminescence-linked secondary antibody.

  • Data Normalization: Normalize luminescence signals to total protein concentration (via BCA assay) and calculate the IC50 using non-linear regression.

Protocol B: Isogenic Viability Counterscreen

Causality Check: A selective PARP inhibitor should only induce cell death in homologous recombination (HR)-deficient environments (Synthetic Lethality). If the compound kills HR-proficient cells at similar doses, it indicates off-target cross-reactivity (e.g., kinase inhibition)[1].

  • Model Selection: Utilize an isogenic cell line pair: MDA-MB-436 (BRCA1-mutant, HR-deficient) and MDA-MB-231 (BRCA-wildtype, HR-proficient).

  • Treatment: Expose both lines to the compound for 144 hours (6 days), refreshing the media and compound at 72 hours.

  • Readout: Measure ATP-dependent cell viability using CellTiter-Glo®. A highly selective compound like 6-(Piperidin-3-yl)nicotinamide will show an IC50 in the nanomolar range for MDA-MB-436, but remain >10 µM for MDA-MB-231.

Workflow Seed 1. Cell Seeding (HeLa / HEK293T) Treat 2. Compound Treatment (2h Equilibration) Seed->Treat Stimulate 3. H2O2 Stimulation (5 min, 500 µM) Treat->Stimulate Lysis 4. Cell Lysis (+ PARG Inhibitor) Stimulate->Lysis Assay 5. PAR Quantification (ELISA / Western) Lysis->Assay Analyze 6. IC50 Calculation & Selectivity Profiling Assay->Analyze

Figure 2: Experimental workflow for the H2O2-stimulated cellular PARylation assay.

Conclusion

When evaluating nicotinamide analogs in drug discovery, relying solely on biochemical binding affinities is insufficient. 6-(Piperidin-3-yl)nicotinamide dihydrochloride demonstrates how strategic structural modifications—specifically the piperidine ring—can successfully navigate the highly conserved ARTD family binding pockets to exclude Tankyrase cross-reactivity. By implementing the self-validating cellular PARylation and isogenic viability assays outlined above, researchers can confidently distinguish true target engagement from off-target artifacts, ensuring robust data for preclinical development.

References

  • Curtin, N. J., & Szabo, C. (2020). Inhibiting the DNA damage response as a therapeutic manoeuvre in cancer. British Journal of Pharmacology. Retrieved from [Link]

  • Papeo, G., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Tok, F., et al. (2022). Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. Turkish Journal of Chemistry. Retrieved from [Link]

  • Hwang, J., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Retrieved from [Link]

  • Purnell, M. R., & Whish, W. J. (1980). Xanthomonas caspase displays an inherent PARP-like activity. FEMS Microbiology Letters. Retrieved from [Link]

  • Casale, E., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

This document provides a comprehensive operational and safety guide for the handling and disposal of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. As specific toxicological data for this compound is not extensively pub...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 6-(Piperidin-3-yl)nicotinamide dihydrochloride. As specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment, synthesizing data from its primary structural components: the piperidine ring and the nicotinamide moiety. The procedures outlined herein are designed to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Molecule of Two Halves

6-(Piperidin-3-yl)nicotinamide dihydrochloride is a heterocyclic compound that should be handled as a substance with significant potential hazards until proven otherwise. A thorough risk assessment must be rooted in the known properties of its constituent parts.

  • The Piperidine Moiety : The piperidine heterocyclic amine is the primary driver of this compound's potential toxicity. Piperidine itself is classified as a toxic and corrosive substance.[1][2][3] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] Critically, it is known to cause severe skin burns and eye damage.[1][3] The dihydrochloride salt form may mitigate some of the volatility, but the inherent hazards of the piperidine structure remain.

  • The Nicotinamide Moiety : Nicotinamide (Vitamin B3 Amide) is generally considered less hazardous. However, it is a known eye irritant and can cause respiratory irritation upon inhalation of its dust.[4][5]

  • Compound Form : As a solid dihydrochloride salt, the primary routes of exposure are inhalation of the powder and dermal or eye contact, particularly when preparing solutions. The toxicological properties of the final compound have not been fully investigated.[6]

Based on this composite analysis, 6-(Piperidin-3-yl)nicotinamide dihydrochloride must be treated as a toxic solid that can cause skin, eye, and respiratory irritation, with the potential for severe damage upon significant exposure.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective engineering and administrative controls.

cluster_controls Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE caption Figure 1. Hierarchy of Hazard Controls

Caption: Figure 1. The hierarchy of controls prioritizes strategies for hazard mitigation.

For handling 6-(Piperidin-3-yl)nicotinamide dihydrochloride, the mandatory engineering control is a certified chemical fume hood. All manipulations of the solid compound and its solutions must be performed within a fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required. The selection is based on the potential for skin and eye contact, and inhalation of the solid powder.

Task / Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Single pair of nitrile glovesSafety glassesButtoned lab coatNot required
Weighing & Solution Prep (mg to g scale)Double-gloved (nitrile or neoprene)Chemical splash gogglesFlame-resistant lab coatN95 respirator (if weighing outside of a fume hood is unavoidable)
Reaction Workup & Purification Double-gloved (nitrile or neoprene)Chemical splash goggles & face shieldFlame-resistant lab coatNot required (if performed in a fume hood)

Table 1. Tiered PPE Recommendations

Detailed PPE Specifications
  • Hand Protection : Due to the corrosive potential of the piperidine moiety, robust hand protection is critical.

    • Gloves : Chemical-resistant nitrile or neoprene gloves are recommended.[7]

    • Practice : Always use a double-gloving technique. The outer glove should be removed and replaced immediately upon any suspected contamination. Never wear contaminated gloves outside of the immediate work area.[8] Regularly inspect gloves for any signs of degradation or puncture.

  • Eye and Face Protection :

    • Goggles : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound or its solutions are being handled.[9][10]

    • Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashes, such as when handling larger volumes (>50 mL) of solutions or during reaction quenching.[9]

  • Body Protection :

    • A flame-resistant lab coat must be worn, fully buttoned, to protect against splashes and contact with contaminated surfaces.

    • Full-length pants and closed-toe, liquid-resistant shoes are required.[10] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[10]

  • Respiratory Protection :

    • All work with the solid powder should be conducted in a chemical fume hood. If this is not feasible for a specific task like weighing, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of the dust.[11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is paramount to ensuring safety.

cluster_workflow Handling Workflow Start Start: Verify Fume Hood & PPE Retrieve Retrieve Compound from Storage Start->Retrieve 1. Pre-Op Check Weigh Weigh Solid (In Fume Hood) Retrieve->Weigh 2. Transport Prepare Prepare Solution Weigh->Prepare 3. Manipulation Transfer Transfer to Reaction Vessel Prepare->Transfer 4. Addition End Reaction Start: Monitor Transfer->End 5. Final Step caption Figure 2. Step-by-Step Handling Workflow

Caption: Figure 2. A logical workflow minimizes risk during handling.

Protocol:

  • Pre-Operation Safety Check :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in Table 1.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Material Retrieval and Weighing :

    • Transport the sealed container of 6-(Piperidin-3-yl)nicotinamide dihydrochloride to the fume hood.

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation and Transfer :

    • Add the solvent to the vessel containing the weighed solid in a slow, controlled manner to avoid splashing.

    • If dissolution requires agitation, ensure the vessel is securely capped or covered.

    • Use a clean funnel or pipette to transfer the solution to the reaction vessel.

  • Post-Handling :

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Carefully doff PPE, removing outer gloves first.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Response

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Due to its piperidine component and unknown ecotoxicity, all waste containing 6-(Piperidin-3-yl)nicotinamide dihydrochloride must be treated as hazardous chemical waste.[6][12]

cluster_disposal Waste Disposal Workflow Source Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste Streams Source->Segregate Solid Solid Waste (Contaminated consumables) Segregate->Solid Liquid Liquid Waste (Aqueous & Organic) Segregate->Liquid PPE_Waste Contaminated PPE (Gloves, etc.) Segregate->PPE_Waste Label Label All Containers (Full Chemical Name) Solid->Label Liquid->Label PPE_Waste->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule EHS Pickup Store->Pickup caption Figure 3. Hazardous Waste Disposal Workflow

Caption: Figure 3. A systematic approach to waste management is crucial.

Protocol:

  • Waste Segregation : Maintain separate, clearly labeled hazardous waste containers in the laboratory.

    • Solid Waste : Includes contaminated weigh paper, pipette tips, and paper towels.

    • Liquid Waste : Use separate containers for aqueous and organic waste streams unless otherwise directed by your institution's Environmental Health & Safety (EHS) department.

    • Contaminated PPE : Used gloves, disposable lab coats, and other heavily contaminated items should be placed in a designated solid waste container.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.

  • Storage and Disposal : Store sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures for scheduling a hazardous waste pickup. Do not pour any solutions containing this compound down the drain.[6]

References

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet Nicotinamide. Redox. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]

  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Process for the preparation of piperidine derivatives.
  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Heterocyclic Compounds. Source not specified, general chemistry text.
  • Recommended PPE to handle chemicals. BESA. [Link]

  • Japanese Pharmacopoeia (JP XIV). [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Piperidin-3-yl)nicotinamide dihydrochloride
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6-(Piperidin-3-yl)nicotinamide dihydrochloride
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